Ruthenium tetroxide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tetraoxoruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFMDWMEOCWXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ru](=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RuO4, O4Ru | |
| Record name | Ruthenium(VIII) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ruthenium_tetroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51429-86-8 (tri-hydrochloride salt) | |
| Record name | Ruthenium tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20174373 | |
| Record name | Ruthenium tetroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Golden-yellow solid; mp = 25.4 deg C; [Merck Index] | |
| Record name | Ruthenium tetroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17160 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20427-56-9 | |
| Record name | Ruthenium tetroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium tetroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ruthenium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUTHENIUM TETROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97E960G9RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Ruthenium Tetroxide
For Researchers, Scientists, and Drug Development Professionals
Ruthenium tetroxide (RuO₄) is a highly potent and volatile inorganic compound. This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its use, and its significant applications in organic synthesis. Due to its hazardous nature, a thorough understanding of its characteristics is crucial for safe and effective handling in a laboratory setting.
Physical and Chemical Properties
This compound is a golden-yellow crystalline solid at temperatures below its melting point of 25.4 °C.[1][2] It is highly volatile and sublimes at room temperature, possessing a characteristic acrid, ozone-like odor.[1][3] Samples may often appear black due to the presence of impurities.[3]
Molecular and Crystal Structure
RuO₄ adopts a tetrahedral geometry, with the central ruthenium atom in a +8 oxidation state.[1][4] The Ru-O bond lengths are approximately 1.72 Å.[1] It can exist in two crystalline forms: a cubic and a monoclinic structure.[3][5]
Quantitative Data Summary
The key physical and thermodynamic properties of this compound are summarized in the table below for easy reference.
| Property | Value | Notes |
| Molecular Formula | RuO₄ | |
| Molecular Weight | 165.07 g/mol | [6] |
| Appearance | Golden-yellow crystalline solid | [1][6] |
| Melting Point | 25.4 °C (77.7 °F; 298.5 K) | [1][3] |
| Boiling Point | 129.6 °C (265.3 °F; 402.8 K) | [1][3] |
| Density | 3.29 g/cm³ | [1][3] |
| Vapor Pressure | ~6.4 Torr at 20 °C | [1] |
| Solubility in Water | ~2% w/v at 20 °C | [1][2][3] |
| Solubility in Organic Solvents | Freely soluble in CCl₄ and other chlorinated hydrocarbons.[1][2] Reacts violently with most other organic solvents.[2][7] | Stable solutions are formed in CCl₄.[3] |
Reactivity and Stability
This compound is a significantly stronger oxidizing agent than the more commonly known osmium tetroxide (OsO₄).[2][7] Its aggressive nature allows it to oxidize a wide range of organic compounds, including hydrocarbons.[3]
Oxidative Properties
RuO₄ is a powerful oxidant capable of cleaving carbon-carbon double bonds in a manner similar to ozonolysis.[3][8] It can oxidize internal alkynes to 1,2-diketones and terminal alkynes and primary alcohols to carboxylic acids.[3][9] Secondary alcohols are readily converted to ketones.[3] Despite its strong oxidizing power, under carefully controlled, mild conditions (typically room temperature), it can perform oxidations without affecting stereocenters that are not being oxidized.[3]
Stability and Decomposition
This compound is thermodynamically less stable than ruthenium dioxide (RuO₂).[1] It is prone to decomposition, which can be explosive at temperatures around 108 °C (381 K), attributed to the rapid release of oxygen.[1] In the gaseous phase, its stability is influenced by the surrounding atmosphere. For instance, in dry air or steam, it decomposes, while the presence of nitric acid and water vapor can stabilize the gaseous form.[10][11] The half-life of gaseous RuO₄ in the presence of steam has been reported as 9 hours at 313 K and 5 hours at 363 K.[12]
Due to its instability and explosive nature, RuO₄ is typically generated in situ for immediate use in chemical reactions rather than being stored.[1][3]
Experimental Protocols
Given the hazardous nature of this compound, specific handling procedures and experimental setups are imperative.
In-Situ Generation of this compound
A common and safer method for utilizing RuO₄ in organic synthesis is to generate it in catalytic amounts from a more stable ruthenium precursor.
Objective: To generate a catalytic amount of RuO₄ for the oxidation of an organic substrate.
Materials:
-
Ruthenium(III) chloride (RuCl₃) or Ruthenium dioxide (RuO₂) (catalyst)
-
Sodium periodate (NaIO₄) (co-oxidant)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Water (H₂O)
-
Organic substrate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
Methodology:
-
A biphasic solvent system is prepared, typically consisting of carbon tetrachloride, acetonitrile, and water.[8][9]
-
The organic substrate is dissolved in the organic phase (CCl₄).
-
A catalytic amount of Ruthenium(III) chloride is added to the reaction mixture.[3]
-
An aqueous solution of a co-oxidant, most commonly sodium periodate, is added dropwise to the vigorously stirred mixture.[3][9] The periodate continuously re-oxidizes the lower-valent ruthenium species back to RuO₄.
-
The reaction is typically carried out at room temperature and monitored by appropriate analytical techniques (e.g., TLC, GC-MS).
-
Upon completion, the reaction is quenched, often with a reducing agent like sodium bisulfite solution, which converts the hazardous RuO₄ to the much safer RuO₂.[2]
Catalytic Cycle of this compound in Organic Oxidations
Caption: Catalytic cycle of RuO₄ in a biphasic system.
Handling and Safety Precautions
This compound is toxic and its vapors are irritating to the eyes and respiratory tract.[6][13] It is a strong oxidizing agent that can react violently and explosively with combustible materials, including many organic solvents like ether, benzene, and alcohols, as well as filter paper.[2][6][7]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and gloves. [13][14]
-
Store in a refrigerator, away from heat and direct sunlight. [13]
-
Do not mix RuO₄ solutions with organic waste. [13]
-
Spills should be immediately neutralized with a reducing agent such as sodium bisulfite solution. [2]
Experimental Workflow for In-Situ this compound Oxidation
Caption: Step-by-step workflow for a typical oxidation reaction using in-situ generated RuO₄.
Applications in Drug Development and Organic Synthesis
The potent and sometimes selective oxidizing capabilities of this compound make it a valuable, albeit challenging, reagent in complex organic syntheses, including the development of pharmaceuticals.
-
Oxidative Cleavage: It provides an alternative to ozonolysis for the cleavage of alkenes to form carbonyl compounds.[3][15]
-
Oxidation of Alcohols and Alkynes: Its ability to convert primary alcohols and alkynes to carboxylic acids is a useful transformation in the synthesis of complex molecules.[3][16]
-
Deprotection of Robust Protecting Groups: RuO₄ can be used to oxidatively cleave stable ether protecting groups, such as methoxymethyl (MOM) and benzyl (Bn) ethers, which are often difficult to remove under mild conditions.[8][9]
-
Dihydroxylation of Alkenes: Under specific conditions, RuO₄ can be used for the syn-dihydroxylation of alkenes, offering an alternative to osmium-based reagents.[3][15]
The fine-tuning of reaction conditions, such as pH and the choice of co-oxidant, has expanded the utility of this compound, allowing for more controlled and selective transformations in modern organic chemistry.[15]
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | 20427-56-9 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. WebElements Periodic Table » Ruthenium » ruthenium tetraoxide [webelements.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound [drugfuture.com]
- 7. Page loading... [guidechem.com]
- 8. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Page loading... [guidechem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. web.mit.edu [web.mit.edu]
- 14. echemi.com [echemi.com]
- 15. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ruthenium(III-VIII) compounds [organic-chemistry.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties and Stability of Ruthenium Tetroxide
Introduction
This compound (RuO₄) is a highly potent and versatile oxidizing agent utilized in specialized applications within organic synthesis and materials science.[1] Its exceptional reactivity, stemming from the high +8 oxidation state of the ruthenium atom, allows for transformations that are often difficult to achieve with other oxidants.[1] However, this same reactivity renders the compound highly volatile, toxic, and thermodynamically unstable, with a propensity for explosive decomposition.[1][2][3]
This technical guide provides a comprehensive overview of the physical properties and stability of this compound. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling the safe handling, storage, and effective application of this powerful reagent. The document includes summarized quantitative data, detailed experimental protocols for its common use and decontamination, and diagrams to illustrate key processes and safety workflows.
Physical and Chemical Properties
This compound is a golden-yellow crystalline solid at temperatures below its melting point.[1][2] It is highly volatile, subliming at room temperature, and possesses a characteristic sharp, ozone-like odor.[1][4] Samples can often appear black due to impurities.[4] Structurally, the molecule adopts a tetrahedral geometry, analogous to the more commonly known osmium tetroxide (OsO₄).[1][4]
Quantitative Physical Properties
The key physical characteristics of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | RuO₄ | [1][4] |
| Molar Mass | 165.07 g/mol | [4] |
| Appearance | Golden-yellow crystalline solid | [1][2][5] |
| Odor | Pungent, ozone-like | [1][4] |
| Melting Point | 25.4 - 25.5 °C (298.6 K) | [1][2][4] |
| Boiling Point | ~40 °C (313 K) or 129.6 °C (402.8 K)¹ | [2][3][4][5] |
| Density (solid) | 3.29 g/cm³ | [1][4] |
| Vapor Pressure | ~6.4 Torr at 20 °C | [1] |
| Solubility in Water | ~2% w/v (2.03 g/100 mL) at 20 °C | [1][3][4] |
| Solubility in Solvents | Freely soluble in CCl₄, chloroform | [1][4] |
| Molecular Shape | Tetrahedral | [1][4] |
| Crystal Structure | Cubic and Monoclinic | [4][6][7] |
¹Note on Boiling Point: The lower value of ~40 °C is frequently cited and reflects its high volatility. The higher value of 129.6 °C represents the boiling point under standard pressure, but the compound tends to decompose explosively before this temperature is reached.[1][2]
Thermodynamic Data
| Property | Value | Source(s) |
| Std. Enthalpy of Formation (ΔfH°₂₉₈, gas) | -197.6 ± 5.5 kJ·mol⁻¹ | [8] |
| Std. Enthalpy of Formation (ΔfH°₂₉₈, solid, cubic) | -252.4 ± 5.5 kJ·mol⁻¹ | [7][8] |
| Std. Entropy (S°₂₉₈, solid, cubic) | 132.7 J·K⁻¹mol⁻¹ | [7][8] |
Stability and Decomposition
This compound is thermodynamically unstable and prone to decomposition, which can be explosive under certain conditions.[1] It is significantly less stable than ruthenium dioxide (RuO₂), its primary decomposition product.[1][9]
Thermal and Spontaneous Decomposition
The decomposition of RuO₄ is highly exothermic and can be initiated by heat, mechanical shock, or contact with impurities.[1]
-
The neat liquid is known to decompose explosively at temperatures above 106 °C.[1][2]
-
Even at room temperature, solid or undiluted liquid RuO₄ can decompose explosively upon drying or mechanical disturbance.[1]
-
Due to this instability, RuO₄ is almost never stored in pure form and is typically generated in situ for immediate use from more stable precursors like ruthenium(III) chloride.[1][4][10]
The primary decomposition pathway is the reduction of Ru(VIII) to Ru(IV), releasing oxygen gas.
Caption: Decomposition pathway of this compound.
Decomposition in Gaseous Phase
In the gas phase, RuO₄ decomposes over time, a critical consideration in nuclear safety and waste management.[9][11][12] The rate of decomposition is influenced by temperature and the presence of other substances like steam.
| Condition | Half-life (t₁/₂) | Temperature | Source(s) |
| Gaseous (in air/steam) | ~9 hours | 313 K (40 °C) | [9] |
| Gaseous (in air/steam) | ~5 hours | 363 K (90 °C) | [9] |
Decomposition is faster in the presence of steam compared to dry air.[9][11] Interestingly, the presence of nitric acid (HNO₃) vapor can stabilize gaseous RuO₄ and prevent its decomposition.[11][12]
Reactivity and Incompatibility
RuO₄ is an aggressive, non-selective oxidant that reacts vigorously, often explosively, with a wide range of materials.[1][2][3] This extreme reactivity is a primary safety concern.
| Incompatible Material Class | Examples | Result of Contact | Source(s) |
| Organic Solvents | Alcohols, ethers, benzene, pyridine | Violent reaction, explosion, fire | [2][3][5] |
| Organic Matter | Filter paper, cellulose, grease, dust | Spontaneous ignition, explosion | [2][5][13] |
| Hydrocarbons | Alkanes, alkenes, alkynes | Vigorous to explosive oxidation | [1][4] |
| Reducing Agents | Hydriodic acid, sodium bisulfite | Violent reaction | [1][2][3] |
| Other | Ammonia | Violent reaction, potential ignition | [2][13] |
Due to its violent reactivity with most organic solvents, carbon tetrachloride (CCl₄) is one of the few solvents in which RuO₄ can be handled with relative stability.[2][3][4]
Experimental Protocols
Given its hazardous nature, strict and well-defined protocols are mandatory when working with this compound.
Protocol: In Situ Generation for Catalytic Oxidation
This protocol is based on the widely used Sharpless method, which avoids the isolation of pure RuO₄ by generating it catalytically in a biphasic solvent system.[1][14]
Objective: To generate and use RuO₄ in situ for the oxidation of an organic substrate (e.g., a secondary alcohol to a ketone).
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄) - Co-oxidant
-
Substrate (e.g., secondary alcohol)
-
Solvent System: Carbon tetrachloride (CCl₄), Acetonitrile (CH₃CN), and Water (H₂O)
-
Magnetic stirrer and stir bar
-
Reaction flask and condenser
Procedure:
-
Work Area Setup: ALL operations must be performed in a certified chemical fume hood.[13][15] Ensure a blast shield is available. Wear appropriate PPE: safety goggles, a face shield, a lab coat, and heavy-duty gloves.[3][15][16]
-
Solvent Preparation: Prepare the biphasic solvent mixture, typically in a 2:2:3 volumetric ratio of CCl₄:CH₃CN:H₂O.[1]
-
Charge the Flask: In the reaction flask, combine the substrate, the solvent mixture, and the co-oxidant, sodium periodate (NaIO₄).
-
Initiate Reaction: Add a catalytic amount of RuCl₃·xH₂O (typically 0.5-2 mol%) to the stirring mixture. The solution will turn a characteristic yellow-green color as RuO₄ is formed and partitions into the CCl₄ layer.[1]
-
Monitor Reaction: Maintain vigorous stirring at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). The reaction is often rapid.
-
Quench the Reaction: Upon completion, quench the reaction by adding a few drops of a reducing agent, such as isopropanol or sodium bisulfite solution, until the yellow color disappears. This safely destroys any remaining RuO₄.
-
Workup: Proceed with a standard aqueous workup to isolate the oxidized product.
Caption: Experimental workflow for in situ generation of RuO₄.
Protocol: Safe Handling, Storage, and Decontamination
Handling:
-
Always handle RuO₄ or its precursors in a well-ventilated chemical fume hood.[13][15]
-
Use glassware free of organic residues. Clean with an oxidizing acid bath if necessary.
-
Avoid using filter paper, rubber septa, or greased joints that can react violently.[2][5][13]
Storage:
-
Pure RuO₄ should not be stored.[1] If a solution in CCl₄ must be kept temporarily, it should be stored in a refrigerator (+4 °C) away from light and combustible materials.[2][13] The container must be clearly labeled with all appropriate hazard warnings.
Decontamination & Spills:
-
Spills: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with a reducing agent like sodium bisulfite solution or a commercial spill neutralizer.[1][3] Allow it to react completely, which is indicated by the disappearance of the yellow color and the formation of black, insoluble RuO₂.[3] Collect the resulting material for hazardous waste disposal.
-
Glassware: Decontaminate glassware by rinsing with a reducing solvent (e.g., isopropanol) or a sodium bisulfite solution in the fume hood before removing it for standard cleaning.
Caption: Logical workflow for spill response involving RuO₄.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 20427-56-9 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [drugfuture.com]
- 6. Ab Initio Thermodynamic Evaluation of this compound (RuO4) Vapor Pressure | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ruthenium_tetroxide [chemeurope.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. web.mit.edu [web.mit.edu]
- 14. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. echemi.com [echemi.com]
A Technical Guide to Ruthenium Tetroxide: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ruthenium tetroxide (RuO₄) is a highly potent oxidizing agent that has carved a unique niche in both inorganic and organic chemistry. Since the discovery of the element ruthenium in the early 19th century, the journey to understanding and harnessing the power of its highest oxide has been a gradual one, marked by key discoveries that have expanded its utility from a chemical curiosity to a valuable synthetic tool. This technical guide provides an in-depth exploration of the discovery and history of this compound, its physical and chemical properties, detailed experimental protocols for its synthesis, and its applications, with a particular focus on its role in organic synthesis.
Discovery and History
The story of this compound is intrinsically linked to the discovery of the element ruthenium itself. The early 19th century saw a surge in the discovery of platinum group metals.
-
1807: Polish chemist Jędrzej Śniadecki reported the discovery of a new element he named "vestium" from platinum ores, which is now believed to have been ruthenium. However, his findings could not be reproduced by other scientists at the time.
-
1825-1828: Gottfried Osann, a German chemist working in Russia, also claimed the discovery of three new metals from the residues of platinum ore, one of which he named "ruthenium" after "Ruthenia," the Latin name for Russia.[1][2] This claim was also initially met with skepticism.[2]
-
1844: The definitive discovery and isolation of ruthenium is credited to Karl Karlovich Klaus, a Russian chemist of German descent.[1] Klaus was able to prove that Osann's "ruthenium" was indeed a new element and he retained the name.[2]
While Klaus extensively studied the chemistry of ruthenium and its compounds, the specific first synthesis of this compound is not as clearly documented in readily available historical records. However, it is evident that the volatile and reactive nature of this oxide was recognized in the 19th century. The analogous and more stable osmium tetroxide (OsO₄) was discovered and characterized earlier, providing a precedent for the existence of such high-oxidation-state oxides in the platinum group.
A significant milestone in the history of this compound's application came in 1953 , when Carl Djerassi and Robert R. Engle published their work on its use as a powerful oxidizing agent in organic chemistry.[3][4][5] This paper marked a turning point, showcasing the compound's ability to effect challenging oxidations and paving the way for its broader adoption by the synthetic chemistry community.
Physical and Chemical Properties
This compound is a yellow, volatile solid with a pungent, ozone-like odor.[6] It is a powerful oxidizing agent, a property that stems from the high +8 oxidation state of the ruthenium atom.[7]
| Property | Value |
| Molecular Formula | RuO₄ |
| Molar Mass | 165.07 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 25.4 °C |
| Boiling Point | ~130 °C |
| Density | 3.29 g/cm³ |
| Solubility in Water | 20 g/L at 20 °C |
| Solubility in Organic Solvents | Soluble in CCl₄, CHCl₃ |
Table 1: Physical Properties of this compound.[6][8]
The molecule adopts a tetrahedral geometry, similar to methane and osmium tetroxide.[6] It is highly reactive and can react explosively with many organic solvents, necessitating careful handling and the use of inert solvents like carbon tetrachloride.[9]
Experimental Protocols
Historical Synthesis: Howe and Mercher (1925)
Modern Laboratory Synthesis: Oxidation of Ruthenium(III) Chloride
A common and convenient laboratory-scale synthesis of this compound involves the oxidation of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) with a strong oxidizing agent such as sodium periodate (NaIO₄) or sodium hypochlorite (NaOCl).
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve ruthenium(III) chloride hydrate in a biphasic solvent system of carbon tetrachloride, acetonitrile, and water (e.g., in a 2:2:3 ratio by volume).
-
With vigorous stirring, slowly add an aqueous solution of sodium periodate to the flask. The periodate serves as the stoichiometric oxidant.
-
The reaction mixture will turn yellow as the volatile this compound is formed and partitions into the organic (carbon tetrachloride) layer.
-
Continue stirring at room temperature until the reaction is complete, which can be monitored by the disappearance of the dark color of the ruthenium chloride solution.
-
Carefully transfer the reaction mixture to a separatory funnel and separate the yellow organic layer containing the this compound.
-
The solution of this compound in carbon tetrachloride can be used directly for subsequent reactions.
Safety Precautions: this compound is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood. Protective gloves, safety glasses, and a lab coat are mandatory. Avoid contact with skin and inhalation of vapors.
Applications in Organic Synthesis
The primary utility of this compound in a research setting lies in its prowess as a potent and often selective oxidizing agent for a wide range of organic transformations. Its reactivity is often compared to, and in many cases exceeds, that of osmium tetroxide.
Oxidation of Alcohols
This compound is a powerful oxidant for the conversion of primary alcohols to carboxylic acids and secondary alcohols to ketones. The reactions are typically fast and efficient.
Oxidative Cleavage of Alkenes and Alkynes
One of the most significant applications of this compound is the oxidative cleavage of carbon-carbon double and triple bonds. This reaction provides a valuable alternative to ozonolysis. The reaction with alkenes proceeds through a cyclic ruthenate ester intermediate, which is then cleaved to yield aldehydes, ketones, or carboxylic acids, depending on the reaction conditions and workup.
Dihydroxylation of Alkenes
Under carefully controlled conditions, this compound can be used for the syn-dihydroxylation of alkenes to form vicinal diols, analogous to the Sharpless asymmetric dihydroxylation using osmium tetroxide.
Visualizations
Logical Relationship of Key Figures in the Discovery of Ruthenium
Caption: Key figures in the discovery of the element ruthenium.
Experimental Workflow for the Laboratory Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Signaling Pathway for the Oxidative Cleavage of an Alkene
Caption: Pathway for alkene cleavage by this compound.
Conclusion
This compound stands as a testament to the ongoing exploration of the periodic table and the remarkable reactivity that can be unlocked from its elements. From its roots in the contentious discovery of ruthenium to its establishment as a powerful tool for organic synthesis, RuO₄ continues to be a subject of interest for researchers pushing the boundaries of chemical reactivity. Its potent oxidizing power, when wielded with care and precision, offers elegant solutions to complex synthetic challenges, ensuring its continued relevance in the fields of chemistry and drug development.
References
- 1. 1911 Encyclopædia Britannica/Chemistry - Wikisource, the free online library [en.wikisource.org]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Ruthenium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 8. WebElements Periodic Table » Ruthenium » ruthenium tetraoxide [webelements.com]
- 9. This compound | 20427-56-9 [chemicalbook.com]
Synthesis of Ruthenium Tetroxide from Ruthenium Trichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of ruthenium tetroxide (RuO₄) from ruthenium trichloride (RuCl₃). This compound is a powerful oxidizing agent with significant applications in organic synthesis, particularly in the oxidative cleavage of alkenes and other functional groups. Due to its high reactivity and toxicity, RuO₄ is typically generated in situ from a stable precursor, most commonly RuCl₃, in the presence of a co-oxidant. This guide details the widely adopted Sharpless protocol, presenting a comprehensive experimental procedure, quantitative data, and a mechanistic overview of the catalytic cycle. Safety considerations for handling this hazardous compound are also addressed.
Introduction
This compound (RuO₄) is a highly effective, yet aggressive, oxidizing agent.[1] Its utility in organic chemistry stems from its ability to oxidize a wide range of functional groups, often under mild conditions.[2] Unlike other strong oxidants, RuO₄ can be used for delicate transformations due to the catalytic nature of its application, where it is continuously regenerated. The most common precursor for the synthesis of RuO₄ is the more stable and readily available ruthenium trichloride (RuCl₃).[3] The oxidation of RuCl₃ to RuO₄ is typically achieved using a stoichiometric amount of a co-oxidant, with sodium periodate (NaIO₄) being one of the most frequently employed.[4][5]
This document outlines the synthesis of this compound from ruthenium trichloride, focusing on the practical aspects of its generation and use in a laboratory setting.
Reaction Mechanism and Catalytic Cycle
The synthesis of this compound from ruthenium trichloride in the presence of a co-oxidant like sodium periodate is not a simple stoichiometric conversion but rather a catalytic cycle. The active oxidant, RuO₄, is generated in situ and consumed during the oxidation of a substrate. The reduced ruthenium species is then re-oxidized back to RuO₄ by the co-oxidant, allowing for the use of sub-stoichiometric amounts of the ruthenium precursor.
The overall balanced chemical equation for the oxidation of ruthenium trichloride with sodium periodate is:
8 RuCl₃ + 24 NaIO₄ + 12 H₂O → 8 RuO₄ + 24 NaIO₃ + 24 HCl
However, a more detailed representation of the process is the catalytic cycle, which can be visualized as follows:
Figure 1: Catalytic cycle for the in-situ generation of this compound.
In this cycle, ruthenium trichloride is first oxidized to this compound by sodium periodate. The highly reactive RuO₄ then oxidizes the organic substrate, and in the process, is reduced to a lower oxidation state species, such as ruthenium dioxide (RuO₂).[3] The co-oxidant, NaIO₄, then re-oxidizes RuO₂ back to RuO₄, thus completing the catalytic cycle.[3]
Experimental Protocol: The Sharpless Procedure
The following protocol is a detailed methodology for the in situ generation of this compound, adapted from the seminal work of Sharpless and coworkers.[6] This procedure is widely recognized for its efficiency and reliability.
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity |
| Ruthenium(III) chloride hydrate | RuCl₃·xH₂O | 207.43 (anhydrous) | Reagent grade |
| Sodium periodate | NaIO₄ | 213.89 | ≥99% |
| Acetonitrile | CH₃CN | 41.05 | Anhydrous |
| Carbon tetrachloride | CCl₄ | 153.82 | Anhydrous |
| Water | H₂O | 18.02 | Deionized |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Ice bath.
-
Standard glassware for extraction and workup.
-
A well-ventilated fume hood is mandatory.
Procedure
-
Reaction Setup: In a three-necked round-bottom flask, a biphasic solvent system is prepared consisting of carbon tetrachloride (CCl₄), acetonitrile (CH₃CN), and water (H₂O) in a 2:2:3 volume ratio.[6]
-
Addition of Reactants: To this stirred solvent mixture, add the organic substrate to be oxidized, followed by ruthenium trichloride hydrate (typically 0.02-0.05 molar equivalents relative to the substrate).
-
Initiation of Reaction: Cool the flask in an ice bath. A solution of sodium periodate (typically 1.1-1.5 molar equivalents) in water is then added dropwise via the dropping funnel over a period of 30-60 minutes. The reaction mixture will turn a characteristic yellow-green color, indicating the formation of RuO₄.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots from the organic phase.
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The two phases are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the oxidized product.
Figure 2: Experimental workflow for the synthesis and use of this compound.
Quantitative Data
The efficiency of the in situ generation of this compound is typically high, approaching quantitative yields for the conversion of RuCl₃ to RuO₄ under the described conditions. The yield of the subsequent oxidation of the organic substrate is dependent on the specific substrate and reaction conditions. The following table summarizes typical quantitative parameters for the Sharpless protocol.
| Parameter | Value | Reference |
| Ruthenium Trichloride (RuCl₃·xH₂O) | ||
| Molar Equivalents | 0.02 - 0.05 | [6] |
| Sodium Periodate (NaIO₄) | ||
| Molar Equivalents | 1.1 - 1.5 | [6] |
| Solvent System (v/v/v) | ||
| CCl₄:CH₃CN:H₂O | 2:2:3 | [6] |
| EtOAc:CH₃CN:H₂O | 3:3:1 | |
| Reaction Temperature | 0 - 25 °C | [5] |
| Reaction Time | 0.5 - 24 hours | Varies with substrate |
| Yield of RuO₄ generation | Nearly quantitative | Implied in catalytic use |
| Yield of Oxidized Product | 70 - 95% | Varies with substrate |
Safety and Handling
This compound is a highly toxic, volatile, and potentially explosive compound.[1] It should be handled with extreme caution in a well-ventilated fume hood.
-
Toxicity: RuO₄ is toxic upon inhalation, ingestion, and skin contact. It can cause severe irritation to the eyes, skin, and respiratory tract.
-
Volatility: RuO₄ has a low boiling point and a significant vapor pressure at room temperature, necessitating its generation and use in a closed or well-ventilated system.
-
Explosive Hazard: this compound can decompose explosively, especially in the presence of organic materials or upon heating. It is crucial to avoid the isolation of pure RuO₄ whenever possible and to use it as a dilute solution generated in situ.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.
-
Quenching: Any residual RuO₄ should be quenched with a reducing agent such as a saturated aqueous solution of sodium thiosulfate before disposal.
Conclusion
The synthesis of this compound from ruthenium trichloride via the Sharpless protocol offers a reliable and efficient method for generating this powerful oxidizing agent for use in organic synthesis. The in situ generation in a biphasic solvent system with sodium periodate as the co-oxidant allows for catalytic use of the expensive ruthenium precursor, making it a more practical approach. Adherence to strict safety protocols is paramount when working with the hazardous this compound. This guide provides the necessary information for researchers and professionals to safely and effectively utilize this important synthetic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium(III-VIII) compounds [organic-chemistry.org]
Ruthenium Tetroxide: A Comprehensive Technical Guide to Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruthenium tetroxide (RuO₄) is a highly volatile, potent oxidizing agent with a characteristic tetrahedral geometry. A thorough understanding of its molecular structure and the nature of its chemical bonds is crucial for its application in organic synthesis and materials science. This guide provides an in-depth technical overview of the molecular structure and bonding of RuO₄, detailing the experimental and theoretical methodologies used for its characterization. Quantitative data are summarized in structured tables, and key experimental workflows and bonding theories are visualized using diagrams.
Molecular Structure
This compound adopts a tetrahedral molecular geometry, analogous to its better-known congener, osmium tetroxide (OsO₄). The central ruthenium atom is in the +8 oxidation state and is symmetrically bonded to four oxygen atoms. This tetrahedral arrangement results in a non-polar molecule with a zero dipole moment.
Crystal Structure
In the solid state, this compound is known to exist in two crystalline modifications: a cubic form and a monoclinic form. The monoclinic structure is isotypic with that of OsO₄.
Quantitative Structural Data
The precise bond lengths and angles of the RuO₄ molecule have been determined using gas-phase electron diffraction and single-crystal X-ray diffraction. The key structural parameters are summarized in the table below.
| Parameter | Experimental Value | Method | Reference |
| Ru-O Bond Length | 169 - 170 pm | Not specified | |
| Ru-O Bond Length | ~172 pm | Electron Diffraction | |
| Ru-O Bond Length (Cubic Crystal) | 169.5 pm | X-ray Diffraction | |
| Ru-O Bond Length (Monoclinic Crystal) | 169.7 pm, 170.1 pm | X-ray Diffraction | |
| O-Ru-O Bond Angle | ~109.5° | Tetrahedral Geometry |
Spectroscopic Properties and Vibrational Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, has been instrumental in elucidating the structure and bonding of RuO₄. For a tetrahedral molecule of Td symmetry, four fundamental vibrational modes are predicted: ν₁(A₁), ν₂(E), ν₃(F₂), and ν₄(F₂). The ν₁(A₁) and ν₂(E) modes are stretching vibrations, while the ν₃(F₂) and ν₄(F₂) modes are deformation (bending) vibrations. All four modes are Raman active, while only the F₂ modes are IR active.
The experimentally observed and theoretically calculated vibrational frequencies for RuO₄ are presented below.
| Vibrational Mode | Symmetry | Description | Experimental Frequency (cm⁻¹) (Gas Phase) | Reference |
| ν₁ | A₁ | Symmetric Stretch | 913 | |
| ν₂ | E | Symmetric Bend | 330 | |
| ν₃ | F₂ | Asymmetric Stretch | 921 | |
| ν₄ | F₂ | Asymmetric Bend | 330 |
Chemical Bonding
The bonding in this compound is best described by molecular orbital (MO) theory. The high oxidation state of ruthenium (+8) and the high electronegativity of oxygen lead to highly polar covalent bonds with significant double bond character.
Molecular Orbital Theory
A qualitative molecular orbital diagram for a tetrahedral molecule like RuO₄ involves the combination of the valence atomic orbitals of ruthenium (4d, 5s, and 5p) with the 2p atomic orbitals of the four oxygen atoms. The symmetry-adapted linear combinations of the oxygen 2p orbitals combine with the ruthenium atomic orbitals of the same symmetry (a₁ and t₂) to form bonding and antibonding molecular orbitals. The remaining oxygen 2p orbitals, which do not have the correct symmetry to interact with the ruthenium orbitals, form non-bonding molecular orbitals (e and t₁).
The diagram below provides a conceptual representation of the molecular orbital energy levels in this compound.
Caption: Qualitative MO diagram for RuO₄.
Experimental Protocols
The structural and spectroscopic data for this compound have been obtained through a combination of experimental techniques. The following provides a generalized overview of the methodologies employed.
Synthesis of this compound
Due to its high reactivity and tendency to decompose explosively, RuO₄ is often generated in situ for synthetic applications. For structural studies requiring a pure sample, it is typically prepared by the oxidation of a ruthenium(III) precursor, such as ruthenium(III) chloride (RuCl₃), with a strong oxidizing agent like sodium periodate (NaIO₄).
A general laboratory-scale synthesis involves the following steps:
-
A hydrated ruthenium(III) chloride salt is dissolved in water.
-
An aqueous solution of sodium periodate is added to the ruthenium solution with stirring.
-
The volatile RuO₄ is then extracted into a suitable organic solvent, such as carbon tetrachloride, in which it is relatively stable.
The logical workflow for the synthesis and purification of RuO₄ for analysis is depicted below.
Caption: Synthesis and purification workflow for RuO₄.
Gas-Phase Electron Diffraction
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. A generalized experimental protocol involves:
-
Sample Introduction: A gaseous sample of RuO₄ is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.
-
Diffraction Pattern: The electrons are scattered by the molecules, producing a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles.
Single-Crystal X-ray Diffraction
For the determination of the crystal structure, single crystals of RuO₄ are required. The experimental procedure involves:
-
Crystal Growth: Single crystals are grown, typically by slow sublimation or crystallization from a solution at low temperatures.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates.
Vibrational Spectroscopy (IR and Raman)
The vibrational spectra of RuO₄ can be recorded in the gas phase, in solution, or in the solid state at low temperatures.
-
Raman Spectroscopy: A laser beam is directed at the sample, and the scattered light is collected and analyzed. The frequency shifts of the scattered light correspond to the vibrational modes of the molecule.
-
Infrared Spectroscopy: A beam of infrared radiation is passed through the sample, and the absorption of radiation at specific frequencies corresponding to the vibrational modes is measured.
Safety and Handling
This compound is a highly toxic and powerful oxidizing agent that can react explosively with organic materials. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Solutions of RuO₄ in carbon tetrachloride are more stable but should still be handled with care.
Conclusion
The molecular structure and bonding of this compound have been well-characterized through a combination of experimental techniques and theoretical calculations. Its tetrahedral geometry, with Ru-O bond lengths of approximately 170 pm, is a consequence of the bonding interactions between the central ruthenium atom and the four oxygen atoms, as described by molecular orbital theory. The detailed understanding of its structure and bonding is essential for its continued use as a selective and powerful oxidizing agent in chemical synthesis.
The Ascendance of a Powerful Oxidant: Early Studies and Development of Ruthenium Tetroxide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The mid-20th century marked a significant expansion of the synthetic organic chemist's toolkit, with the introduction of new reagents capable of effecting powerful and selective transformations. Among these, ruthenium tetroxide (RuO₄) emerged as a remarkably potent yet versatile oxidant. This technical guide delves into the early studies and development of RuO₄, providing a detailed account of its initial applications, the evolution of catalytic systems, and the early mechanistic understanding that laid the groundwork for its modern use in complex chemical synthesis.
The Dawn of this compound in Organic Synthesis: The Djerassi and Engle Era
In 1953, Carl Djerassi and Robert R. Engle first introduced this compound as a practical oxidant for organic compounds.[1][2] Their seminal work demonstrated the reagent's efficacy in a range of challenging oxidations, establishing it as a powerful tool for synthetic chemists. The initial studies primarily utilized stoichiometric amounts of RuO₄, which was prepared in situ from ruthenium trichloride (RuCl₃) and a co-oxidant.
Key Early Applications
Djerassi and Engle's initial investigations focused on the oxidation of various functional groups, showcasing the broad utility of RuO₄.
-
Oxidation of Aromatic Hydrocarbons: One of the first notable applications was the oxidation of phenanthrene to 9,10-phenanthrenequinone. This transformation highlighted the ability of RuO₄ to attack electron-rich aromatic systems.
-
Oxidation of Sulfides: The conversion of sulfides to their corresponding sulfoxides and sulfones was another key early discovery, demonstrating the reagent's utility in heteroatom oxidation.
Experimental Protocol: Stoichiometric Oxidation of Phenanthrene (Djerassi & Engle, 1953)
The following protocol is based on the original work of Djerassi and Engle and illustrates the early stoichiometric approach to RuO₄ oxidations.
Materials:
-
Phenanthrene
-
Ruthenium dioxide (RuO₂)
-
Sodium periodate (NaIO₄)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Ethanol
Procedure:
-
A solution of this compound in carbon tetrachloride is prepared by reacting ruthenium dioxide with an aqueous solution of sodium periodate. The yellow-orange CCl₄ layer containing RuO₄ is separated and dried.
-
The phenanthrene to be oxidized is dissolved in a suitable solvent, such as carbon tetrachloride.
-
The prepared this compound solution is added dropwise to the phenanthrene solution at room temperature with stirring.
-
The reaction is monitored by the disappearance of the characteristic yellow color of RuO₄ and the precipitation of black ruthenium dioxide (RuO₂).
-
Upon completion, the precipitated RuO₂ is removed by filtration.
-
The filtrate is washed with water, dried over a suitable drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization from ethanol, to yield 9,10-phenanthrenequinone.
Summary of Early Stoichiometric Oxidations
The following table summarizes the quantitative data from Djerassi and Engle's foundational 1953 paper.
| Substrate | Product(s) | Molar Ratio (Substrate:RuO₄) | Solvent | Yield (%) |
| Phenanthrene | 9,10-Phenanthrenequinone | 1:2.5 | CCl₄ | 92 |
| Di-n-butyl sulfide | Di-n-butyl sulfoxide | 1:1 | CCl₄ | High |
| Di-n-butyl sulfide | Di-n-butyl sulfone | 1:2 | CCl₄ | High |
Note: The original paper often reported qualitative "high" yields for sulfide oxidations.
A Paradigm Shift: The Advent of Catalytic this compound Oxidations
While effective, the use of stoichiometric amounts of the expensive and toxic this compound was a significant drawback. The major breakthrough in the practical application of RuO₄ came with the development of catalytic systems. This approach involves using a catalytic amount of a ruthenium precursor, typically ruthenium trichloride (RuCl₃) or ruthenium dioxide (RuO₂), in the presence of a stoichiometric amount of a co-oxidant to continuously regenerate the active RuO₄ species in situ.
The Sharpless Improvement: A Greatly Enhanced Procedure
In 1981, K. Barry Sharpless and his colleagues published a greatly improved procedure for this compound catalyzed oxidations that became the standard for many years.[3] Their key innovation was the use of a biphasic solvent system of carbon tetrachloride, acetonitrile, and water (CCl₄/CH₃CN/H₂O). The acetonitrile was found to be crucial in preventing the deactivation of the catalyst by complexation with the substrate or product. Sodium periodate (NaIO₄) was employed as the co-oxidant.
This catalytic system proved to be highly efficient for a wide range of transformations, including the oxidative cleavage of alkenes and alkynes, and the oxidation of alcohols.
Experimental Protocol: Catalytic Oxidation of an Alkene (Sharpless et al., 1981)
The following is a representative protocol based on the improved method developed by the Sharpless group.
Materials:
-
Alkene (e.g., 1-dodecene)
-
Ruthenium trichloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Water
Procedure:
-
The alkene is dissolved in a mixture of carbon tetrachloride and acetonitrile.
-
An aqueous solution of sodium periodate and a catalytic amount of ruthenium trichloride hydrate is added to the organic solution.
-
The resulting biphasic mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by the persistence of the yellow color of RuO₄ in the organic phase.
-
Upon completion of the reaction, the two phases are separated.
-
The aqueous phase is extracted with an organic solvent (e.g., dichloromethane or ether).
-
The combined organic layers are washed with aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by brine.
-
The organic solution is dried over a suitable drying agent and the solvent is removed under reduced pressure to yield the crude product (in the case of 1-dodecene, this would be undecanoic acid after cleavage).
-
The product is then purified by standard methods such as distillation or chromatography.
Summary of Early Catalytic Oxidations (Sharpless Conditions)
The following table presents representative quantitative data from the work of Sharpless and others in the early 1980s, demonstrating the efficiency of the catalytic system.
| Substrate | Product | RuCl₃ (mol%) | Co-oxidant | Solvent System | Yield (%) |
| trans-Stilbene | Benzoic acid | ~2 | NaIO₄ | CCl₄/CH₃CN/H₂O | 98 |
| Cyclohexene | Adipic acid | ~2 | NaIO₄ | CCl₄/CH₃CN/H₂O | 95 |
| 1-Dodecene | Undecanoic acid | ~2 | NaIO₄ | CCl₄/CH₃CN/H₂O | 88 |
| Phenylacetylene | Benzoic acid | ~2 | NaIO₄ | CCl₄/CH₃CN/H₂O | 90 |
| Benzyl alcohol | Benzoic acid | ~2 | NaIO₄ | CCl₄/CH₃CN/H₂O | 99 |
Early Mechanistic Insights
From the outset, chemists sought to understand the mechanisms by which this compound effected its powerful oxidations. Early studies laid the foundation for the more detailed computational and spectroscopic investigations that would follow in later decades.
Oxidation of Alkenes: Dihydroxylation vs. Cleavage
The reaction of RuO₄ with carbon-carbon double bonds was observed to lead to either syn-dihydroxylation to form a diol or oxidative cleavage to yield aldehydes, ketones, or carboxylic acids. The outcome was found to be highly dependent on the reaction conditions.
The prevailing early hypothesis for the initial step of the reaction with alkenes was a [3+2] cycloaddition of the RuO₄ to the double bond, forming a cyclic ruthenate ester intermediate. This is analogous to the well-established mechanism of alkene dihydroxylation with osmium tetroxide.
The Catalytic Cycle
The development of the catalytic system necessitated an understanding of the regeneration of the active oxidant. The generally accepted catalytic cycle involves the oxidation of the substrate by RuO₄, which is reduced to RuO₂. The co-oxidant, typically NaIO₄, then re-oxidizes the RuO₂ back to RuO₄, allowing the cycle to continue.
Conclusion
The early studies of this compound as an oxidant, from its introduction by Djerassi and Engle to the development of a highly efficient catalytic system by Sharpless and his contemporaries, fundamentally changed the landscape of synthetic organic chemistry. These pioneering efforts established RuO₄ as a powerful and versatile reagent capable of effecting a wide array of oxidative transformations. The initial mechanistic hypotheses, though simple, provided a crucial framework for future investigations. The work of these early pioneers paved the way for the widespread adoption of ruthenium-catalyzed oxidations in modern organic synthesis, including in the complex multi-step syntheses required for drug development.
References
- 1. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium Catalysed Oxidations of Organic Compounds | Johnson Matthey Technology Review [technology.matthey.com]
Understanding the Oxidation States of Ruthenium in Ruthenium Tetroxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruthenium, a versatile transition metal, exhibits a wide range of oxidation states, with the +8 state in ruthenium tetroxide (RuO₄) being one of the highest known for any element. This technical guide provides a comprehensive overview of the core principles governing the oxidation state of ruthenium in this powerful oxidizing agent. It details the synthesis of this compound, its molecular structure, and the advanced spectroscopic techniques employed for its characterization. This document is intended to serve as a valuable resource for researchers in chemistry and drug development, offering detailed experimental protocols and data for the accurate determination of ruthenium's oxidation state, which is critical for understanding its reactivity and catalytic applications.
Introduction
Ruthenium is a member of the platinum group metals and is renowned for its ability to exist in numerous oxidation states, ranging from -2 to +8.[1] This versatility makes ruthenium compounds highly valuable in various catalytic processes, including organic synthesis and, more recently, in the development of novel therapeutic agents. Among its various oxides, this compound (RuO₄) is of particular interest due to ruthenium being in its highest accessible oxidation state of +8.[2]
RuO₄ is a yellow, volatile solid with a tetrahedral molecular geometry.[3][4] It is a potent oxidizing agent, capable of oxidizing a wide range of organic functional groups, often under mild conditions.[4][5] Its reactivity is intrinsically linked to the high oxidation state of the central ruthenium atom. Therefore, a thorough understanding and accurate determination of this oxidation state are paramount for its effective and safe utilization in research and development.
This guide will delve into the synthesis of this compound, its structural properties, and the experimental methodologies for unequivocally determining the +8 oxidation state of ruthenium.
Synthesis and Properties of this compound
This compound is a highly reactive and potentially explosive compound, and as such, it is almost exclusively generated in situ for immediate use in catalytic amounts.[3][5] The most common method for its preparation involves the oxidation of a lower-valent ruthenium precursor, typically ruthenium(III) chloride (RuCl₃), with a strong co-oxidant, such as sodium periodate (NaIO₄).[3][5]
The overall reaction for the formation of this compound from ruthenium(III) chloride and sodium periodate in an aqueous medium is:
2 Ru³⁺(aq) + 5 IO₄⁻(aq) + 3 H₂O(l) → 2 RuO₄(s) + 5 IO₃⁻(aq) + 6 H⁺(aq)[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | RuO₄ | [3] |
| Molar Mass | 165.07 g/mol | [3] |
| Appearance | Yellow, volatile solid | [3] |
| Melting Point | 25.5 °C | [3] |
| Boiling Point | ~130 °C | [2] |
| Density | 3.29 g/cm³ | [3] |
| Solubility in Water | 2% w/v at 20 °C | [3] |
| Solubility in Organic Solvents | Soluble in CCl₄, CHCl₃ | [3] |
| Molecular Shape | Tetrahedral | [3][4] |
Molecular Structure and Oxidation State
The molecular structure of this compound is tetrahedral, with the ruthenium atom at the center and four oxygen atoms at the vertices.[3][4] This geometry is consistent with a +8 oxidation state for the ruthenium atom, which has a formal electron configuration of [Kr] 4d⁰. The Ru-O bond lengths are in the range of 169-170 pm.[3] A comparison of the structural parameters of RuO₄ with those of the more common ruthenium(IV) oxide (RuO₂) is provided in Table 2.
| Parameter | This compound (RuO₄) | Ruthenium Dioxide (RuO₂) (Tetragonal) | Reference |
| Ruthenium Oxidation State | +8 | +4 | [1][3] |
| Molecular Geometry | Tetrahedral | Octahedral (for RuO₆ units) | [1][3] |
| Ru-O Bond Length (Å) | 1.69 - 1.70 | 1.94 (x2), 1.99 (x4) | [1][3] |
| O-Ru-O Bond Angle | ~109.5° | 90°, 180° (within octahedra) | [1][3] |
Experimental Protocols
In-situ Generation of this compound for Catalytic Oxidation
The following protocol is a representative example for the in-situ generation of this compound and its use in the catalytic oxidation of a secondary alcohol (cyclohexanol) to a ketone (cyclohexanone).[6][7]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Cyclohexanol
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Deionized water
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanol (1.0 g, 10 mmol) in a biphasic solvent mixture of carbon tetrachloride (20 mL), acetonitrile (20 mL), and deionized water (30 mL).
-
To this stirring solution, add ruthenium(III) chloride hydrate (0.044 g, 0.22 mol%).
-
In a separate beaker, prepare a solution of sodium periodate (4.1 g, 19.2 mmol) in deionized water (40 mL).
-
Add the sodium periodate solution to the reaction mixture in one portion.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite until the yellow color of RuO₄ dissipates and a black precipitate of RuO₂ forms.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cyclohexanone.
-
The crude product can be purified by column chromatography on silica gel.
Determination of Ruthenium Oxidation State by X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of a material. The binding energy of core-level electrons is characteristic of the element and its oxidation state.
Instrumentation:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.
-
Ultra-high vacuum (UHV) chamber.
-
Electron energy analyzer.
Sample Preparation:
-
For solid ruthenium oxide samples, press the powder into a pellet.
-
Mount the sample on a sample holder using conductive carbon tape.
-
Introduce the sample into the UHV chamber of the XPS instrument.
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra of the Ru 3d and O 1s regions. Due to the overlap of the Ru 3d₅/₂ peak with the C 1s peak from adventitious carbon, it is also advisable to acquire the Ru 3p spectrum.
-
Use a low-energy electron flood gun to neutralize any surface charging if the sample is non-conductive.
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Perform a Shirley background subtraction on the high-resolution spectra.
-
Deconvolute the Ru 3d (or Ru 3p) and O 1s spectra using appropriate peak-fitting software (e.g., CasaXPS). Use Gaussian-Lorentzian line shapes.
-
Assign the fitted peaks to specific oxidation states based on their binding energies. A table of typical binding energies for ruthenium oxides is provided below (Table 3).
-
Calculate the relative percentage of each oxidation state from the integrated areas of the corresponding peaks.
Table 3: Typical XPS Binding Energies for Ruthenium Oxides
| Ruthenium Species | Ru 3d₅/₂ Binding Energy (eV) | O 1s Binding Energy (eV) | Reference |
| Ru (metal) | ~280.1 | - | |
| RuO₂ (Ru⁴⁺) | ~280.8 | ~529.5 (lattice O²⁻) | |
| RuO₃ (Ru⁶⁺) | ~282.4 | ~530.2 | |
| RuO₄ (Ru⁸⁺) | ~283.4 | ~530.8 |
Determination of Ruthenium Oxidation State by X-ray Absorption Near-Edge Structure (XANES) Spectroscopy
XANES is a bulk-sensitive technique that provides information on the average oxidation state and coordination environment of an element. The energy of the absorption edge is correlated with the oxidation state.
Instrumentation:
-
Synchrotron light source.
-
Double-crystal monochromator.
-
Fluorescence or transmission detector.
Sample Preparation:
-
For solid samples, grind the material into a fine powder and press it into a pellet.
-
For dilute samples, the measurement can be performed in fluorescence mode.
-
Prepare reference samples of ruthenium compounds with known oxidation states (e.g., Ru metal, RuO₂, RuCl₃).
Data Acquisition:
-
Mount the sample in the beam path.
-
Scan the energy of the X-ray beam across the Ru K-edge (around 22117 eV) or L₃-edge.
-
Record the absorption spectrum in transmission or fluorescence mode.
-
Acquire spectra for the reference compounds under the same conditions.
Data Analysis:
-
Normalize the absorption spectra.
-
Determine the energy of the absorption edge for the sample and the reference compounds. The edge energy is typically defined as the energy at the half-height of the edge jump.
-
Create a calibration curve by plotting the edge energy of the reference compounds against their known oxidation states. This relationship is generally linear.[8]
-
Determine the average oxidation state of ruthenium in the unknown sample by interpolating its edge energy on the calibration curve.
Visualization of Workflows and Concepts
Catalytic Cycle of RuO₄ in Alcohol Oxidation
The following diagram illustrates the catalytic cycle for the oxidation of a secondary alcohol to a ketone using RuO₄ generated in situ.
Experimental Workflow for In-situ Generation and Use of RuO₄
This diagram outlines the key steps in the experimental procedure for the catalytic oxidation using in situ generated RuO₄.
Logical Workflow for Determining Ruthenium Oxidation State
This diagram presents the logical flow for determining the oxidation state of ruthenium using a combination of spectroscopic techniques.
Conclusion
The +8 oxidation state of ruthenium in this compound is a testament to the remarkable chemical versatility of this element. Accurate determination of this oxidation state is fundamental to understanding the potent oxidizing nature of RuO₄ and for its rational application in organic synthesis and catalysis. This technical guide has provided a detailed overview of the synthesis, properties, and structural aspects of this compound. Furthermore, comprehensive, step-by-step protocols for the in-situ generation of RuO₄ and for the determination of its oxidation state using XPS and XANES have been presented. The combination of these advanced spectroscopic techniques, supported by the quantitative data and workflows provided, offers a robust framework for researchers to confidently characterize and utilize this important ruthenium species in their scientific endeavors.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. WebElements Periodic Table » Ruthenium » ruthenium tetraoxide [webelements.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Ruthenium_tetroxide [chemeurope.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anorg.chem.uu.nl [anorg.chem.uu.nl]
The Elusive Solubility of Ruthenium Tetroxide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of Ruthenium tetroxide (RuO₄) in various organic solvents, compiled for researchers, scientists, and professionals in drug development. Due to the highly reactive and hazardous nature of this compound, this document emphasizes safe handling protocols and provides insights into its practical applications in synthesis, where its solubility and reactivity are intrinsically linked.
Properties of this compound
This compound is a golden-yellow, volatile solid with a pungent, ozone-like odor.[1] It is a powerful oxidizing agent, a property that dictates its utility in organic synthesis and also underlies its hazardous nature.[2][3] Due to its high reactivity, it is often generated in situ for immediate use in catalytic amounts.[1][3]
Solubility of this compound
The solubility of this compound is a critical parameter for its application in organic reactions. However, its high reactivity with a wide range of organic functional groups means that for many solvents, a true solubility measurement is not feasible as the solvent itself is consumed in a chemical reaction.
Qualitative Solubility and Reactivity
This compound is known to be highly soluble in a limited number of inert organic solvents, most notably carbon tetrachloride (CCl₄) and chloroform (CHCl₃), forming stable solutions.[1][2][4] These solvents are the recommended media for reactions involving stoichiometric RuO₄.[2]
Conversely, RuO₄ reacts violently and often explosively with a wide array of common organic solvents. This includes:
This extreme reactivity precludes its use as a simple solute in these solvent systems and necessitates careful solvent selection for any application.
For many synthetic applications, the challenges of handling pure RuO₄ and its limited solubility in non-reactive solvents are circumvented by using a biphasic solvent system. A common system, known as the "Sharpless conditions," consists of carbon tetrachloride, acetonitrile (CH₃CN), and water.[6] In this system, a catalytic amount of a ruthenium precursor (like RuCl₃) is oxidized in the aqueous phase to RuO₄, which then partitions into the organic phase to react with the substrate.[3] The reduced ruthenium species is then re-oxidized by a co-oxidant in the aqueous phase, completing the catalytic cycle.[3]
Quantitative Solubility Data
Despite its use in organic synthesis, precise, quantitative solubility data for this compound in organic solvents is remarkably scarce in the published literature. This is likely due to the challenges associated with handling this hazardous material and its high reactivity. The table below summarizes the available quantitative and qualitative data.
| Solvent | Temperature (°C) | Solubility | Notes |
| Water | 20 | 2.03 g / 100 mL | Sparingly soluble.[7] |
| Carbon Tetrachloride (CCl₄) | Not Specified | Very Soluble | Forms stable solutions.[1][2][4][7] |
| Chloroform (CHCl₃) | Not Specified | Highly Soluble | [2][4] |
| Other Chlorinated Hydrocarbons | Not Specified | Very Soluble | [7] |
| Ethers (e.g., diethyl ether) | Not Specified | Reacts Violently | Not a suitable solvent.[2] |
| Alcohols (e.g., ethanol) | Not Specified | Reacts Violently | Not a suitable solvent.[2][5] |
| Benzene | Not Specified | Reacts Violently | Not a suitable solvent.[2] |
| Pyridine | Not Specified | Reacts Violently | Not a suitable solvent.[2] |
Safe Handling and Experimental Protocols
The extreme toxicity, volatility, and reactivity of this compound demand rigorous safety protocols.
Hazards
-
High Toxicity: Vapors are irritating to the eyes and respiratory tract.[5]
-
Strong Oxidizer: Reacts violently with combustible materials.[5]
-
Explosive Reactions: Can react explosively with many organic compounds.[2]
Safety Precautions
The following safety measures are mandatory when handling this compound:
-
Work in a certified chemical fume hood. [5]
-
Wear appropriate Personal Protective Equipment (PPE): This includes chemical safety goggles, a lab coat, and heavy-duty, chemical-resistant gloves.[8]
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes. [8]
-
Store in a cool, dark, and well-ventilated area. [5]
-
Keep away from heat and sources of ignition. [8]
-
Segregate from incompatible materials, especially organic solvents with which it can react violently.[5]
-
Have a neutralization plan: Spills can be neutralized with a sodium bisulfite solution.[5]
General Experimental Protocol for Solubility Determination (Adapted for RuO₄)
Disclaimer: The following is a generalized protocol and must be adapted to the specific laboratory conditions and safety infrastructure. A thorough risk assessment must be conducted before any work with this compound.
Objective: To determine the solubility of this compound in an inert organic solvent (e.g., carbon tetrachloride) at a specific temperature.
Materials:
-
This compound (handle with extreme care)
-
Inert organic solvent (e.g., carbon tetrachloride, analytical grade)
-
A temperature-controlled shaker or water bath
-
Small, sealable, gas-tight glass vials
-
A gas-tight syringe for liquid transfer
-
Analytical balance (in a fume hood)
-
Spectrophotometer or other suitable analytical instrument for concentration measurement.
Procedure:
-
Preparation of Saturated Solution:
-
All manipulations of solid RuO₄ must be performed in a fume hood.[5]
-
Carefully weigh a small, excess amount of RuO₄ into a pre-weighed, sealable glass vial.
-
Using a gas-tight syringe, add a known volume of the inert solvent to the vial.
-
Seal the vial tightly.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with constant agitation to ensure saturation.
-
-
Sample Withdrawal and Dilution:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to allow undissolved solid to settle.
-
Carefully open the vial in the fume hood.
-
Using a pre-warmed (to the experimental temperature) gas-tight syringe fitted with a filter, withdraw a known volume of the supernatant (the clear, saturated solution).
-
Immediately transfer the withdrawn aliquot into a pre-weighed volumetric flask and seal it.
-
Reweigh the volumetric flask to determine the mass of the aliquot.
-
Dilute the aliquot to the mark with the same inert solvent.
-
-
Concentration Analysis:
-
Determine the concentration of RuO₄ in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry, after establishing a proper calibration curve.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units (e.g., g/100 g of solvent, mol/L).
-
-
Decontamination:
-
All equipment and waste containing RuO₄ must be decontaminated with a reducing agent like sodium bisulfite solution before removal from the fume hood.[5]
-
Visualizations
Reactivity of this compound with Organic Solvents
Caption: Reactivity of RuO4 with different solvent classes.
Experimental Workflow for Solubility Determination
Caption: Proposed workflow for RuO4 solubility determination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Ruthenium_tetroxide [chemeurope.com]
- 5. web.mit.edu [web.mit.edu]
- 6. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium oxide (RuO4) [chembk.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Thermodynamic Properties of Ruthenium Tetroxide Vapor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of Ruthenium tetroxide (RuO₄) vapor. This compound is a highly volatile, yellow solid with an ozone-like odor, notable for its exceptional oxidizing capabilities and applications in organic synthesis and as a precursor in advanced material deposition processes.[1][2] A thorough understanding of its thermodynamic behavior is critical for its safe handling, process optimization, and application in various scientific and industrial fields, including its potential relevance in drug development as a powerful oxidizing agent.
Core Thermodynamic and Physical Data
This compound exhibits high volatility, melting near room temperature at 25.5 °C.[1] Its significant vapor pressure is a key characteristic, making it suitable for processes like Atomic Layer Deposition (ALD).[3] The molecule adopts a tetrahedral geometry in the gas phase.[1] Quantitative data regarding its physical and thermochemical properties are summarized in the tables below.
Table 1: Key Physical and Thermochemical Properties of this compound
| Property | Value | State | Reference |
|---|---|---|---|
| Molar Mass | 165.07 g/mol | - | [1] |
| Melting Point | 25.5 °C (298.6 K) | - | [1] |
| Boiling Point | 129.6 °C (402.8 K) | - | [1] |
| Density | 3.29 g/cm³ | Solid | [1] |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -197.6 ± 5.5 kJ/mol | Gas | [4][5] |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -54.0 ± 1.1 kcal/mol (~ -225.9 kJ/mol) | Liquid | [6] |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -252.4 ± 5.5 kJ/mol | Solid (cubic) | [4][7] |
| Standard Molar Entropy (S°₂₉₈) | 132.7 J·K⁻¹mol⁻¹ | Solid (cubic) |[4][7] |
Table 2: Vapor Pressure and Phase Change Characteristics of this compound
| Parameter | Description / Value | Reference |
|---|---|---|
| Vapor Pressure Behavior | RuO₄ possesses a high equilibrium vapor pressure, reaching ~10⁻² atm at its triple point (299 K).[3] Theoretical calculations of vapor pressure show good agreement with experimental data for sublimation below the triple point.[3][8] Above this temperature, deviations are noted as calculations based on solid-gas sublimation are used to approximate liquid-gas vaporization.[3][9] | [3][8][9] |
| Equilibrium Constant | For the reaction RuO₂(s) + O₂(g) ⇌ RuO₄(g), the equilibrium constant can be expressed as: Log K = -4764/T - 0.236 . | [10] |
| Sublimation Temperatures | Calculated sublimation temperatures are 322 K at 1 atm and 240 K at 1 × 10⁻³ atm, which align well with experimental melting and boiling points.[3][7] |[3][7] |
Table 3: Calculated Thermodynamic Functions for Gaseous RuO₄ (Ideal Gas) Note: The following thermodynamic functions have been calculated from spectroscopic data for the ideal gas state from 298.16 K to 1000 K.[11] Specific values are detailed in the cited literature.
| Temperature (K) | C_p° (J·K⁻¹mol⁻¹) | S° (J·K⁻¹mol⁻¹) | -(G°-H°₀)/T (J·K⁻¹mol⁻¹) | H°-H°₀ (kJ·mol⁻¹) |
|---|---|---|---|---|
| 298.16 | Value from reference | Value from reference | Value from reference | Value from reference |
| ... | ... | ... | ... | ... |
| 1000 | Value from reference | Value from reference | Value from reference | Value from reference |
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of a volatile and reactive compound like RuO₄ requires specialized experimental techniques. Both theoretical and experimental methods have been employed to characterize its behavior.
Ab Initio Thermodynamic Calculations
Recent studies have utilized ab initio thermodynamic calculations within the Density Functional Theory (DFT) framework to investigate the properties of RuO₄.[3][8]
Methodology:
-
Structural Optimization: The geometries of gaseous RuO₄ and various solid-phase candidates are optimized to find the most stable structures.[3]
-
Vibrational Frequency Analysis: This analysis is performed to confirm the stability of the optimized structures and to calculate zero-point energies and vibrational contributions to thermodynamic functions.[3]
-
Gibbs Free Energy Calculation: The Gibbs free energies of the solid and gaseous phases are evaluated by incorporating electronic energies, zero-point corrections, and entropic contributions from translational, rotational, and vibrational modes.[3][8]
-
Vapor Pressure Prediction: The vapor pressure is calculated as a function of temperature by determining the point where the Gibbs free energy of the solid phase equals that of the gaseous phase.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 20427-56-9 [chemicalbook.com]
- 3. Ab Initio Thermodynamic Evaluation of this compound (RuO4) Vapor Pressure [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. pubs.aip.org [pubs.aip.org]
Pioneers in Ruthenium Tetroxide Chemistry: A Technical Guide
This guide provides an in-depth overview of the foundational research and key scientific pioneers who established Ruthenium tetroxide (RuO4) as a powerful and versatile oxidizing agent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.
The Genesis of this compound as an Oxidant
The journey of this compound from a chemical curiosity to a staple in the synthetic chemist's toolbox began with the discovery of the element itself and was ignited by a seminal publication in the mid-20th century.
Karl Karlovitch Klaus: The Discovery of Ruthenium
The story of this compound begins with the discovery of its parent element. In 1844, the Russian scientist Karl Karlovitch Klaus announced the discovery of a new platinum group metal, which he named Ruthenium in honor of Ruthenia, the Latin name for Russia. While Klaus's work was foundational, the exploration of ruthenium's oxides as reagents in organic chemistry would not occur for over a century.
Djerassi and Engle (1953): The First Foray into Organic Oxidation
The first documented use of this compound as an oxidant in organic synthesis was reported by Carl Djerassi and R.R. Engle in 1953.[1][2] Their pioneering work demonstrated that RuO4 could effectively oxidize phenanthrene to phenanthrenequinone and various sulfides to their corresponding sulfoxides and sulfones. This publication marked the birth of RuO4 as a reagent for organic transformations.
Experimental Protocol: Oxidation of Phenanthrene
-
Reagents: Phenanthrene, Ruthenium dioxide (RuO2), Sodium periodate (NaIO4).
-
Solvent: Acetone.
-
Procedure: A solution of phenanthrene in acetone was treated with a catalytic amount of RuO2 and a stoichiometric amount of NaIO4. The reaction mixture was stirred at room temperature.
-
Work-up: The reaction mixture was filtered to remove the precipitated ruthenium salts, and the product was isolated from the filtrate.
-
Result: This procedure yielded phenanthrenequinone in good yield, demonstrating the potent oxidizing power of RuO4, which is generated in situ from the RuO2 precursor and the NaIO4 co-oxidant.
The Catalytic Revolution: Sharpless and Co-workers
While Djerassi and Engle's work was groundbreaking, the use of stoichiometric amounts of expensive and toxic ruthenium reagents was a significant drawback. The full potential of RuO4 was unlocked in the early 1980s with the development of an efficient catalytic protocol.
K. Barry Sharpless (1981): A Greatly Improved Procedure
In 1981, K. Barry Sharpless , along with his colleagues Per H. J. Carlsen, Tsutomu Katsuki, and Victor S. Martin, published a transformative paper detailing a highly effective catalytic system for RuO4 oxidations.[1][2][3][4][5] Their key innovation was the introduction of acetonitrile as a co-solvent in the traditional carbon tetrachloride/water biphasic system. This modification prevented the precipitation of lower-valent ruthenium species, thus maintaining the catalytic cycle's efficiency. These reaction conditions are now widely known as the "Sharpless conditions."[1]
Experimental Protocol: The "Sharpless Conditions" for Oxidative Cleavage
| Parameter | Specification |
| Catalyst | Ruthenium(III) chloride hydrate (RuCl3·nH2O) |
| Catalyst Loading | 2.2 mol% |
| Co-oxidant | Sodium periodate (NaIO4) |
| Co-oxidant Loading | 4.1 equivalents |
| Solvent System | Carbon tetrachloride / Acetonitrile / Water |
| Solvent Ratio | 2 : 2 : 3 (v/v/v) |
| Temperature | Room Temperature |
This protocol proved to be highly effective for a wide range of transformations, most notably the oxidative cleavage of carbon-carbon double bonds, providing a powerful alternative to ozonolysis, especially for electron-poor olefins.[1]
Figure 1: Sharpless Catalytic Cycle for Alkene Cleavage.
Mechanistic Insights and Expansion of Scope
Following the development of a robust catalytic system, research efforts turned towards understanding the reaction mechanisms and expanding the synthetic utility of RuO4 to other functional group transformations.
Lee and Spitzer (1976): Unraveling the Mechanism
Contributing to the mechanistic understanding of RuO4 oxidations, Donald G. Lee and Udo A. Spitzer conducted kinetic studies in 1976. Their work provided evidence for the formation of a cyclic ruthenium(VI) diester intermediate during the oxidative cleavage of carbon-carbon double bonds.[1] This proposal suggested a mechanism analogous to that of osmium tetroxide (OsO4) dihydroxylation and was a crucial step in elucidating the reaction pathway.
Piccialli and Sica (1993-1994): Dihydroxylation and Intermediate Isolation
Building on the mechanistic parallels to OsO4, the research groups of Vincenzo Piccialli and Donato Sica demonstrated in 1993 that RuO4 could be used for the syn-dihydroxylation of alkenes, yielding 1,2-diols.[1] This was a significant finding, as it showed that RuO4 could serve as a more reactive alternative to OsO4 for certain substrates. In a landmark achievement in 1994, they were the first to isolate and characterize a ruthenium(VI) diester intermediate, confirming the hypothesis put forward by Lee and Spitzer.[1]
Experimental Protocol: Isolation of a Ruthenium(VI) Diester Intermediate
-
Substrate: 7-dehydrocholesteryl acetate
-
Reagent: Stoichiometric amounts of RuO4
-
Solvent: Acetone/Water (1:1)
-
Temperature: -50 °C
-
Result: The reaction yielded a precipitate which was identified as the stable cyclic ruthenium(VI) diester, providing direct evidence for this key intermediate.[1]
Figure 2: RuO4 Reaction Pathway with Alkenes.
Bakke and Waegell: The Oxidation of Saturated Hydrocarbons
The formidable oxidizing power of RuO4 was further demonstrated by the independent work of J.M. Bakke and B. Waegell , who explored the oxidation of unactivated C-H bonds in alkanes.[6] This research showed that RuO4, under the catalytic conditions established by Sharpless, could hydroxylate tertiary C-H bonds. Mechanistic studies and later computational work by Drees and Strassner supported a concerted [3+2] cycloaddition-type mechanism for this transformation.[1][7][8]
Modern Refinements and New Reagents
The 21st century has seen further refinements of RuO4-catalyzed reactions, with a focus on improving selectivity and developing milder, more user-friendly reagents.
Bernd Plietker (2003-2004): Fine-Tuning Dihydroxylation and Ketohydroxylation
Bernd Plietker made significant contributions by developing improved protocols for both dihydroxylation and the novel ketohydroxylation of olefins. In 2003, his group reported a highly efficient syn-dihydroxylation protocol using very low catalyst loadings (0.5 mol%) under acidic conditions, which accelerates the hydrolysis of the ruthenate ester and minimizes over-oxidation.[9] A year later, Plietker introduced a method for the regioselective conversion of olefins to α-hydroxy ketones (acyloins), a transformation he termed "ketohydroxylation," by using Oxone as the co-oxidant under buffered conditions.[10][11]
Summary of Plietker's Protocols
| Reaction | Catalyst Loading | Key Additive | Co-oxidant | Solvent System | Typical Yields |
| syn-Dihydroxylation | 0.5 mol% RuCl3 | H2SO4 (cat.) | NaIO4 | EtOAc/MeCN/H2O | Good to Excellent |
| Ketohydroxylation | 1-5 mol% RuCl3 | NaHCO3 (buffer) | Oxone | MeCN/EtOAc/H2O | Good to Excellent |
Ley and Griffith: The Introduction of TPAP
In the mid-1980s, a significant advance in the practical application of ruthenium-based oxidants came with the development of tetrapropylammonium perruthenate (TPAP). Steven V. Ley and William P. Griffith pioneered the use of this stable, non-volatile, and soluble Ru(VII) salt as a mild and selective oxidant for converting primary and secondary alcohols to aldehydes and ketones, respectively.[12][13][14][15] The reaction is typically performed catalytically with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.
Experimental Protocol: Ley-Griffith TPAP Oxidation
-
Catalyst: Tetrapropylammonium perruthenate (TPAP)
-
Catalyst Loading: 5 mol%
-
Co-oxidant: N-methylmorpholine N-oxide (NMO) (1.5 equivalents)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Additives: 4Å Molecular sieves (to remove water)
-
Procedure: The alcohol is dissolved in the solvent, followed by the addition of NMO, molecular sieves, and finally the TPAP catalyst. The reaction is stirred at room temperature until completion.
-
Advantages: The mild conditions tolerate a wide variety of functional groups that are often sensitive to the more aggressive RuO4/NaIO4 system.[14]
Figure 3: Ley-Griffith TPAP Catalytic Cycle.
Conclusion
The development of this compound and its derivatives as premier oxidizing agents in organic synthesis is a testament to the cumulative contributions of numerous pioneering scientists. From the initial discovery by Djerassi and Engle to the catalytic revolution led by Sharpless, the mechanistic elucidations by Lee, Spitzer, Piccialli, and Sica, and the modern refinements by Plietker, Ley, and Griffith, the story of RuO4 is one of continuous innovation. These foundational studies have provided the chemical community with a powerful and versatile set of tools that continue to be indispensable in the synthesis of complex molecules.
References
- 1. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A greatly improved procedure for this compound catalyzed oxidations of organic compounds | CiNii Research [cir.nii.ac.jp]
- 4. A greatly improved procedure for this compound catalyzed oxidations of organic compounds (1981) | P. H. J. Carlsen | 1527 Citations [scispace.com]
- 5. A greatly improved procedure for this compound catalyzed oxidations of organic compounds (1981) | P. H. J. Carlsen | 1527 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. arabjchem.org [arabjchem.org]
- 8. Ruthenium tetraoxide oxidations of alkanes: DFT calculations of barrier heights and kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins [organic-chemistry.org]
- 10. RuO4-Catalyzed Ketohydroxylation of Olefins [organic-chemistry.org]
- 11. The RuO4-catalyzed ketohydroxylation. Part 1. Development, scope, and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrapropylammonium Perruthenate - TPAP [organic-chemistry.org]
- 13. Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis [organic-chemistry.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Tetrapropylammonium perruthenate - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Ruthenium Tetroxide Staining for Electron Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ruthenium tetroxide (RuO₄) is a potent oxidizing agent utilized as a secondary fixative and staining agent in transmission electron microscopy (TEM).[1] It serves as a valuable alternative and complement to the more commonly used osmium tetroxide (OsO₄), particularly for visualizing structures that are not well-preserved or contrasted by OsO₄ alone.[1][2] RuO₄ is a stronger oxidizing agent than OsO₄ and reacts with a broader range of biological and polymeric materials, including saturated and unsaturated lipids, proteins, glycogen, and monosaccharides.[2][3] This characteristic makes it exceptionally useful for enhancing the contrast of membranes, lipid bilayers, and various polymers.[4][5] However, its high reactivity is also associated with poor tissue penetration, which must be considered during sample preparation.[2][6]
Principle of Staining
This compound acts by oxidizing various cellular components and polymer functional groups. During this process, the ruthenium is reduced to a lower oxidation state, typically ruthenium dioxide (RuO₂), which is an electron-dense precipitate. This deposition of electron-dense material at the site of the reaction provides the contrast observed in TEM images.[5] RuO₄ is particularly effective in staining lipids and can reveal details of membrane structure, such as the lamellar sheets in the stratum corneum, that are not visible with OsO₄ fixation alone.[1]
Chemical Interaction Pathway
The following diagram illustrates the general mechanism of RuO₄ staining.
Caption: this compound staining mechanism.
Applications
-
Biological Samples: this compound is highly effective for staining lipids, making it ideal for studying cell membranes, myelin sheaths, and lipid droplets.[4] It can reveal the ultrastructure of intercellular lipid lamellae.[7]
-
Polymers: It is an excellent staining agent for a variety of polymers, including those that are saturated and do not stain well with OsO₄.[5][6] This allows for the visualization of multiphase polymer systems and the morphology of polymer blends.[8]
Recommended Protocols
Preparation of this compound Staining Solution
This compound is highly reactive and unstable, and therefore it is typically prepared fresh before each use.[8][9] A common method involves the oxidation of a stable ruthenium salt, such as ruthenium trichloride (RuCl₃) or ruthenium dioxide (RuO₂), with a strong oxidizing agent like sodium hypochlorite (NaOCl) or sodium periodate (NaIO₄).[10][11]
Materials:
-
Ruthenium trichloride hydrate (RuCl₃·xH₂O) or Ruthenium dioxide hydrate (RuO₂·xH₂O)
-
Sodium hypochlorite (NaOCl) solution (household bleach, ~5-6% active chlorine) or Sodium periodate (NaIO₄)
-
Distilled or deionized water
-
Appropriate buffer (e.g., 0.1 M sodium cacodylate or phosphate buffer, pH 6.8-7.4)
Protocol for Preparation from RuCl₃ and NaOCl:
-
In a chemical fume hood, prepare a 0.5% aqueous solution of RuCl₃.
-
Slowly add an equal volume of sodium hypochlorite solution to the RuCl₃ solution.
-
The solution will turn a characteristic yellow-gold color, indicating the formation of RuO₄.
-
This stock solution can then be diluted with buffer to the desired working concentration.
Note: The reaction between RuCl₃ and NaOCl releases chlorine gas, which is toxic. This preparation must be performed in a well-ventilated chemical fume hood.[10]
Staining Protocol for Biological Tissues
This protocol is a general guideline and may require optimization based on the specific tissue type and experimental goals.
Workflow Diagram:
Caption: Experimental workflow for RuO₄ staining.
Detailed Steps:
-
Primary Fixation: Fix small tissue blocks (no more than 1 mm in one dimension to ensure adequate penetration) in a suitable primary fixative, such as 2.5% glutaraldehyde in 0.1 M cacodylate or phosphate buffer (pH 7.2-7.4), for 2-4 hours at room temperature or overnight at 4°C.
-
Buffer Wash: Wash the samples thoroughly with the same buffer used for fixation (3 changes of 15 minutes each).
-
Post-fixation with this compound: Transfer the samples to a freshly prepared solution of 0.05% to 0.5% RuO₄ in buffer.[3] The optimal concentration and time will vary depending on the tissue. A typical starting point is 0.1% RuO₄ for 1 hour at 4°C.[3]
-
Buffer Wash: After post-fixation, wash the samples extensively with buffer (3 changes of 15 minutes each) to remove excess RuO₄.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%, 100%, 10 minutes each).
-
Resin Infiltration and Embedding: Infiltrate the dehydrated samples with a suitable embedding resin (e.g., Epon, Spurr's) according to the manufacturer's instructions, followed by polymerization.
-
Sectioning and Imaging: Cut ultrathin sections (60-90 nm) and collect them on TEM grids. The sections can be viewed directly in the TEM without further staining, although a brief post-staining with lead citrate may enhance contrast for some structures.
Data Presentation: Quantitative Parameters
| Parameter | Recommended Range | Typical Value | Notes |
| Primary Fixative | 2-4% Glutaraldehyde | 2.5% Glutaraldehyde | A mixture with paraformaldehyde can also be used. |
| RuO₄ Concentration | 0.05% - 0.5% | 0.1% | Higher concentrations may lead to over-staining and brittleness.[3] |
| Post-fixation Time | 30 min - 2 hours | 1 hour | Longer times may be needed for denser tissues but increase the risk of artifacts.[3][5] |
| Staining Temperature | 4°C - Room Temperature | 4°C | Lower temperatures can help to slow the reaction and improve penetration.[3] |
| pH of Buffer | 6.8 - 7.4 | 7.2 | Cacodylate and phosphate buffers are commonly used.[9] |
Safety and Handling Precautions
This compound is a highly toxic and volatile compound that requires strict safety protocols.[12]
-
Handling: Always handle RuO₄ solutions and crystals in a certified chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[12][14]
-
Storage: Store RuO₄ solutions in tightly sealed containers in a refrigerator away from direct sunlight.[3][13]
-
Incompatibilities: RuO₄ reacts violently with many organic materials, including alcohols, ethers, and filter paper.[13] Do not allow RuO₄ solutions to come into contact with these materials.
-
Spills: In case of a spill, neutralize with a solution of sodium bisulfite and then flush with copious amounts of water.[3]
-
Waste Disposal: All waste containing RuO₄ must be treated as hazardous waste and disposed of according to institutional guidelines. Do not mix RuO₄ waste with organic solvents.[13]
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Staining/Low Contrast | Inadequate penetration of RuO₄. | Use smaller tissue blocks; increase staining time or temperature slightly; use a lower concentration of RuO₄ for a longer duration. |
| RuO₄ solution is old or degraded. | Prepare fresh RuO₄ solution immediately before use. | |
| Over-staining/Brittleness | RuO₄ concentration is too high. | Reduce the concentration of RuO₄. |
| Staining time is too long. | Decrease the post-fixation time. | |
| Precipitates on Sections | Inadequate washing after post-fixation. | Ensure thorough washing with buffer after RuO₄ staining. |
| Impure reagents. | Use high-purity, EM-grade reagents.[9] |
Conclusion
This compound is a powerful staining agent for electron microscopy that offers distinct advantages for visualizing lipids and certain polymers. While its use requires careful attention to safety and protocol optimization due to its high reactivity and toxicity, it can provide invaluable ultrastructural information that is not attainable with other methods. By following the detailed protocols and safety guidelines presented in these application notes, researchers can effectively employ RuO₄ to enhance their electron microscopy studies.
References
- 1. Osmium tetroxide and this compound are complementary reagents for the preparation of epidermal samples for transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. emsdiasum.com [emsdiasum.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. emsdiasum.com [emsdiasum.com]
- 7. researchgate.net [researchgate.net]
- 8. SPI-Chem this compound Staining Kit (100g SodiumPeriodate+2x5gRuO2){Include Instructions} | 02592-AB | SPI Supplies [2spi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. web.mit.edu [web.mit.edu]
- 14. echemi.com [echemi.com]
Application Notes and Protocols: Ruthenium Tetroxide for Oxidative Cleavage of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium tetroxide (RuO₄) is an exceptionally powerful oxidizing agent utilized in organic synthesis for the oxidative cleavage of carbon-carbon double bonds.[1][2] This reaction serves as a robust alternative to ozonolysis, effectively converting alkenes into ketones, carboxylic acids, or, under specific conditions, aldehydes.[1][3][4] The high oxidation state of ruthenium in RuO₄ enables the cleavage of even electron-deficient double bonds, which can be resistant to other methods.[5]
In practice, due to the high cost and reactivity of RuO₄, it is typically generated in situ from a catalytic amount of a stable ruthenium precursor, such as ruthenium(III) chloride (RuCl₃), and a stoichiometric amount of a co-oxidant.[1][6] Sodium periodate (NaIO₄) is the most common co-oxidant, continuously regenerating the active RuO₄ species in a catalytic cycle.[1][2][5] This catalytic approach makes the methodology more cost-effective and practical for larger-scale synthesis.
The versatility and functional group tolerance of RuO₄-mediated cleavage have made it a valuable tool in the synthesis of complex organic molecules, including key intermediates for active pharmaceutical ingredients (APIs).[7] This document provides an overview of the reaction mechanism, quantitative data on various substrates, detailed experimental protocols, and applications relevant to drug development.
Reaction Mechanism and Catalytic Cycle
The oxidative cleavage of an alkene by this compound is believed to proceed through a [3+2] cycloaddition mechanism, similar to osmylation, to form a ruthenate(VI) ester intermediate. This intermediate then undergoes further oxidation and cleavage to yield the final carbonyl products. The catalytic cycle, often referred to as the Sharpless conditions, involves the continuous regeneration of RuO₄ from a lower oxidation state ruthenium species (like RuO₂) by a co-oxidant, typically NaIO₄.[1][5]
Caption: Catalytic cycle of RuO₄ in alkene oxidative cleavage.
General Experimental Workflow
The reaction is typically performed in a biphasic solvent system, which facilitates the separation of the organic substrate and products from the aqueous co-oxidant and ruthenium salts.[1][8] A common solvent mixture is carbon tetrachloride (CCl₄), acetonitrile (CH₃CN), and water (H₂O).[1][5] Acetonitrile acts as a coordinating ligand, preventing the deactivation of the catalyst.[1] The progress of the reaction can often be monitored by the color change of the reaction mixture.
Caption: General experimental workflow for catalytic RuO₄ cleavage.
Quantitative Data Summary
The following table summarizes representative examples of RuO₄-catalyzed oxidative cleavage of various alkenes, highlighting the reaction conditions and yields.
| Substrate (Alkene) | Ruthenium Source (mol%) | Co-oxidant (Equivalents) | Solvent System | Product(s) | Yield (%) | Reference |
| 1-Octene | RuCl₃·nH₂O (2.2) | NaIO₄ (4.1) | CCl₄/CH₃CN/H₂O (2:2:3) | Heptanoic Acid | ~85-95 | [5] |
| Cyclohexene | RuCl₃·nH₂O (cat.) | NaIO₄ | CCl₄/CH₃CN/H₂O | Adipic Acid | High | [4] |
| Styrene | RuCl₃ (3.5) | Oxone, NaHCO₃ | CH₃CN/H₂O | Benzaldehyde | High | [3] |
| trans-Stilbene | RuCl₃·nH₂O (cat.) | NaIO₄ | CCl₄/CH₃CN/H₂O | Benzoic Acid | High | [5] |
| 1-Methylcyclohexene | RuCl₃·nH₂O (cat.) | NaIO₄ | CCl₄/CH₃CN/H₂O | 6-Oxoheptanoic acid | High | [5] |
| Terminal Aliphatic Olefins | RuCl₃ | NaIO₄ | CH₃CN/H₂O | Aldehydes | High | [3] |
Detailed Experimental Protocols
Safety Note: this compound is a powerful oxidant and is volatile and toxic. While these protocols generate it in situ in small quantities, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Oxidative Cleavage of Alkenes to Carboxylic Acids (Sharpless Conditions)
This protocol is adapted from the highly cited Sharpless procedure and is effective for a wide range of alkenes.[5]
Materials:
-
Alkene substrate
-
Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)
-
Sodium periodate (NaIO₄)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
2-Propanol (for quenching)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol), carbon tetrachloride (2 mL), acetonitrile (2 mL), and deionized water (3 mL).
-
To this vigorously stirred biphasic mixture, add sodium periodate (4.1 mmol, 4.1 equiv.).
-
Add ruthenium(III) chloride hydrate (0.022 mmol, 2.2 mol%). The reaction mixture will typically turn a yellow-orange color.
-
Stir the reaction vigorously at room temperature (20-25 °C). The reaction progress can be monitored by TLC or GC-MS. The reaction is often complete within a few hours.
-
Upon completion, quench the reaction by adding a few drops of 2-propanol. The mixture should turn from yellow-orange to dark brown or black.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate (20 mL).
-
Separate the layers. Wash the organic layer sequentially with water (10 mL), saturated aqueous NaHCO₃ solution (10 mL, for acidic products), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Oxidative Cleavage of Aryl Olefins to Aldehydes
This protocol is designed to minimize over-oxidation to the carboxylic acid, which is particularly useful for synthesizing aromatic aldehydes.[3]
Materials:
-
Aryl olefin substrate (e.g., Styrene)
-
Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the aryl olefin (1.0 mmol) in acetonitrile (5 mL).
-
Add a solution of Oxone® (2.5 mmol) and sodium bicarbonate (7.5 mmol) in deionized water (5 mL).
-
Add ruthenium(III) chloride hydrate (0.035 mmol, 3.5 mol%) to the biphasic mixture.
-
Stir the reaction vigorously at room temperature for the time indicated by TLC analysis (typically 1-3 hours).
-
After the reaction is complete, dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography on silica gel.
Applications in Drug Development
The oxidative cleavage of alkenes is a critical transformation in the synthesis of complex molecules, which is a cornerstone of drug development.
-
Scaffold Modification: This reaction allows for the degradation of carbon skeletons to introduce carbonyl functionalities, which can then be used for further synthetic manipulations to build molecular complexity or modify a drug scaffold.
-
Synthesis of Key Intermediates: Many pharmaceutical compounds or their synthetic precursors contain carboxylic acid or ketone groups. RuO₄-mediated cleavage provides a direct route to these functionalities from readily available alkene starting materials.[7]
-
Late-Stage Functionalization: The reaction can sometimes be employed in the later stages of a synthesis due to its power, though functional group tolerance must be carefully considered.[1] Ruthenium complexes themselves are also being investigated as potential anti-tumor drugs, highlighting the importance of this element in medicinal chemistry.[9][10]
The development of milder and more selective protocols, such as those that can stop the oxidation at the aldehyde stage, further enhances the utility of this reaction in the synthesis of sensitive and complex drug candidates.[3]
References
- 1. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. dataintelo.com [dataintelo.com]
- 8. researchgate.net [researchgate.net]
- 9. Ruthenium: Development of its Nanodrugs and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 10. Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Use of Ruthenium Tetroxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ruthenium tetroxide (RuO₄) is a highly potent and versatile oxidizing agent utilized in a wide range of transformations in organic synthesis. Due to its aggressive nature and high cost, it is almost exclusively used in catalytic amounts. The active Ru(VIII) species is generated in situ from a stable and less expensive precursor, typically Ruthenium(III) chloride (RuCl₃·xH₂O) or Ruthenium(IV) oxide (RuO₂·xH₂O), and continuously regenerated by a stoichiometric co-oxidant.
The development of biphasic solvent systems, notably the "Sharpless conditions," has been instrumental in expanding the utility of catalytic RuO₄.[1] By incorporating acetonitrile into the common CCl₄/H₂O or CH₂Cl₂/H₂O systems, catalyst deactivation through the formation of insoluble, low-valent ruthenium-carboxylate complexes is effectively prevented.[1] This allows for efficient catalytic turnover and has rendered RuO₄ a reliable tool for complex chemical synthesis.
Core Principle: The In Situ Catalytic Cycle
The power of catalytic RuO₄ lies in its continuous regeneration from a reduced state by a terminal oxidant. The most common co-oxidant is sodium periodate (NaIO₄), although others like Oxone® or sodium hypochlorite can also be used. The catalyst precursor (e.g., RuCl₃) is first oxidized to the highly electrophilic RuO₄. This Ru(VIII) species then reacts with the organic substrate, being reduced to a lower oxidation state (typically RuO₂). The co-oxidant then re-oxidizes RuO₂ back to RuO₄, allowing the catalytic cycle to continue.[2]
Caption: General catalytic cycle for RuO₄-mediated oxidations.
Application Note 1: Oxidative Cleavage of Carbon-Carbon Multiple Bonds
One of the most powerful and common applications of catalytic RuO₄ is the oxidative cleavage of alkenes and alkynes.[1] This transformation serves as a potent alternative to ozonolysis, often succeeding where ozonolysis fails, particularly with electron-deficient substrates. The reaction typically proceeds to completion, yielding carboxylic acids from non-terminal, non-fully substituted alkenes and ketones from tetra-substituted alkenes. Terminal alkynes are cleaved to produce carboxylic acids.[3] Specific protocols have been developed that allow for the isolation of aldehydes as products.[4]
Quantitative Data for Oxidative Cleavage
| Substrate | Catalyst (mol%) | Co-oxidant (equiv.) | Solvent System | Temp. (°C) | Product | Yield (%) | Ref. |
| (E)-Stilbene | RuCl₃ (2.2) | NaIO₄ (4.1) | CCl₄/CH₃CN/H₂O | RT | Benzoic Acid | 95 | [1] |
| Cyclohexene | RuCl₃ (2.2) | NaIO₄ (4.1) | CCl₄/CH₃CN/H₂O | RT | Adipic Acid | 93 | [1] |
| 1-Dodecene | RuO₂/Oxone® | NaHCO₃ | CH₃CN/H₂O/EtOAc | RT | Undecanoic Acid | 99 | [5] |
| Diphenylacetylene | RuO₂ (5.0) | Oxone® (4.0) | CH₃CN/H₂O/EtOAc | RT | Benzoic Acid | 98 | [5] |
| Styrene | RuCl₃ (3.5) | Oxone® (4.0) | CH₃CN/H₂O | RT | Benzaldehyde | 92 | [4] |
Experimental Protocol: Oxidative Cleavage of an Alkene to Carboxylic Acids (Sharpless Conditions)
This protocol is a general procedure adapted from the Sharpless conditions for the oxidative cleavage of an alkene.[1]
1. Reagents and Setup:
-
Alkene (1.0 mmol, 1.0 equiv.)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.022 mmol, 2.2 mol%)
-
Sodium periodate (NaIO₄) (4.1 mmol, 4.1 equiv.)
-
Solvents: Carbon tetrachloride (2 mL), Acetonitrile (2 mL), and Deionized Water (3 mL)
-
A round-bottom flask equipped with a magnetic stir bar and open to the atmosphere.
2. Procedure:
-
To the round-bottom flask, add the alkene, carbon tetrachloride, acetonitrile, and water.
-
Begin vigorous stirring to create an emulsion of the biphasic mixture.
-
Add the RuCl₃·xH₂O catalyst to the mixture. The solution may turn light yellow-orange.
-
In a single portion, add the sodium periodate. The reaction mixture will typically turn dark green or black, indicating the formation of ruthenium species, and then to a persistent yellow-orange as RuO₄ is formed and consumed.
-
Allow the reaction to stir at room temperature. Monitor the reaction by TLC or GC-MS. Reactions are often complete within 2-4 hours.
-
Upon completion, the two phases will separate, with the aqueous layer being colorless and the organic layer yellow (if excess RuO₄ remains).
3. Workup and Purification:
-
Quench the reaction by adding a few drops of isopropanol to consume any remaining RuO₄ (the yellow color will dissipate).
-
Dilute the mixture with dichloromethane (10 mL).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude carboxylic acid product can be purified by recrystallization or silica gel chromatography.
Application Note 2: syn-Dihydroxylation of Alkenes
While RuO₄ is known for cleaving double bonds, it can be controlled to perform syn-dihydroxylation, yielding vicinal diols, similar to osmium tetroxide.[3] This outcome is favored under carefully controlled conditions, particularly with very short reaction times, a technique sometimes called "flash dihydroxylation."[6] A significant advancement is the Plietker protocol, which uses catalytic amounts of a Brønsted or Lewis acid (e.g., H₂SO₄ or CeCl₃) to accelerate the hydrolysis of the ruthenate ester intermediate, thus preventing over-oxidation and allowing for very low catalyst loadings (as low as 0.5 mol%).[7][8][9]
Caption: Reaction pathway control for alkene oxidation by RuO₄.
Quantitative Data for syn-Dihydroxylation
| Substrate | Catalyst (mol%) | Co-oxidant (equiv.) | Additive (mol%) | Solvent System | Yield (%) | Ref. |
| 1-Octene | RuCl₃ (0.5) | NaIO₄ (1.5) | H₂SO₄ (20) | EtOAc/CH₃CN/H₂O | 85 | [7] |
| (E)-Stilbene | RuCl₃ (0.5) | NaIO₄ (1.5) | H₂SO₄ (20) | EtOAc/CH₃CN/H₂O | 92 | [7] |
| Styrene | RuCl₃ (0.5) | NaIO₄ (1.5) | H₂SO₄ (20) | EtOAc/CH₃CN/H₂O | 89 | [8] |
| Cholesteryl Acetate | RuCl₃ (0.25) | NaIO₄ (1.5) | CeCl₃ (10) | EtOAc/CH₃CN/H₂O | 90 | [6] |
Experimental Protocol: syn-Dihydroxylation of an Alkene (Plietker Protocol)
This protocol is adapted from the acidic dihydroxylation method developed by Plietker and Niggemann.[7][8]
1. Reagents and Setup:
-
Alkene (1.0 mmol, 1.0 equiv.)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.005 mmol, 0.5 mol%)
-
Sodium periodate (NaIO₄) (1.5 mmol, 1.5 equiv.)
-
Sulfuric acid (H₂SO₄), 1M aqueous solution (0.2 mmol, 20 mol%)
-
Solvents: Ethyl acetate (3 mL), Acetonitrile (3 mL), and Deionized Water (1 mL, adjusted for H₂SO₄ solution)
-
A round-bottom flask with a magnetic stir bar, cooled in an ice-water bath (0 °C).
2. Procedure:
-
Combine the ethyl acetate, acetonitrile, and water in the flask and cool the mixture to 0 °C with vigorous stirring.
-
Add the 1M H₂SO₄ solution, followed by the alkene substrate.
-
Add the RuCl₃·xH₂O catalyst.
-
Add the sodium periodate in a single portion. The reaction is typically very fast.
-
Monitor the reaction closely. For simple alkenes, the reaction is often complete in less than 5 minutes. The color change from dark green/black to yellow indicates the presence of RuO₄. The disappearance of the starting material should be confirmed by TLC.
3. Workup and Purification:
-
Once the reaction is complete, immediately quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow color disappears.
-
Dilute the mixture with ethyl acetate (15 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude diol can be purified by silica gel chromatography.
Application Note 3: Oxidation of Alcohols and C-H Bonds
Catalytic RuO₄ is a powerful system for the oxidation of alcohols and even unactivated C-H bonds. Primary alcohols are readily oxidized to carboxylic acids, while secondary alcohols yield ketones.[3] The reaction conditions are often similar to those used for oxidative cleavage. More remarkably, RuO₄ can perform oxyfunctionalization of saturated hydrocarbons, showing a preference for tertiary C-H bonds to yield the corresponding alcohols.[1][10] This challenging transformation highlights the high electrophilicity of the Ru(VIII) center.
Quantitative Data for Alcohol and C-H Oxidation
| Substrate | Catalyst (mol%) | Co-oxidant (equiv.) | Solvent System | Product | Yield (%) | Ref. |
| 1-Octanol | RuCl₃ (2.2) | NaIO₄ (4.1) | CCl₄/CH₃CN/H₂O | Octanoic Acid | ~90 | [11] |
| Cyclohexanol | RuCl₃ (2.2) | NaIO₄ (4.1) | CCl₄/CH₃CN/H₂O | Cyclohexanone | >95 | [11] |
| Adamantane | RuCl₃ (cat.) | NaIO₄ | CCl₄/CH₃CN/H₂O | 1-Adamantanol | 50-60 | [3][10] |
| cis-Pinane | RuCl₃ (cat.) | NaIO₄ | CCl₄/CH₃CN/H₂O | cis-Pinan-2-ol | ~45 | [10] |
Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone
This protocol is a general procedure for the oxidation of a secondary alcohol.
1. Reagents and Setup:
-
Secondary Alcohol (1.0 mmol, 1.0 equiv.)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.01 mmol, 1.0 mol%)
-
Sodium periodate (NaIO₄) (2.5 mmol, 2.5 equiv.)
-
Solvents: Acetonitrile (3 mL), and Deionized Water (3 mL)
-
A round-bottom flask with a magnetic stir bar.
2. Procedure:
-
Dissolve the alcohol in the acetonitrile/water solvent mixture in the flask.
-
Add the RuCl₃·xH₂O catalyst.
-
Add the sodium periodate and stir the reaction at room temperature.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
3. Workup and Purification:
-
Quench the reaction with a few drops of isopropanol.
-
Extract the mixture with ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous Na₂S₂O₃, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by silica gel chromatography or distillation.
References
- 1. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 5. Ruthenium-Catalyzed Oxidative Cleavage of Alkynes to Carboxylic Acids [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins [organic-chemistry.org]
- 8. An improved protocol for the RuO4-catalyzed dihydroxylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins - Organic Letters - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ruthenium Tetroxide for the Oxidation of Primary Alcohols to Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. Among the various methods available, the use of ruthenium tetroxide (RuO₄) has emerged as a powerful and reliable strategy. This compound is a potent oxidizing agent, capable of efficiently converting primary alcohols to carboxylic acids under mild conditions.[1][2] Due to its high reactivity and cost, RuO₄ is typically generated in situ from a catalytic amount of a ruthenium precursor, most commonly ruthenium(III) chloride (RuCl₃), and a stoichiometric co-oxidant.[1][3] This catalytic approach makes the process more economical and practical for laboratory and industrial applications.
This document provides detailed application notes and a comprehensive protocol for the this compound-catalyzed oxidation of primary alcohols to carboxylic acids, with a focus on the widely used "Sharpless modification," which enhances catalyst turnover and efficiency.[1][2]
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative examples of the oxidation of primary alcohols to carboxylic acids using a catalytic amount of RuCl₃ and sodium periodate (NaIO₄) as the co-oxidant. The inclusion of acetonitrile in the solvent system is a key feature of the Sharpless modification, which prevents the deactivation of the catalyst by complexation with the carboxylic acid product.[1][2]
| Substrate (Primary Alcohol) | Ruthenium Catalyst (mol%) | Co-oxidant (Equivalents) | Solvent System (v/v/v) | Temperature (°C) | Time (h) | Product (Carboxylic Acid) | Yield (%) |
| 1-Decanol | RuCl₃·xH₂O (2.2) | NaIO₄ (4.1) | CCl₄/CH₃CN/H₂O (2:2:3) | 25 | 2 | Decanoic Acid | ~90-95 |
| Benzyl Alcohol | RuCl₃·xH₂O (2.2) | NaIO₄ (4.1) | CCl₄/CH₃CN/H₂O (2:2:3) | 25 | 1 | Benzoic Acid | >95 |
| p-Methoxybenzyl Alcohol | RuCl₃·xH₂O (2.2) | NaIO₄ (4.1) | CCl₄/CH₃CN/H₂O (2:2:3) | 25 | 1 | p-Methoxybenzoic Acid | >95 |
| Cyclohexylmethanol | RuCl₃·xH₂O (2.2) | NaIO₄ (4.1) | CCl₄/CH₃CN/H₂O (2:2:3) | 25 | 3 | Cyclohexanecarboxylic Acid | ~90 |
| Geraniol | RuCl₃·xH₂O (2.2) | NaIO₄ (4.1) | CCl₄/CH₃CN/H₂O (2:2:3) | 25 | 4 | (2E)-3,7-Dimethylocta-2,6-dienoic acid | High |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the catalytic oxidation of a primary alcohol to a carboxylic acid using this compound.
Caption: Experimental workflow for the oxidation of primary alcohols to carboxylic acids.
Catalytic Cycle Diagram
The catalytic cycle involves the oxidation of the ruthenium precursor to the active RuO₄ species, which then oxidizes the alcohol and is subsequently regenerated by the co-oxidant.
Caption: Simplified catalytic cycle for ruthenium-catalyzed alcohol oxidation.
Experimental Protocol: General Procedure for the Oxidation of a Primary Alcohol to a Carboxylic Acid
This protocol is based on the Sharpless modification for the this compound-catalyzed oxidation of primary alcohols.
Materials:
-
Primary alcohol
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic. Handle in a well-ventilated fume hood.
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Isopropanol
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 mmol) in a mixture of carbon tetrachloride (4 mL) and acetonitrile (4 mL).
-
Addition of Co-oxidant: To the stirred solution, add a solution of sodium periodate (4.1 mmol, 4.1 equiv.) in deionized water (6 mL).
-
Initiation of Reaction: Add ruthenium(III) chloride hydrate (0.022 mmol, 2.2 mol%) to the biphasic mixture. The reaction mixture will typically turn a yellow-orange to dark brown/black color.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically analyzing aliquots from the organic layer. The reaction is typically complete within 1-4 hours, depending on the substrate.
-
Quenching the Reaction: Upon completion, quench the reaction by adding isopropanol (1-2 mL) to consume any excess RuO₄. The color of the reaction mixture should lighten. Stir for an additional 10-15 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine all the organic layers.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine species, followed by a wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude carboxylic acid can be purified by recrystallization, distillation, or column chromatography on silica gel, depending on its physical properties.
Safety Precautions:
-
This compound is highly toxic and volatile. Although it is generated in situ in catalytic amounts, it is crucial to perform the reaction in a well-ventilated fume hood.
-
Carbon tetrachloride is a known carcinogen and is harmful to the environment. Handle with appropriate personal protective equipment (gloves, safety glasses) and dispose of waste properly. Consider alternative solvent systems where possible.
-
The reaction can be exothermic. For larger-scale reactions, consider cooling the reaction mixture during the addition of the catalyst.
References
Application of Ruthenium Tetroxide in Latent Fingerprint Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium tetroxide (RuO₄) is a highly effective and versatile reagent for the development of latent fingerprints on a wide variety of surfaces. Its application in forensic science stems from its potent oxidizing properties, which allow it to react with the organic components present in fingerprint residue, primarily unsaturated fatty acids, to form a stable, visible product.[1][2] This method is particularly valuable for developing prints on porous, non-porous, and semi-porous surfaces, and has shown efficacy on challenging substrates such as human skin.[1][3] The developed fingerprints are typically black or brownish-black, offering excellent contrast on light-colored backgrounds.[1][2]
Mechanism of Action
The development of latent fingerprints using this compound is based on a chemical reaction between RuO₄ and the lipid components of the fingerprint residue. This compound, a strong oxidizing agent, specifically targets and reacts with the double bonds of unsaturated fatty acids present in the sebaceous sweat.[2] This reaction results in the reduction of this compound (Ru⁸⁺) to ruthenium dioxide (Ru⁴⁺), a stable, black-colored compound.[1] The ruthenium dioxide deposits along the fingerprint ridges, rendering the latent print visible.[1]
Data Presentation
The following table summarizes the key quantitative parameters for the application of this compound in latent fingerprint detection.
| Parameter | Value | Substrate/Application | Reference |
| In-Situ Reagent Concentration | |||
| Ruthenium(III) chloride hydrate | 0.1% aqueous solution | In-situ fuming method | [3] |
| Ceric ammonium nitrate | 11.3% aqueous solution | In-situ fuming method | [3] |
| Solution Concentration | |||
| This compound | 0.5% in water | Spraying, swabbing, or dipping | [4] |
| Development Time | |||
| Fuming | 10 - 20 minutes | General surfaces | [3] |
| Fuming | 20 - 60 minutes | General surfaces | [1][5] |
Experimental Protocols
Protocol 1: In-Situ Fuming Method
This protocol describes the generation of this compound fumes in a closed chamber for the development of latent fingerprints.
Materials:
-
Fuming chamber
-
Object bearing the latent fingerprint
-
0.1% (w/v) aqueous solution of Ruthenium(III) chloride hydrate
-
11.3% (w/v) aqueous solution of Ceric ammonium nitrate
-
Beaker or small container
-
Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat, and a respirator with appropriate cartridges for organic vapors and acid gases. All procedures must be performed in a certified fume hood.
Procedure:
-
Place the object with the suspected latent fingerprint inside the fuming chamber.
-
In a beaker, mix equal volumes of the 0.1% ruthenium(III) chloride hydrate solution and the 11.3% ceric ammonium nitrate solution.[5] For a 0.7 L container, 10 ml of the mixed working solution is recommended.[5]
-
Immediately place the beaker containing the mixture inside the fuming chamber.
-
Seal the chamber and allow the fumes to develop the fingerprint for 10-60 minutes.[3][5] The development time will vary depending on the surface and the age of the print.
-
After the desired development time, ventilate the chamber thoroughly within the fume hood until all fumes have been exhausted.
-
Carefully remove the developed fingerprint and photograph it for documentation.
Protocol 2: Solution Application Method
This protocol is suitable for applying a pre-prepared solution of this compound directly to the surface.
Materials:
-
0.5% aqueous solution of this compound
-
Sprayer, swab, or dipping container
-
Object bearing the latent fingerprint
-
Personal Protective Equipment (PPE): as specified in Protocol 1. All procedures must be performed in a certified fume hood.
Procedure:
-
The 0.5% this compound solution can be applied by spraying, swabbing, or dipping the object.[1]
-
Spraying: Hold the sprayer at a safe distance from the surface and apply a fine mist of the solution.
-
Swabbing: Gently wipe the surface with a swab lightly moistened with the solution.
-
Dipping: Immerse the object in the solution for a short period.
-
Allow the surface to air dry in the fume hood.
-
The fingerprint will develop as a black or brownish-black deposit.
-
Photograph the developed fingerprint for documentation.
Safety Precautions
This compound is a powerful oxidizing agent and is highly toxic and volatile. It is crucial to handle it with extreme care in a well-ventilated fume hood at all times.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a lab coat, and a respirator with appropriate cartridges.[7][8]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[4] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[9]
-
Storage: Store this compound solutions in a cool, dark, and well-ventilated area, away from combustible materials and organic solvents.[6]
-
Waste Disposal: Dispose of this compound waste according to institutional and local regulations for hazardous chemical waste. Do not mix with organic solvents.[6]
Visualizations
References
- 1. google.com [google.com]
- 2. Latent Fingerprint Processing by the this compound Method | Office of Justice Programs [ojp.gov]
- 3. Development of Latent Fingerprints [fingerprintexpert.in]
- 4. fishersci.com [fishersci.com]
- 5. arch.ies.gov.pl [arch.ies.gov.pl]
- 6. annexpublishers.com [annexpublishers.com]
- 7. 2spi.com [2spi.com]
- 8. echemi.com [echemi.com]
- 9. lociforensics.nl [lociforensics.nl]
Application Note: In Situ Generation of Ruthenium Tetroxide for Versatile Oxidation Reactions
Introduction
Ruthenium tetroxide (RuO₄) is a potent and versatile oxidizing agent utilized in a wide array of organic transformations.[1] Its high reactivity allows for the oxidation of numerous functional groups, including the cleavage of alkenes and alkynes, the oxidation of alcohols and ethers, and the degradation of aromatic rings.[2][3] However, RuO₄ is also volatile, highly toxic, and relatively expensive, which can limit its direct application.[1][2]
To overcome these challenges, protocols involving the in situ generation of RuO₄ from a stable and less expensive ruthenium precursor have been developed. This approach uses a catalytic amount of a ruthenium salt, such as ruthenium(III) chloride (RuCl₃) or ruthenium dioxide (RuO₂), in the presence of a stoichiometric co-oxidant.[4][5] The co-oxidant continuously regenerates the active Ru(VIII) species from its reduced forms, maintaining a low, effective concentration of RuO₄ throughout the reaction.[1] This methodology enhances safety, reduces cost, and often improves reaction selectivity. The most common and effective co-oxidant for this purpose is sodium periodate (NaIO₄).[5][6]
The Catalytic System: Precursor, Co-oxidant, and Solvent
The success of a ruthenium-catalyzed oxidation reaction hinges on the interplay of three key components:
-
Ruthenium Precursor: Ruthenium(III) chloride hydrate (RuCl₃·nH₂O) is the most frequently used precursor due to its commercial availability and reliability.[3][6] Ruthenium dioxide (RuO₂) is also an effective alternative.[5]
-
Co-oxidant: Sodium periodate (NaIO₄) is the most common stoichiometric oxidant used to regenerate RuO₄ from its lower oxidation states (e.g., RuO₂).[1][7] This regeneration is crucial for achieving high conversion with only a catalytic amount of the expensive ruthenium precursor. Other co-oxidants like Oxone, sodium bromate, or calcium hypochlorite can also be used.[4][8]
-
Solvent System: The choice of solvent is critical for reaction efficiency. Due to the high oxidizing power of RuO₄, inert solvents are required.[1] A biphasic solvent system is typically employed, often consisting of water and one or more organic solvents. A common mixture, known as the "Sharpless conditions," is Carbon Tetrachloride/Acetonitrile/Water (CCl₄/CH₃CN/H₂O).[3] Acetonitrile plays a key role by coordinating to lower-valent ruthenium species, preventing the formation of insoluble and inactive ruthenium-carboxylate complexes that can halt the catalytic cycle.[1][3] For environmental reasons, CCl₄ is often replaced with solvents like ethyl acetate (EtOAc) or cyclohexane.[9][10]
The catalytic cycle begins with the oxidation of the Ru(III) precursor by NaIO₄ to form RuO₄ (Ru(VIII)). The RuO₄ then reacts with the organic substrate, is reduced (typically to RuO₂), and is subsequently re-oxidized by NaIO₄ back to RuO₄, allowing the cycle to continue.[1]
Caption: Catalytic cycle for RuO₄ oxidation.
Applications and Substrate Scope
The in situ generation of RuO₄ is applicable to a broad range of oxidative transformations. The reaction conditions can be tuned to favor different products, demonstrating the versatility of this system.
| Application | Substrate | Product(s) | Typical Conditions | Notes |
| Alcohol Oxidation | Primary Alcohols | Aldehydes or Carboxylic Acids | RuCl₃ (cat.), NaIO₄, CH₃CN/H₂O | Reaction time and temperature control product outcome. Shorter times favor aldehydes.[2] |
| Secondary Alcohols | Ketones | RuCl₃ (cat.), NaIO₄, EtOAc/H₂O | Generally high yields (45-80%) and clean conversions.[4][8] | |
| Olefin Cleavage | Alkenes | Aldehydes, Ketones, Carboxylic Acids | RuCl₃ (cat.), NaIO₄, CH₃CN/CCl₄/H₂O | An effective alternative to ozonolysis. Non-fully substituted olefins can yield aldehydes.[2][6] |
| Alkyne Cleavage | Internal Alkynes | 1,2-Diketones | RuCl₃ (cat.), NaIO₄, CH₃CN/CCl₄/H₂O | A powerful method for synthesizing α-diketones.[2] |
| Terminal Alkynes | Carboxylic Acids (one carbon shorter) | RuCl₃ (cat.), NaIO₄, CH₃CN/CCl₄/H₂O | The terminal carbon is lost as CO₂.[2] | |
| Dihydroxylation | Alkenes | syn-Diols | RuCl₃ (cat.), NaIO₄ (acidic pH) | Can be an alternative to OsO₄, especially for electron-poor olefins.[2][6][11] |
| Arene Degradation | Phenyl groups | Carboxylic Acids | RuCl₃ (cat.), NaIO₄, CH₃CN/H₂O | Useful for deprotecting aryl-masked carboxylic acids.[2] |
Detailed Experimental Protocols
Safety Precaution: this compound is volatile and highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Oxidation of a Secondary Alcohol to a Ketone
This protocol describes the oxidation of a generic secondary alcohol to the corresponding ketone.
-
Materials:
-
Secondary Alcohol (1.0 mmol)
-
Ruthenium(III) chloride hydrate (RuCl₃·nH₂O, 0.02 mmol, 2 mol%)
-
Sodium periodate (NaIO₄, 2.5 mmol, 2.5 equiv.)
-
Ethyl acetate (EtOAc, 5 mL)
-
Acetonitrile (CH₃CN, 5 mL)
-
Water (H₂O, 7.5 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol), ethyl acetate (5 mL), acetonitrile (5 mL), and water (7.5 mL).
-
Stir the biphasic mixture vigorously to ensure efficient mixing.
-
Add the sodium periodate (2.5 mmol) to the mixture.
-
Add the ruthenium(III) chloride hydrate (0.02 mmol). The solution will typically turn yellow-green, indicating the formation of RuO₄.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.
-
Once the starting material is consumed, quench the reaction by adding a few drops of isopropanol (to consume excess RuO₄) until the yellow color dissipates.
-
Transfer the mixture to a separatory funnel. Add dichloromethane or ethyl acetate to extract the product.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove residual iodine species), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Protocol 2: Oxidative Cleavage of an Alkene
This protocol is adapted from the "Sharpless conditions" for cleaving a C=C double bond.[3]
-
Materials:
-
Alkene (1.0 mmol)
-
Ruthenium(III) chloride hydrate (RuCl₃·nH₂O, 0.022 mmol, 2.2 mol%)
-
Sodium periodate (NaIO₄, 4.1 mmol, 4.1 equiv.)
-
Carbon tetrachloride (CCl₄, 4 mL) - Caution: Toxic and environmentally harmful. Use a safer alternative like EtOAc if possible.
-
Acetonitrile (CH₃CN, 4 mL)
-
Water (H₂O, 6 mL)
-
Dichloromethane (DCM)
-
Silica gel
-
-
Procedure:
-
In a flask equipped for vigorous stirring, combine the alkene (1.0 mmol), CCl₄ (4 mL), acetonitrile (4 mL), and water (6 mL).
-
Add sodium periodate (4.1 mmol) followed by ruthenium(III) chloride hydrate (0.022 mmol).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the consumption of the alkene (TLC or GC). The reaction may be slightly exothermic; maintain the temperature between 25-40°C.[1]
-
Upon completion (typically 2-8 hours), add more DCM to dilute the reaction mixture.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄.
-
To remove the ruthenium residues, pass the solution through a short plug of silica gel, eluting with DCM or ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude carbonyl product(s).
-
Purify via chromatography or distillation as required.
-
Caption: General experimental workflow.
References
- 1. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arabjchem.org [arabjchem.org]
- 6. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Ruthenium Tetroxide as a Catalyst for Dihydroxylation of Olefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent that has emerged as a valuable catalyst for the syn-dihydroxylation of olefins, providing a potent alternative to the more commonly used osmium tetroxide. While historically known for its aggressive nature, leading to oxidative cleavage of double bonds, refined protocols have enabled its use for the selective formation of vicinal diols.[1][2][3] This method is particularly advantageous due to the lower cost of ruthenium compared to osmium and the development of catalytic systems that operate under mild conditions with low catalyst loadings.[4][5][6] These application notes provide an overview of the methodology, key quantitative data, detailed experimental protocols, and a visualization of the catalytic cycle.
Application and Advantages
The RuO₄-catalyzed dihydroxylation is applicable to a wide range of olefins, offering good to excellent yields of the corresponding syn-diols.[4] The reaction is often fast, proceeding cleanly with minimal formation of byproducts when appropriate conditions are employed.[4] A significant advancement in this field is the use of acidic conditions, which has been shown to improve both the efficiency and selectivity of the dihydroxylation process, mitigating overoxidation.[4]
Key Advantages:
-
Cost-Effective: Ruthenium is a more abundant and less expensive precious metal than osmium.
-
High Efficiency: Modern protocols utilize low catalyst loadings (as low as 0.5 mol%).[4][5][6]
-
Mild Conditions: Reactions are typically conducted at room temperature.[1][2]
-
Functional Group Tolerance: The method is compatible with various functional groups, although some limitations exist, such as the cleavage of silyl ethers.[4]
Quantitative Data Summary
The following tables summarize the performance of the RuO₄-catalyzed dihydroxylation of various olefins based on the improved protocol developed by Plietker and Niggemann.
Table 1: Dihydroxylation of Various Olefins with Catalytic RuO₄
| Entry | Substrate | Product | Yield (%) |
| 1 | trans-Stilbene | 1,2-Diphenyl-1,2-ethanediol | 95 |
| 2 | 1-Octene | 1,2-Octanediol | 85 |
| 3 | Cyclohexene | cis-1,2-Cyclohexanediol | 92 |
| 4 | Styrene | 1-Phenyl-1,2-ethanediol | 88 |
| 5 | Methyl oleate | Methyl 9,10-dihydroxyoctadecanoate | 90 |
Reaction Conditions: 0.5 mol% RuCl₃·xH₂O, 1.1 equiv NaIO₄, 20 mol% H₂SO₄, in a 1:1:1.5 mixture of ethyl acetate, acetonitrile, and water at room temperature.
Experimental Protocols
Protocol 1: General Procedure for the Catalytic syn-Dihydroxylation of Olefins
This protocol is based on the improved method described by Plietker and Niggemann.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Ethyl acetate (EtOAc)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Olefin substrate
-
Sodium sulfite (Na₂SO₃) or Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the olefin substrate (1.0 mmol) in a solvent mixture of ethyl acetate (3 mL) and acetonitrile (3 mL).
-
Addition of Reagents: To the stirred solution, add water (4.5 mL) followed by sulfuric acid (20 mol%, 0.2 mmol).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the ruthenium catalyst. For a 0.5 mol% catalyst loading, dissolve the appropriate amount of RuCl₃·xH₂O in the reaction solvent mixture.
-
Initiation of Reaction: Add the ruthenium catalyst solution to the reaction mixture, followed by the portion-wise addition of sodium periodate (1.1 mmol) over 10-15 minutes. The reaction mixture will typically turn yellow-green.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 30 minutes to 2 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate until the yellow color disappears.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure syn-diol.
Reaction Mechanism and Workflow
The catalytic cycle for the this compound-catalyzed dihydroxylation of olefins involves the in-situ generation of RuO₄ from a ruthenium precursor, typically RuCl₃, using a co-oxidant like NaIO₄. The RuO₄ then reacts with the olefin in a [3+2] cycloaddition to form a cyclic ruthenate(VI) ester intermediate. This intermediate is then hydrolyzed to yield the cis-diol and a reduced ruthenium species, which is re-oxidized by the co-oxidant to regenerate RuO₄, thus completing the catalytic cycle. The presence of acid is believed to accelerate the hydrolysis of the ruthenate ester and prevent overoxidation.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ruthenium_tetroxide [chemeurope.com]
- 3. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins [organic-chemistry.org]
- 5. An improved protocol for the RuO4-catalyzed dihydroxylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins - Organic Letters - Figshare [acs.figshare.com]
Application Notes and Protocols for the Selective Oxidation of Hydrocarbons Using Ruthenium Tetroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium tetroxide (RuO₄) is a powerful and versatile oxidizing agent for a wide range of hydrocarbons.[1][2] Due to its aggressive nature, it is typically generated in situ from a ruthenium precursor, most commonly ruthenium(III) chloride (RuCl₃), and used in catalytic amounts with a co-oxidant.[2][3] This approach, particularly the widely adopted "Sharpless conditions," allows for the selective oxidation of alkanes, alkenes, alkynes, and aromatic rings under relatively mild conditions.[1] These application notes provide an overview of the synthetic utility of RuO₄ and detailed protocols for its application in organic synthesis.
Applications in Organic Synthesis
The reactivity of this compound allows for a variety of valuable transformations in organic chemistry:
-
Oxidation of Alkanes: this compound can oxidize unactivated C-H bonds, showing a preference for tertiary over secondary and primary positions.[4] This allows for the direct hydroxylation of saturated hydrocarbons. For example, adamantane is readily oxidized to 1-adamantanol.[2]
-
Oxidative Cleavage of Alkenes and Alkynes: RuO₄ readily cleaves carbon-carbon double and triple bonds to produce carboxylic acids, ketones, or aldehydes, offering an alternative to ozonolysis.[2][3] Terminal alkynes can be converted to carboxylic acids.[2][5]
-
Dihydroxylation of Alkenes: Under carefully controlled conditions, RuO₄ can be used for the syn-dihydroxylation of alkenes, similar to osmium tetroxide.[3]
-
Oxidation of Aromatic Rings: Electron-rich aromatic systems can be oxidatively cleaved to carboxylic acids.[3]
-
Oxidation of Alcohols and Ethers: Primary alcohols are oxidized to carboxylic acids, and secondary alcohols to ketones.[2] Ethers can also be cleaved and oxidized.
Data Presentation: Substrate Scope and Reaction Conditions
The following tables summarize the selective oxidation of various hydrocarbons using catalytic this compound.
Table 1: Oxidation of Alkanes
| Substrate | Catalyst (mol%) | Co-oxidant (equiv.) | Solvent System | Temperature | Time | Product | Yield (%) |
| Adamantane | RuCl₃·xH₂O (2.2) | NaIO₄ (4.1) | CCl₄/CH₃CN/H₂O (2:2:3) | RT | 2 h | 1-Adamantanol | 95 |
| cis-Decalin | RuCl₃·xH₂O (5) | KBrO₃ (3) | CH₃CN/H₂O (1:1) | 60 °C | - | cis-9-Decalinol | 73 |
| Cyclohexane | RuO₄ or [ⁿPr₄N][RuO₄] (0.01 M) | Lewis Acid (0.04 M) | CH₃CN | 23 °C | - | Cyclohexanone | - |
Table 2: Oxidation of Alkenes and Alkynes
| Substrate | Catalyst (mol%) | Co-oxidant (equiv.) | Solvent System | Temperature | Time | Product | Yield (%) |
| Cyclohexene | RuCl₃ (0.5) | NaIO₄ (1.5) | Acidic Conditions | RT | Short | cis-1,2-Cyclohexanediol | Good to Excellent |
| Styrene | RuCl₃ (3.5) | Oxone | CH₃CN/H₂O (1.5:1) | RT | - | Benzaldehyde | Excellent |
| 1-Dodecyne | RuO₂ (cat.) | Oxone | CH₃CN/H₂O/EtOAc | RT | 2 h | Undecanoic acid | 99 |
| Diphenylacetylene | RuO₂ (cat.) | Oxone | CH₃CN/H₂O/EtOAc | RT | 2 h | Benzoic acid | 98 |
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Oxidation of an Alkane (Sharpless Conditions)
This protocol is a general method for the oxidation of saturated hydrocarbons using the Sharpless catalytic system.[1]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Alkane substrate
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
To a vigorously stirred biphasic solution of carbon tetrachloride (2 mL), acetonitrile (2 mL), and water (3 mL), add the alkane substrate (1 mmol).
-
Add sodium periodate (4.1 mmol, 4.1 equiv.).
-
To this mixture, add a catalytic amount of ruthenium(III) chloride hydrate (0.022 mmol, 2.2 mol%).
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC or GC. The reaction mixture will typically turn from dark brown/black to a greenish-yellow.
-
Upon completion, quench the reaction by adding a few drops of isopropanol to consume any remaining RuO₄.
-
Dilute the mixture with dichloromethane and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Oxidative Cleavage of an Alkyne to Carboxylic Acids
This protocol describes a method for the efficient cleavage of both terminal and internal alkynes.[5]
Materials:
-
Ruthenium(IV) oxide (RuO₂) or Ruthenium(III) chloride (RuCl₃)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Alkyne substrate
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the alkyne (1 mmol) in a solvent mixture of acetonitrile, ethyl acetate, and water.
-
Add sodium bicarbonate to maintain a neutral pH.
-
Add a catalytic amount of RuO₂ or RuCl₃.
-
Add Oxone® as the co-oxidant in portions while stirring the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with HCl (1M) to pH ~2.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the carboxylic acid product, which is often pure enough for subsequent steps without further purification.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of this compound oxidation.
Caption: A typical experimental workflow.
Caption: Mechanism of alkane C-H bond oxidation.
References
- 1. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium-Catalyzed Oxidative Cleavage of Alkynes to Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols: Ruthenium Tetroxide Mediated Oxidation of Ethers and Polyenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of ethers and polyenes using ruthenium tetroxide (RuO₄). This compound is an aggressive and powerful oxidizing agent capable of a wide range of transformations.[1][2] Due to its high reactivity and cost, it is almost always generated in situ from a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃) or ruthenium dioxide (RuO₂), in catalytic amounts, with a stoichiometric co-oxidant regenerating the active Ru(VIII) species.[3][4][5] The most common and effective co-oxidant is sodium periodate (NaIO₄).[1][3]
The standard reaction medium is often a biphasic solvent system, such as carbon tetrachloride/acetonitrile/water or ethyl acetate/acetonitrile/water, which facilitates the catalytic cycle.[1][6] In this system, RuO₄ resides in the organic phase to react with the substrate. The resulting reduced ruthenium species (RuO₂) is water-soluble and moves to the aqueous phase, where it is re-oxidized to RuO₄ by the periodate co-oxidant.[1][2][7] The addition of acetonitrile is crucial as it acts as a coordinating ligand, preventing the deactivation of the catalyst.[1][7]
General Catalytic Cycle
The catalytic cycle for RuO₄-mediated oxidations is a fundamental concept for all applications described below. A stable ruthenium precursor (RuCl₃) is oxidized by a co-oxidant (NaIO₄) to the highly reactive RuO₄. This species then oxidizes the organic substrate, is reduced to RuO₂, and is subsequently re-oxidized by the co-oxidant to regenerate RuO₄ for the next cycle.
Oxidation of Ethers
Application Notes
This compound is highly effective for the oxidation of ethers. This transformation is particularly useful in synthetic chemistry for converting stable ether functionalities into more reactive ester or lactone groups.
-
Acyclic Ethers: Ethers containing a methylene group adjacent to the oxygen atom are readily oxidized to the corresponding esters.[8] This method is valuable for the deprotection of benzyl (Bn) ethers, which are converted to benzoates, allowing for subsequent removal under milder conditions than traditional strong acids.[1][8]
-
Cyclic Ethers: Cyclic ethers undergo oxidation to yield lactones, a common structural motif in natural products.[2] For example, tetrahydrofuran (THF) can be oxidized to γ-butyrolactone.
Data Presentation: Oxidation of Ethers to Esters and Lactones
| Substrate Type | Product Type | Typical Conditions | Yield | Reference |
| Benzyl Ether | Benzoate Ester | Catalytic RuCl₃, NaIO₄, CH₃CN/CCl₄/H₂O | Good | [1][8] |
| Acyclic Dialkyl Ether | Ester | Catalytic RuCl₃, NaIO₄, CH₃CN/CCl₄/H₂O | Good | [8][9] |
| Cyclic Ether (e.g., THF) | Lactone | Catalytic RuCl₃, NaIO₄, CH₃CN/CCl₄/H₂O | Good | [2] |
| β-Hydroxy Ethers | Lactone | Catalytic RuCl₃, NaIO₄, CH₃CN/CCl₄/H₂O | Moderate-Good | [8] |
Experimental Protocol: General Procedure for Oxidation of a Benzyl Ether
Warning: this compound is highly toxic, volatile, and can react explosively with some organic materials.[3][9] All operations should be performed in a well-ventilated fume hood.
-
Reaction Setup: To a stirred, biphasic solution of carbon tetrachloride (3 mL), acetonitrile (3 mL), and water (4.5 mL) in a round-bottom flask, add the benzyl ether substrate (1.0 mmol).
-
Reagent Addition: Add ruthenium(III) chloride hydrate (RuCl₃·nH₂O, 0.02 mmol, 2 mol%) to the mixture.
-
Oxidation: Add sodium periodate (NaIO₄, 4.0 mmol, 4.0 equiv.) portion-wise over 1 hour. The reaction mixture will typically turn yellow-green, indicating the presence of RuO₄.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is generally complete within 2-4 hours at room temperature.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of isopropanol until the yellow color disappears.
-
Workup: Dilute the mixture with ethyl acetate (20 mL). Separate the organic layer, and wash it sequentially with water (10 mL), saturated aqueous sodium thiosulfate (10 mL), and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure benzoate ester.
Oxidation of Polyenes
The reaction of this compound with polyenes (compounds with multiple carbon-carbon double bonds) can lead to several distinct outcomes depending on the reaction conditions. The primary transformations are oxidative cleavage, dihydroxylation, and oxidative cyclization.
A. Oxidative Cleavage of Polyenes
Application Notes
Similar to ozonolysis, RuO₄ readily cleaves carbon-carbon double bonds to produce carbonyl compounds.[1][3] This method is particularly robust and can be used for substrates where ozonolysis is ineffective. The oxidation typically proceeds to the carboxylic acid level for non-terminal, non-fully substituted alkenes, and to aldehydes for olefins that are not fully substituted.[4]
Data Presentation: Oxidative Cleavage of Alkenes
| Substrate | Product(s) | Co-oxidant | Yield | Reference |
| Internal Alkene | Carboxylic Acids | NaIO₄ | High | [8][10] |
| Terminal Alkene | Carboxylic Acid (one carbon shorter) | NaIO₄ | High | [4] |
| Styrene | Benzoic Acid | NaIO₄ | High | [4] |
| Benzene Ring | Carboxylic Acid (ring cleavage) | NaIO₄ | Good | [1][7] |
Experimental Protocol: General Procedure for Oxidative Cleavage
-
Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 mmol) in a solvent mixture of CCl₄ (2 mL), CH₃CN (2 mL), and H₂O (3 mL).
-
Reagent Addition: Add RuCl₃·nH₂O (0.01 mmol, 1 mol%) followed by NaIO₄ (4.2 mmol, 4.2 equiv.).
-
Reaction: Stir the mixture vigorously at room temperature for 1-3 hours.
-
Monitoring & Quenching: Monitor the reaction by TLC. Upon completion, quench with isopropanol.
-
Workup: Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Isolation & Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting carboxylic acid(s) by chromatography or recrystallization.
B. Dihydroxylation of Polyenes
Application Notes
Under carefully controlled, milder conditions and with shorter reaction times, RuO₄ can be used for the syn-dihydroxylation of alkenes to produce vicinal diols, offering an alternative to the more commonly used osmium tetroxide.[3][11] The reaction proceeds through a ruthenium(VI) diester intermediate, analogous to the osmate ester in osmium-catalyzed dihydroxylations.[8] Achieving high yields of the diol without over-oxidation to the cleavage products requires careful control of stoichiometry and reaction time.[3]
Experimental Protocol: General Procedure for syn-Dihydroxylation
-
Reaction Setup: Cool a solution of the alkene (1.0 mmol) in a mixture of acetone and water (1:1, 10 mL) to 0 °C.
-
Reagent Addition: Add RuCl₃·nH₂O (0.005 mmol, 0.5 mol%).
-
Oxidation: Add a pre-cooled solution of NaIO₄ (1.2 mmol, 1.2 equiv.) in water (5 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Monitoring: The reaction is typically very fast. Monitor closely by TLC. The reaction should be stopped as soon as the starting material has been consumed (usually < 1 hour) to prevent over-oxidation.
-
Quenching: Quench the reaction by adding an excess of solid sodium sulfite.
-
Workup: Allow the mixture to warm to room temperature and stir for 20 minutes. Extract the product with ethyl acetate (3 x 20 mL).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude diol by flash chromatography.
C. Oxidative Cyclization of Polyenes
Application Notes
A unique and powerful application of RuO₄ is the stereoselective oxidative cyclization of polyenes containing repeating 1,5-diene motifs.[8] This cascade process can transform linear polyenes, such as squalene, into complex poly-tetrahydrofuran (poly-THF) products in a single step.[8] This methodology is highly valuable for the synthesis of the core structures of Annonaceous acetogenins, a class of natural products with potent antitumor activities. The reaction proceeds via a sequence of dihydroxylation and subsequent intramolecular cyclization.
Experimental Protocol: Oxidative Cyclization of a 1,5,9-Triene
-
Reaction Setup: Dissolve the polyene (e.g., farnesyl acetate, 0.5 mmol) in a solvent mixture of ethyl acetate (5 mL), acetonitrile (5 mL), and water (7.5 mL).
-
Reagent Addition: Add RuCl₃·nH₂O (0.025 mmol, 5 mol%) to the vigorously stirred solution.
-
Oxidation: Add NaIO₄ (2.0 mmol, 4.0 equiv.) in one portion.
-
Reaction: Stir at room temperature for 3-5 hours. Monitor the formation of the poly-THF products by TLC or LC-MS.
-
Quenching and Workup: Quench with isopropanol and follow the workup procedure described for ether oxidation.
-
Purification: The resulting mixture of poly-THF products often requires careful separation by preparative HPLC or multiple steps of column chromatography.
References
- 1. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 2. youtube.com [youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Dihydroxylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Catalytic Ruthenium Tetroxide Oxidation with Sodium Periodate as a Co-oxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium tetroxide (RuO₄) is a powerful and versatile oxidizing agent in organic synthesis. Due to its high reactivity and cost, it is most commonly employed in catalytic amounts in conjunction with a stoichiometric co-oxidant. Sodium periodate (NaIO₄) is a widely used and effective co-oxidant that continuously regenerates the active Ru(VIII) species from the reduced ruthenium species (RuO₂) formed during the reaction. This catalytic system offers a robust and often milder alternative to other strong oxidizing agents for a variety of transformations, including the oxidative cleavage of alkenes and alkynes, and the oxidation of primary and secondary alcohols.[1][2][3]
These application notes provide an overview of the synthetic applications, detailed experimental protocols, and quantitative data for oxidations utilizing catalytic this compound with sodium periodate.
The Catalytic Cycle
The efficacy of the RuO₄/NaIO₄ system lies in the continuous regeneration of the highly oxidizing this compound. The process begins with the in-situ generation of RuO₄ from a ruthenium precursor, typically ruthenium(III) chloride (RuCl₃), by oxidation with sodium periodate.[2] The RuO₄ then oxidizes the organic substrate, during which it is reduced to ruthenium dioxide (RuO₂). The sodium periodate subsequently re-oxidizes the RuO₂ back to RuO₄, allowing the catalytic cycle to continue. This process minimizes the amount of the expensive and toxic ruthenium reagent required.[4]
Caption: Catalytic cycle of this compound with sodium periodate as the co-oxidant.
Applications in Organic Synthesis
The RuO₄/NaIO₄ system is applicable to a broad range of oxidative transformations.
Oxidation of Alcohols
Primary alcohols can be efficiently oxidized to carboxylic acids, while secondary alcohols are converted to ketones.[2][3] The reaction conditions are generally mild, proceeding at room temperature, and are tolerant of many other functional groups.[3]
Oxidative Cleavage of Alkenes and Alkynes
This is one of the most powerful applications of the RuO₄/NaIO₄ system. Alkenes are cleaved to produce ketones and/or carboxylic acids, depending on the substitution pattern of the double bond. This transformation serves as a valuable alternative to ozonolysis.[2][5] Internal alkynes are oxidized to 1,2-diketones, and terminal alkynes yield carboxylic acids.[2]
Oxidation of Arenes
Electron-rich aromatic rings can be degraded to carboxylic acids, which can be a useful deprotection strategy for aryl-protected carboxylic acids.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for oxidations using the RuO₄/NaIO₄ system.
Table 1: Oxidation of Alcohols
| Substrate | Product | Catalyst Loading (mol%) | Co-oxidant (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Carboxylic Acid | 1-5 | 4-10 | CCl₄/CH₃CN/H₂O | RT | 2-24 | 80-95 |
| Secondary Alcohol | Ketone | 1-5 | 2-5 | CCl₄/CH₃CN/H₂O | RT | 1-8 | 85-99 |
Table 2: Oxidative Cleavage of Alkenes
| Substrate | Product(s) | Catalyst Loading (mol%) | Co-oxidant (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1,2-disubstituted Alkene | 2 x Carboxylic Acid | 2-5 | 4-8 | CCl₄/CH₃CN/H₂O | RT | 3-12 | 75-90 |
| Trisubstituted Alkene | Ketone + Carboxylic Acid | 2-5 | 4-8 | CCl₄/CH₃CN/H₂O | RT | 3-12 | 70-88 |
| Terminal Alkene | Carboxylic Acid (C-1) | 3.5 | 4.1 | CH₃CN/H₂O | RT | 2-6 | up to 99 |
| Aryl Olefin | Aromatic Aldehyde | 3.5 | - (Oxone used) | CH₃CN/H₂O | RT | 0.5-2 | >90 |
Table 3: Oxidation of Alkynes
| Substrate | Product | Catalyst Loading (mol%) | Co-oxidant (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Internal Alkyne | α-Diketone | 2-5 | 4 | CCl₄/CH₃CN/H₂O | RT | 2-8 | 80-95 |
| Terminal Alkyne | Carboxylic Acid (C-1) | 2-5 | 4-8 | CCl₄/CH₃CN/H₂O | RT | 4-16 | 70-85 |
Experimental Protocols
The following are general protocols for common transformations using the RuO₄/NaIO₄ system. Safety Precaution: this compound is volatile and highly toxic. These reactions should be performed in a well-ventilated fume hood.
General Protocol for the Oxidation of a Primary Alcohol to a Carboxylic Acid
This protocol is based on the widely used "Sharpless conditions".[6][7]
References
- 1. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ruthenium_tetroxide [chemeurope.com]
- 4. Ruthenium-Catalyzed Oxidation of Alkenes at Room Temperature: A Practical and Concise Approach to α-Diketones [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ruthenium Tetroxide (RuO₄) Safety and Handling: A Technical Support Guide
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with the highly toxic and volatile compound, Ruthenium tetroxide (RuO₄). Adherence to these guidelines is critical to ensure personal safety and prevent laboratory accidents.
Troubleshooting and Handling Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue: Accidental Spill of this compound Solution
-
Immediate Action:
-
Evacuate all non-essential personnel from the immediate spill area.
-
If the spill is large, evacuate the entire room and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[2][3][4]
-
-
Cleanup Procedure:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (elbow-length recommended), safety goggles, and a lab coat.[1][2][3][4] For larger spills, a full-face respirator may be necessary.[2]
-
Neutralize the spill by covering it with a reducing agent. A sodium bisulfite solution is effective for decomposing RuO₄.[4] Corn oil can also be used to quench the reaction.[1]
-
After neutralization, absorb the material with an inert absorbent material like kitty litter.[1]
-
Collect the waste into a labeled, sealed, and leak-proof container for hazardous waste disposal.[1][5]
-
Clean the spill area thoroughly with soap and water.[5]
-
Issue: Visible Yellow or Black Staining on Equipment or Surfaces
-
Cause: This staining is likely due to the deposition of Ruthenium species, either from the vapor of RuO₄ or from its decomposition into Ruthenium dioxide (RuO₂). This compound is highly volatile and sublimes at room temperature.[4][6][7]
-
Solution:
-
All work with RuO₄ should be conducted in a designated chemical fume hood to contain its vapors.[3][4][6]
-
To clean contaminated glassware or non-sensitive equipment, use a suitable reducing agent solution (e.g., sodium bisulfite) to decompose the this compound, followed by a thorough rinse with an appropriate solvent and then water.
-
Regularly inspect your work area for any signs of contamination.
-
Issue: A Pungent, Ozone-Like Odor is Detected
-
Indication: This odor is characteristic of this compound vapor and indicates a containment breach.[4][6][7]
-
Immediate Action:
-
Do not attempt to locate the source of the leak without proper respiratory protection.
-
Immediately evacuate the laboratory and alert your colleagues and supervisor.
-
Contact your institution's EHS department.
-
The area should be assessed by trained professionals with appropriate respiratory protection before re-entry.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of working with this compound?
A1: this compound is highly toxic and poses several significant hazards:
-
Inhalation Toxicity: Its vapors are extremely irritating to the eyes and respiratory tract.[3][4][6]
-
Strong Oxidizer: It is a powerful oxidizing agent that can react violently, and potentially explosively, with organic materials such as filter paper, alcohols, ethers, and benzene.[3][4][6]
-
Volatility: It is highly volatile and sublimes at room temperature, increasing the risk of inhalation exposure.[4][6][7]
-
Instability: It can decompose explosively, especially at elevated temperatures (around 108°C).[6]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: The following PPE must be worn at all times when handling RuO₄:
-
Eye Protection: Tightly fitting safety goggles with side shields.[2]
-
Hand Protection: Chemical-resistant gloves. It is advisable to inspect gloves for any defects before use.[2]
-
Body Protection: A lab coat or other protective clothing.[2] For handling larger quantities or in situations with a higher risk of splashing, fire/flame resistant and impervious clothing is recommended.[2]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[3][4][6] In cases where exposure limits may be exceeded, a full-face respirator is necessary.[2]
Q3: How should this compound be stored?
A3: Proper storage is crucial to maintain its stability and prevent hazardous reactions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]
-
It is recommended to store it in a refrigerator and away from direct sunlight.[3][4]
-
Store away from incompatible materials, especially organic compounds and reducing agents.[3][5]
Q4: What are the first aid procedures in case of exposure to this compound?
A4: In case of any exposure, seek immediate medical attention.[5] The following are initial first aid measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2]
Quantitative Data
| Property | Value | Source |
| Appearance | Golden-yellow crystalline solid | [4][6] |
| Melting Point | 25.4 °C (77.7 °F) | [4][6][7] |
| Boiling Point | ~40 °C (decomposes) | [4] |
| Vapor Pressure | 6.4 Torr at 20 °C | [6] |
| Solubility in Water | ~2% w/v at 20 °C | [4][6] |
| Solubility in other solvents | Soluble in carbon tetrachloride | [4][7] |
Experimental Protocol: Staining of Polymer Samples for Transmission Electron Microscopy (TEM)
This protocol provides a general methodology for using this compound as a staining agent for polymer samples. All steps must be performed within a certified chemical fume hood while wearing appropriate PPE.
-
Sample Preparation:
-
Microtome thin sections of the polymer sample (typically 70-100 nm) and place them on a TEM grid.
-
-
Staining Solution Preparation:
-
Prepare a 0.5% aqueous solution of this compound.
-
-
Staining Procedure:
-
Place a drop of the 0.5% RuO₄ solution onto a clean, inert surface (e.g., a piece of parafilm) inside the fume hood.
-
Carefully place the TEM grid with the polymer section onto the drop of the staining solution, with the sample side facing down.
-
Allow the staining to proceed for a specified time (this will depend on the polymer and may range from a few minutes to an hour).
-
Carefully remove the grid from the staining solution using fine-tipped tweezers.
-
Wash the grid by floating it on several drops of deionized water to remove excess stain.
-
Wick away excess water with the edge of a piece of filter paper.
-
Allow the grid to dry completely before viewing in the TEM.
-
-
Waste Disposal:
-
All solutions and materials that have come into contact with this compound must be treated as hazardous waste.
-
Quench any remaining staining solution with a reducing agent (e.g., sodium bisulfite) before placing it in a designated hazardous waste container.[4]
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationships of this compound hazards and controls.
References
Technical Support Center: Stabilizing and Using Ruthenium Tetroxide Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization and use of Ruthenium tetroxide (RuO₄) solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound (RuO₄) is a highly potent oxidizing agent employed in various chemical transformations.[1][2] In organic synthesis, it is valued for its ability to cleave carbon-carbon double bonds, oxidize alcohols to carboxylic acids, and dihydroxylate olefins under mild conditions.[1][3][4] Its strong oxidizing power makes it a valuable tool for complex molecular modifications.
Q2: Why do RuO₄ solutions require stabilization?
This compound is inherently unstable and prone to decomposition, particularly in the presence of heat, light, or organic materials.[5][6] Decomposition typically results in the formation of ruthenium dioxide (RuO₂), a less reactive black precipitate.[5][7] Stabilization is crucial to ensure the solution's potency and prevent the accumulation of inactive ruthenium species that can interfere with experiments.
Q3: What are the common signs of RuO₄ solution decomposition?
The primary visual indicator of decomposition is a color change of the solution from its typical yellow or orange to a darker shade, often accompanied by the formation of a black precipitate (RuO₂).[1] A decrease in the expected reactivity in your experiments can also be an indicator of a degraded solution.
Q4: How should I properly store my stabilized RuO₄ solution?
To maximize the shelf-life of your stabilized RuO₄ solution, it is imperative to store it in a refrigerator at temperatures between 2-8°C.[8][9] The solution should be kept in a tightly sealed, opaque container to protect it from light.
Q5: What is the typical shelf-life of a stabilized RuO₄ solution?
The exact shelf-life of a stabilized RuO₄ solution can vary depending on the initial quality, storage conditions, and frequency of use. While specific quantitative data correlating storage conditions to degradation rates is not extensively available in published literature, proper storage at 2-8°C in the dark is critical for extending its viability. Users should regularly inspect the solution for any signs of decomposition before use. One commercial supplier notes that their stabilized solution is effective even with the presence of a black ring of oxidized vapors at the top of the ampoule, as confirmed by their 96-hour in-house material testing.[10]
Q6: Can I prepare my own stabilized RuO₄ solution?
While commercially prepared and stabilized solutions are recommended for consistency and safety, it is possible to generate RuO₄ in situ for immediate use. This is a common practice in organic synthesis to avoid handling and storing the pure, highly reactive substance.[1] A detailed protocol for in situ generation is provided in the Experimental Protocols section.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete. | 1. Decomposed RuO₄ solution: The solution may have degraded due to improper storage or age. 2. Insufficient co-oxidant (for in situ generation): The co-oxidant is depleted and can no longer regenerate the Ru(VIII) species. 3. Incompatible solvent: The solvent may be reacting with the RuO₄. 4. Low reaction temperature: The reaction may require a higher temperature to proceed at a reasonable rate. | 1. Visually inspect the RuO₄ solution for black precipitate (RuO₂). If present, the solution has likely decomposed and a fresh batch should be used. 2. Add additional co-oxidant (e.g., sodium periodate) in portions and monitor the reaction progress. 3. Ensure the use of appropriate, non-reactive solvents. Carbon tetrachloride is a known stable solvent for RuO₄.[1][2][11] Ethers, alcohols, and other common organic solvents can react violently.[2] 4. Gradually increase the reaction temperature while carefully monitoring the reaction. Most RuO₄ oxidations are conducted at or near room temperature.[1] |
| A black precipitate forms in the reaction mixture. | 1. Decomposition of RuO₄: This is the most common cause, leading to the formation of insoluble RuO₂. 2. Reaction with the substrate or solvent: The substrate or solvent may be reducing the RuO₄. | 1. This is often an indication of reaction completion or catalyst deactivation. Proceed with the reaction work-up. 2. If the reaction is incomplete, consider adding a co-solvent like acetonitrile, which can help to disrupt insoluble low-valent ruthenium complexes and reactivate the catalytic cycle. [3] |
| The RuO₄ solution has turned dark or has a black precipitate. | Decomposition: The solution has degraded and is no longer suitable for use. | Dispose of the solution according to your institution's hazardous waste protocols. Do not attempt to use a decomposed solution. |
| Difficulty in quenching the reaction. | Inefficient quenching agent: The quenching agent is not effectively reducing the excess RuO₄. | Use a suitable reducing agent such as a fresh solution of sodium bisulfite. [2] Ensure thorough mixing to neutralize all residual oxidant. |
Data on Solution Stability
While comprehensive quantitative data on the stability of aqueous RuO₄ solutions is limited in the literature, the following table summarizes the key factors influencing their stability based on available information.
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate decomposition.[5][6] | Store solutions at 2-8°C.[8][9] Avoid exposing the solution to elevated temperatures. |
| Light | Exposure to light can promote decomposition. | Store solutions in opaque containers or in the dark. |
| pH | Alkaline conditions generally favor the stability of related ruthenate and perruthenate species.[12] Acidic conditions can lead to decomposition.[12] | For storage, a slightly alkaline pH is generally preferred. The optimal pH for reactions depends on the specific transformation. |
| Presence of Organic Matter | RuO₄ reacts vigorously with most organic compounds, leading to its decomposition.[2] | Avoid any contact with organic materials such as paper, cloth, or incompatible organic solvents. |
| Stabilizer (e.g., Sodium Hypochlorite) | A co-oxidant like sodium hypochlorite can help maintain the ruthenium in its active, higher oxidation state.[13] | Use commercially prepared, stabilized solutions when possible. |
The half-life of gaseous this compound has been reported to be dependent on temperature and the presence of steam, as indicated in the table below. While not directly applicable to aqueous solutions, this data underscores the inherent instability of the compound.
| Temperature | Atmosphere | Half-life |
| 40°C (313 K) | Air with steam | 9 hours[14] |
| 90°C (363 K) | Air with steam | 5 hours[14] |
Experimental Protocols
Protocol 1: In Situ Generation of this compound for Oxidation Reactions
This protocol describes a common method for the catalytic use of RuO₄, where it is generated in the reaction mixture from a more stable precursor.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Deionized water
-
Substrate to be oxidized
-
Reaction flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
Procedure:
-
In the reaction flask, dissolve the substrate in a biphasic solvent system of carbon tetrachloride, acetonitrile, and water (a common ratio is 2:2:3 v/v/v).[3]
-
Add a catalytic amount of Ruthenium(III) chloride hydrate (typically 1-5 mol%).
-
In a separate flask, prepare a solution of sodium periodate (a stoichiometric excess, e.g., 4 equivalents) in water.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the sodium periodate solution to the reaction mixture via the dropping funnel with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC, LC-MS). The reaction mixture will typically be yellow or orange. The disappearance of the starting material will indicate the reaction's completion.
-
Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium bisulfite, until the yellow color disappears.
-
Proceed with the appropriate work-up and purification of the product.
Protocol 2: Quenching and Work-up of a this compound Reaction
Materials:
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Once the reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bisulfite with vigorous stirring. The addition should continue until the characteristic yellow/orange color of RuO₄ is no longer visible and a black precipitate of RuO₂ may form.
-
If a biphasic system was used, separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., 3 x 20 mL of dichloromethane).
-
Combine all organic extracts.
-
To remove the fine black RuO₂ precipitate, filter the combined organic layers through a pad of diatomaceous earth.
-
Dry the filtered organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified by standard methods (e.g., chromatography, recrystallization).
Visualizations
Caption: Decomposition pathway of this compound.
Caption: In-situ generation and catalytic cycle of RuO₄.
Caption: Troubleshooting workflow for sluggish RuO₄ reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 20427-56-9 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. emsdiasum.com [emsdiasum.com]
- 9. agarscientific.com [agarscientific.com]
- 10. emsdiasum.com [emsdiasum.com]
- 11. Ruthenium_tetroxide [chemeurope.com]
- 12. US5248496A - Method of obtaining this compound by oxidation of an aqueous alkali metal ruthenate solution - Google Patents [patents.google.com]
- 13. This compound, 0.5% solution in water, stabilized 10 mL | Request for Quote [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ruthenium Tetroxide (RuO₄) Safe Handling
Of course. Here is a technical support center with troubleshooting guides and FAQs for managing the explosive decomposition of Ruthenium tetroxide.
This guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides essential safety information, troubleshooting advice, and detailed protocols to manage its high reactivity and potential for explosive decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
This compound (RuO₄) is a highly potent oxidizing agent used in organic synthesis for reactions like the cleavage of carbon-carbon double bonds and the oxidation of alcohols.[1][2] Its hazardous nature stems from its thermodynamic instability and aggressive reactivity. The neat liquid can decompose explosively above 106°C (223°F), and even at room temperature, the solid can decompose explosively upon drying, shock, or mechanical disturbance.[3][4] It reacts violently with a wide range of organic materials, including common solvents and filter paper, which can lead to spontaneous ignition or explosion.[3][4][5]
Q2: Under what conditions can explosive decomposition occur?
Explosive decomposition is a significant risk under several conditions:
-
Temperature: The neat liquid explodes above 106°C, with explosive decomposition observed around 108°C.[3][4]
-
Contact with Reductants/Combustibles: RuO₄ reacts violently and potentially explosively with organic materials such as filter paper, alcohols, ethers, benzene, and pyridine.[4][5][6] Contact with reducing agents like hydriodic acid or ammonia can also cause violent reactions.[3][4]
-
Physical Shock: The solid or undiluted liquid form is sensitive to mechanical disturbance, which can trigger explosive decomposition.[3]
-
Drying: Allowing pure RuO₄ to dry out can lead to spontaneous and explosive decomposition at room temperature.[3]
Q3: What are the primary signs of RuO₄ decomposition?
The decomposition of RuO₄ (a yellow, volatile solid) typically forms Ruthenium dioxide (RuO₂), a black, low-vapor pressure compound.[1][7] The appearance of black impurities in a sample of RuO₄ is a common sign of decomposition.[1] In gaseous form, the decomposition can be monitored by observing the decrease in the characteristic UV-Vis absorption of RuO₄(g).[8]
Q4: Is it safe to store pure this compound in the lab?
No, long-term storage of pure RuO₄ is generally discouraged due to its high volatility and potential for explosive decomposition.[3] Most laboratory procedures avoid this risk by generating RuO₄ in situ from more stable precursors, such as Ruthenium(III) chloride (RuCl₃), using a co-oxidant like sodium periodate (NaIO₄).[1][3][9] If short-term storage is absolutely necessary, it must be done in a refrigerator, away from direct sunlight, and isolated from all incompatible materials.[5][6]
Q5: What solvents are safe to use with RuO₄?
Most organic solvents are incompatible and react violently with RuO₄.[4] The most commonly recommended and stable solvent is carbon tetrachloride (CCl₄).[1][4][9] For biphasic systems used in catalytic oxidations, a mixture of CCl₄, acetonitrile (CH₃CN), and water is frequently employed, as acetonitrile can help prevent catalyst deactivation.[9][10]
Troubleshooting Guide
Problem 1: My oxidation reaction is sluggish or fails completely.
-
Possible Cause: Catalyst deactivation. Carboxylic acids generated during the oxidation process can form insoluble complexes with low-valent ruthenium, inactivating the catalyst.[2]
-
Solution: Add acetonitrile (CH₃CN) as a co-solvent to the reaction mixture. Acetonitrile helps to disrupt these insoluble ruthenium-carboxylate complexes, thereby reactivating the catalytic cycle.[2][10]
Problem 2: I observe the formation of a black precipitate during my reaction.
-
Possible Cause: This is likely Ruthenium dioxide (RuO₂), the decomposition product of RuO₄.[7] This indicates that the RuO₄ is decomposing faster than it is reacting with your substrate.
-
Solution:
-
Ensure your co-oxidant (e.g., NaIO₄) is present in sufficient stoichiometric excess to regenerate the RuO₄ from the RuO₂.[11]
-
Check the reaction temperature. Higher temperatures accelerate the decomposition rate of RuO₄.[7][8] Maintain mild reaction conditions, generally at room temperature.[1]
-
Verify the pH of the reaction. Some RuO₄-catalyzed reactions have improved performance and stability under specific pH conditions.[2]
-
Problem 3: How do I handle a spill of a this compound solution?
-
Immediate Action: The area should be evacuated and handled only by personnel with appropriate personal protective equipment (PPE), including protective goggles, chemical-impermeable gloves, and respiratory protection.[5][12] All handling must be done in a chemical fume hood.[5]
-
Decomposition: Do not attempt to absorb the spill with combustible materials like paper towels. Immediately flush or cover the spill with a reducing agent solution, such as sodium bisulfite, to decompose the RuO₄.[3][5]
-
Cleanup: After decomposition is complete (the characteristic yellow color should disappear), flush the area with plenty of water.[5][6] Dispose of all contaminated materials as hazardous waste.[13]
Quantitative Data on RuO₄ Stability
The stability of gaseous this compound is highly dependent on temperature and the surrounding atmosphere. The following table summarizes key data on its decomposition.
| Condition | Temperature | Observation | Half-Life | Citation |
| Gaseous (in dry air) | 30°C - 90°C | Slow decomposition (>80% remains after 5,000 sec) | - | [7][8] |
| Gaseous (in dry air) | ≥ 120°C | Rapid, accelerating decomposition | - | [7][8] |
| Gaseous (in air/steam) | 40°C (313 K) | Decomposition occurs | 9 hours | [3][14] |
| Gaseous (in air/steam) | 90°C (363 K) | Decomposition is faster than at 40°C | 5 hours | [3][14] |
| Gaseous (in air/steam/HNO₃) | 150°C | RuO₄(g) remains stable without rapid decomposition | - | [7][14] |
Experimental Protocols
Protocol 1: In Situ Generation of RuO₄ for Catalytic Oxidation
This protocol describes the widely used "Sharpless conditions" for generating and using RuO₄ catalytically in a biphasic system.[15]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (catalyst)
-
Sodium periodate (NaIO₄) (co-oxidant)
-
Substrate to be oxidized
-
Solvents: Carbon tetrachloride (CCl₄), Acetonitrile (CH₃CN), and Deionized Water
Procedure:
-
Set up the reaction in a round-bottom flask equipped with a magnetic stir bar in a well-ventilated chemical fume hood.
-
Prepare the biphasic solvent system, typically a 2:2:3 mixture of CCl₄:CH₃CN:H₂O.[15]
-
Dissolve the substrate in the organic phase of the solvent system.
-
Add the co-oxidant, sodium periodate (typically 4-10 equivalents), to the aqueous phase.
-
Add a catalytic amount of Ruthenium(III) chloride hydrate (e.g., 2-5 mol%) to the stirring solution.
-
The solution will typically turn yellow or greenish-yellow as RuO₄ is generated.
-
Monitor the reaction by TLC or GC/MS. The reaction is typically conducted at room temperature.[1]
-
Upon completion, proceed immediately to the quenching protocol.
Protocol 2: Quenching and Workup of RuO₄ Reactions
It is critical to destroy any residual RuO₄ before workup to prevent the formation of explosive residues upon solvent evaporation.
Materials:
-
Isopropanol or another secondary alcohol
-
Sodium bisulfite (NaHSO₃) solution (optional)
-
Diatomaceous earth (Celite)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Brine solution
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a quenching agent. Isopropanol is commonly used, which reacts with RuO₄ to form acetone and black RuO₂. Add until the yellow color of the solution disappears and a black precipitate forms.
-
Stir the mixture for 30-60 minutes to ensure all RuO₄ is destroyed.
-
Filter the mixture through a pad of Celite to remove the precipitated RuO₂. Wash the pad thoroughly with the extraction solvent (e.g., ethyl acetate).
-
Proceed with a standard aqueous workup. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Crucial Safety Note: Never place waste containing RuO₄ into a waste container with organic compounds without first quenching it.[5][6]
Visualized Workflows and Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Page loading... [guidechem.com]
- 5. web.mit.edu [web.mit.edu]
- 6. emsdiasum.com [emsdiasum.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 12. echemi.com [echemi.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Overcoming low functional group tolerance in Ruthenium tetroxide oxidations.
Welcome to the technical support center for Ruthenium Tetroxide (RuO₄) oxidations. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the high reactivity and low functional group tolerance of RuO₄. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound oxidations.
Issue 1: Low or no yield of the desired oxidized product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivation | Carboxylic acid byproducts can inactivate the ruthenium catalyst. The addition of acetonitrile (CH₃CN) to the solvent system can disrupt insoluble ruthenium-carboxylate complexes and regenerate the active catalyst.[1] | Improved reaction rate and yield. |
| Precipitation of Ruthenium Species | Low-valent ruthenium species can precipitate out of the reaction mixture, halting the catalytic cycle. Ensure vigorous stirring and consider the use of a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O) to maintain catalyst solubility and activity.[1][2] | A homogenous reaction mixture and sustained catalytic activity. |
| Incorrect pH | The oxidizing power and selectivity of the ruthenium species are highly pH-dependent. For dihydroxylation of olefins, slightly acidic conditions (pH 4-6) favor RuO₄. For alcohol oxidation, slightly basic conditions favor the less reactive perruthenate ion (RuO₄⁻).[1] | Enhanced selectivity for the desired transformation. |
| Co-oxidant Incompatibility | The choice and amount of co-oxidant are crucial. Sodium periodate (NaIO₄) is a common and effective co-oxidant. Ensure the correct stoichiometry is used to regenerate the RuO₄ efficiently.[1] | Complete consumption of the starting material and high yield of the product. |
Issue 2: Over-oxidation or cleavage of sensitive functional groups.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reactivity of RuO₄ | RuO₄ is a very powerful oxidant. For substrates with sensitive functional groups, consider using a milder ruthenium-based oxidant like tetra-n-propylammonium perruthenate (TPAP) in combination with N-methylmorpholine N-oxide (NMO) as the co-oxidant.[1] Many functional groups are unaffected by these conditions.[1] | Selective oxidation of the target functional group without affecting other sensitive moieties. |
| Unprotected Sensitive Groups | Functional groups such as primary and secondary amines, and certain ethers are susceptible to oxidation by RuO₄. The use of protecting groups is recommended. For example, N-acyl protection for amines can prevent their oxidation.[3] | Preservation of the sensitive functional group during the oxidation. |
| Reaction Conditions Too Harsh | The reaction temperature and time can influence the extent of oxidation. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) and carefully monitoring the reaction progress by TLC or GC to stop it upon completion can prevent over-oxidation. | Minimized side-product formation and improved yield of the desired product. |
Issue 3: Poor selectivity in the oxidation of molecules with multiple oxidizable sites.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-optimal pH | As mentioned, pH can be used to switch the chemoselectivity of ruthenium-catalyzed oxidations. For example, in a molecule with both a hydroxyl group and a double bond, basic conditions will favor alcohol oxidation, while acidic conditions will favor olefin cleavage.[1] | Preferential oxidation of the desired functional group. |
| Solvent Effects | The choice of solvent can significantly influence the reaction outcome. For instance, in the oxidation of steroidal alkenes, changing the solvent from acetone-water to carbon tetrachloride (CCl₄) can switch the product from an α-ketol to a 1,2-diol.[1] | Altered product distribution favoring the desired isomer or oxidation product. |
| Use of Additives | The addition of certain reagents can modulate the reactivity and selectivity. For instance, the presence of pyridine has been shown to be crucial for the selective hydroxylation of tertiary C-H bonds.[1] | Enhanced regioselectivity in C-H oxidation. |
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and incomplete. What can I do?
A1: Sluggish reactions are often due to catalyst deactivation. The "Sharpless conditions," which utilize a biphasic solvent system of CCl₄/CH₃CN/H₂O (2:2:3), were specifically developed to address this by preventing the precipitation of inactive ruthenium species. The acetonitrile in the mixture helps to break up inactive ruthenium-carboxylate complexes that may form.[1]
Q2: I am trying to oxidize a secondary alcohol to a ketone, but I am getting cleavage of a nearby double bond. How can I improve selectivity?
A2: This is a classic functional group tolerance issue. For the selective oxidation of alcohols in the presence of other sensitive groups like alkenes, using tetra-n-propylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) is a much milder alternative to RuO₄.[1] Many functional and protecting groups are stable under these conditions.[1] Alternatively, controlling the pH of your RuO₄ reaction to be slightly basic (pH > 7) will favor the formation of the less reactive perruthenate ion (RuO₄⁻), which is more selective for alcohol oxidation over olefin cleavage.[1]
Q3: Can I use RuO₄ to oxidize primary alcohols to aldehydes?
A3: RuO₄ is a very strong oxidant and will typically oxidize primary alcohols all the way to carboxylic acids.[4] Achieving a clean stop at the aldehyde stage is very challenging. For the selective oxidation of primary alcohols to aldehydes, milder reagents such as TPAP/NMO are highly recommended.[1]
Q4: What are some common protecting groups that are stable to RuO₄ oxidation?
A4: Common protecting groups used in carbohydrate chemistry such as acetyl, benzoyl, pivaloyl, TBDPS, benzylidene, and isopropylidene are stable under RuO₄ oxidation conditions. Even the potentially oxidizable benzyl group has been shown to be stable in certain contexts.[1] For amines, N-acyl groups are effective protecting groups.[3]
Q5: How can I remove the ruthenium catalyst from my product after the reaction?
A5: Residual ruthenium can often be removed by filtration through a short pad of silica gel.[2]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various RuO₄-catalyzed oxidations, highlighting strategies to improve functional group tolerance.
Table 1: Oxidation of Alcohols with Sensitive Functional Groups
| Substrate | Oxidant System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Primary Alcohol | TPAP/NMO | CH₂Cl₂ | RT | 2-4 | Aldehyde | >90 | [1] |
| Secondary Alcohol | RuCl₃/NaIO₄ | CCl₄/CH₃CN/H₂O | RT | 1-3 | Ketone | 85-95 | [1] |
| Diol | RuO₄ (cat), NaIO₄ | EtOAc/H₂O | RT | 0.5 | Carboxylic Acid | 92 | [4] |
| Epoxy Alcohol | RuO₄ (cat), NaIO₄ | CCl₄/H₂O | RT | 1 | Epoxy Ketone | 88 | [4] |
Table 2: Selective Oxidation of Alkenes
| Substrate | Oxidant System | Solvent | pH | Product | Yield (%) | Reference |
| Alkene (for dihydroxylation) | RuCl₃/NaIO₄ | CCl₄/CH₃CN/H₂O | 4-6 | Diol | 70-90 | [1] |
| Alkene (for cleavage) | RuCl₃/NaIO₄ | CCl₄/CH₃CN/H₂O | <4 | Carboxylic Acids/Ketones | 80-95 | [1] |
| Steroidal Alkene | RuO₄ (stoichiometric) | CCl₄ | RT | Diol | Good | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for Catalytic RuO₄ Oxidation (Sharpless Conditions)
This protocol is suitable for a variety of oxidations, including the cleavage of alkenes.
-
To a vigorously stirred biphasic solution of carbon tetrachloride (2 mL), acetonitrile (2 mL), and water (3 mL), add the substrate (1 mmol).
-
Add sodium periodate (NaIO₄) (4.1 mmol).
-
Add ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.022 mmol).
-
Monitor the reaction by TLC or GC. The reaction is typically complete within a few hours at room temperature.
-
Upon completion, add a few drops of isopropanol to quench any remaining RuO₄ (the solution will turn from yellow/black to colorless).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Oxidation of a Secondary Alcohol using TPAP/NMO
This protocol is ideal for oxidizing alcohols in the presence of other sensitive functional groups.
-
To a solution of the secondary alcohol (1 mmol) in dichloromethane (10 mL), add N-methylmorpholine N-oxide (NMO) (1.5 mmol) and powdered 4 Å molecular sieves.
-
Stir the mixture at room temperature for 15 minutes.
-
Add tetra-n-propylammonium perruthenate (TPAP) (0.05 mmol) in one portion.
-
Monitor the reaction by TLC. The reaction is usually complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with dichloromethane or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Visualizations
Experimental Workflow for Overcoming Low Functional Group Tolerance
References
- 1. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
Minimizing side reactions in Ruthenium tetroxide-mediated synthesis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions in Ruthenium tetroxide (RuO₄)-mediated syntheses.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Ruthenium Catalyst | The ruthenium precursor (e.g., RuCl₃·xH₂O) may be old or of poor quality. Use a fresh batch of the ruthenium precursor. |
| Co-oxidant Decomposition | The co-oxidant (e.g., NaIO₄) may have degraded. Use a freshly opened or properly stored container of the co-oxidant. |
| Catalyst Poisoning | Impurities in the starting material or solvent can poison the catalyst. Purify the starting material and use high-purity, dry solvents. |
| Catalyst Deactivation by Product | Carboxylic acid products can form insoluble complexes with lower-valent ruthenium species, deactivating the catalyst.[1] The addition of a coordinating solvent like acetonitrile (CH₃CN) can disrupt these complexes and regenerate the active catalyst.[1][2] |
| Incorrect pH | The pH of the reaction mixture can significantly impact the catalytic cycle. For many oxidations, maintaining a slightly acidic to neutral pH is optimal. For specific transformations, the pH may need to be controlled. For instance, under slightly acidic conditions (pH 4-6), RuO₄ favors the cleavage of C=C bonds, while under slightly basic conditions, the perruthenate ion (RuO₄⁻) is the stable species and selectively oxidizes alcohols.[1] |
| Insufficient Mixing | In biphasic systems, vigorous stirring is crucial for efficient phase transfer of the catalyst and reactants. Ensure the reaction mixture is being stirred at a rate that creates a fine emulsion. |
Troubleshooting Workflow for Low Conversion
References
Technical Support Center: Ruthenium Tetroxide Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ruthenium tetroxide (RuO₄) catalyzed reactions.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in organic synthesis?
This compound (RuO₄) is a powerful oxidizing agent used for a variety of transformations in organic chemistry.[1] It is particularly useful for the oxidative cleavage of alkenes and alkynes, the dihydroxylation of olefins, and the oxidation of alcohols to carboxylic acids or ketones.[1][2] Although it is a strong oxidant, with carefully controlled conditions, it can be a selective and efficient catalyst.[2]
2. How is RuO₄ typically generated for catalytic reactions?
Due to its high reactivity and volatility, RuO₄ is almost always generated in situ from a less expensive ruthenium precursor, most commonly ruthenium(III) chloride (RuCl₃) or ruthenium dioxide (RuO₂).[1] A stoichiometric co-oxidant, such as sodium periodate (NaIO₄) or Oxone®, is used to continuously regenerate the active RuO₄ from its reduced forms (RuO₂) during the catalytic cycle.[3]
3. What are the most common co-oxidants used and how do they compare?
Sodium periodate (NaIO₄) and Oxone® (potassium peroxymonosulfate) are the most frequently used co-oxidants in RuO₄ catalyzed reactions.[3] NaIO₄ is widely used in the "Sharpless conditions" for a variety of oxidations.[2] Oxone® is often employed in combination with a bicarbonate buffer for milder reaction conditions, such as in ketohydroxylation reactions.[4]
4. What solvents are recommended for RuO₄ catalyzed reactions?
A biphasic or triphasic solvent system is commonly employed.[1] Typical solvents include carbon tetrachloride (CCl₄), acetonitrile (CH₃CN), and water.[1] Acetonitrile plays a crucial role in preventing catalyst deactivation by disrupting the formation of insoluble ruthenium-carboxylate complexes.[1][2] Due to the toxicity of CCl₄, alternative solvents like 1,2-dichloroethane or ethyl acetate are also used.[4][5]
5. What are the primary safety concerns when working with RuO₄?
This compound is highly toxic and volatile.[6] All manipulations should be carried out in a well-ventilated fume hood.[6] It is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] Reactions should be quenched properly to neutralize any remaining RuO₄.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction is sluggish or has stalled, resulting in a low yield of the desired product. What are the potential causes and how can I address them?
Answer: Low yields in RuO₄ catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended.[7][8][9]
-
Catalyst Deactivation: The active RuO₄ can be reduced to inactive RuO₂ species, which may precipitate from the reaction mixture.[4]
-
Insufficient Co-oxidant: The co-oxidant is consumed stoichiometrically. If there is not enough, the catalytic cycle will stop.
-
Solution: Use a sufficient excess of the co-oxidant (typically 2-6 equivalents).[6] Monitor the reaction progress and add more co-oxidant if necessary.
-
-
Incorrect pH: The pH of the reaction medium can significantly impact the reaction rate and selectivity.[2]
-
Poor Solubility: The substrate may not be sufficiently soluble in the reaction medium.
-
Solution: Adjust the solvent system. Using a mixture of solvents like ethyl acetate, acetonitrile, and water can improve solubility.[4]
-
Issue 2: Over-oxidation and Side Product Formation
Question: I am observing significant amounts of over-oxidized products or other side products. How can I improve the selectivity of my reaction?
Answer: The high reactivity of RuO₄ can lead to over-oxidation if not properly controlled.[1]
-
Reaction Temperature: Higher temperatures can lead to less selective reactions.
-
Solution: Maintain a low reaction temperature, typically between 0 °C and room temperature.[4]
-
-
Reaction Time: Prolonged reaction times can increase the likelihood of over-oxidation.
-
Solution: Monitor the reaction closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed.[7]
-
-
Choice of Co-oxidant and Additives: The reaction conditions can be tuned to favor the desired product.
Issue 3: Difficulty in Removing Ruthenium Residues
Question: My final product is contaminated with a black or greenish precipitate, which I believe to be ruthenium species. How can I effectively remove these residues?
Answer: The formation of insoluble ruthenium species (often RuO₂) is a common issue.[12]
-
Work-up Procedure: A proper work-up is crucial for removing ruthenium byproducts.
-
Solution: After quenching the reaction (e.g., with isopropanol), a common procedure involves partitioning the mixture between an organic solvent and water. The black RuO₂ can often be removed by filtration through a pad of celite.[12] Washing the organic layer with an aqueous solution of sodium thiosulfate can also help remove residual ruthenium.[12]
-
-
Oxidative Wash: For stubborn ruthenium residues, an oxidative workup can be effective.
-
Solution: Washing the crude product with a 15% aqueous solution of hydrogen peroxide can convert ruthenium complexes into highly insoluble RuO₂, which can then be filtered off.[13]
-
-
Chromatography: If the above methods are insufficient, column chromatography may be necessary.
Data Presentation
Table 1: Comparison of Co-oxidants for RuO₄ Catalyzed Oxidative Cleavage of Olefins
| Co-oxidant | Substrate | Product | Yield (%) | Reference |
| NaIO₄ | Styrene | Benzaldehyde | 95 | [5] |
| Oxone®/NaHCO₃ | Styrene | Benzaldehyde | 98 | [5] |
| NaIO₄ | 1-Octene | Heptanal | 85 | [5] |
| Oxone®/NaHCO₃ | 1-Octene | Heptanal | 82 | [5] |
Table 2: Effect of Acid Additive on RuO₄ Catalyzed Dihydroxylation of Olefins
| Substrate | Additive (20 mol%) | Yield of Diol (%) | Reference |
| 1-Octene | None | 65 | [10] |
| 1-Octene | H₂SO₄ | 92 | [10] |
| Styrene | None | 70 | [10] |
| Styrene | H₂SO₄ | 88 | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Primary Alcohol to a Carboxylic Acid
WARNING: This reaction generates volatile and toxic RuO₄ and should be performed in a well-ventilated fume hood.[6]
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 eq) in a solvent mixture of acetonitrile, carbon tetrachloride, and water (2:2:3 v/v).[2][6]
-
To this biphasic mixture, add ruthenium(III) chloride hydrate (0.02-0.15 eq) and sodium periodate (2.25-6.0 eq).[6]
-
Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding an excess of isopropanol to consume any remaining RuO₄. The color of the mixture should change from yellow/green to black.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Improved Procedure for the syn-Dihydroxylation of Olefins
-
To a solution of the olefin (1.0 eq) in a 3:1:1 mixture of ethyl acetate/acetonitrile/water, add RuCl₃·xH₂O (0.005 eq).[10][11]
-
Add sulfuric acid (0.2 eq) to the mixture.[10]
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium periodate (1.5 eq) portion-wise over 10-15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting diol by flash column chromatography.
Mandatory Visualization
Caption: Catalytic cycle for this compound catalyzed oxidations.
Caption: A workflow for troubleshooting low-yield RuO₄ reactions.
Caption: Decision tree for removing ruthenium residues post-reaction.
References
- 1. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 2. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 4. qualitas1998.net [qualitas1998.net]
- 5. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins [organic-chemistry.org]
- 11. An improved protocol for the RuO4-catalyzed dihydroxylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Safe Disposal of Ruthenium Tetroxide (RuO₄) Waste
This guide provides essential information, frequently asked questions, and detailed protocols for the safe handling and disposal of Ruthenium tetroxide (RuO₄) waste. Given the highly oxidative and toxic nature of RuO₄, strict adherence to these procedures is critical to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so hazardous?
A1: this compound (RuO₄) is a highly potent oxidizing agent used in organic synthesis for reactions like cleaving carbon-carbon double bonds.[1] It is hazardous due to its high volatility, extreme reactivity, and toxicity.[2][3] RuO₄ vapors are highly injurious to the eyes and respiratory tract.[2][4] It reacts violently and potentially explosively with a wide range of organic materials, including common laboratory solvents (alcohols, ethers, benzene), filter paper, and other combustibles.[2][3][4]
Q2: What are the immediate "Don'ts" for managing RuO₄ waste?
A2: To prevent dangerous reactions, you must NEVER do the following:
-
Do not mix RuO₄ waste with organic solvent waste containers.[4]
-
Do not wipe up RuO₄ spills with paper towels or other combustible materials directly.[2][3]
-
Do not handle RuO₄ or its waste outside of a certified chemical fume hood.[4]
Q3: How does RuO₄ decompose, and can I rely on natural decomposition for disposal?
A3: RuO₄ is thermodynamically unstable and decomposes into the more stable and less hazardous Ruthenium dioxide (RuO₂), a dark, insoluble solid.[3][7][8] This decomposition is influenced by temperature and humidity, with steam accelerating the process.[8][9] However, natural decomposition is slow and should not be used as a primary disposal method due to the continued risk of exposure and reaction.[8]
Q4: What is the recommended general principle for disposing of RuO₄ waste?
A4: The primary and safest method for disposing of RuO₄ waste is through chemical neutralization. This involves reacting the RuO₄ with a reducing agent to convert it into the less toxic and non-volatile Ruthenium dioxide (RuO₂).[3] The resulting solid can then be collected and disposed of as solid hazardous waste according to institutional guidelines.
Troubleshooting and Disposal Guides
Issue 1: I have an aqueous solution containing RuO₄ waste from my experiment. How do I neutralize it?
Solution: You must quench the RuO₄ by reducing it to RuO₂. The protocol below details the use of sodium bisulfite for this purpose.
Experimental Protocol: Neutralization of Aqueous RuO₄ Waste
Objective: To safely convert reactive and toxic RuO₄ in an aqueous solution to stable RuO₂ for disposal.
Materials:
-
Aqueous RuO₄ waste solution.
-
Saturated sodium bisulfite (NaHSO₃) solution.
-
A suitably sized flask or beaker (at least twice the volume of the waste).
-
Stir plate and stir bar.
-
Personal Protective Equipment (PPE): Chemical splash goggles, lab coat, and heavy-duty chemical-resistant gloves.
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Place the beaker containing the aqueous RuO₄ waste on a stir plate and begin gentle stirring.
-
Quenching: Slowly and carefully add a saturated solution of sodium bisulfite dropwise to the stirring RuO₄ solution. An immediate reaction should be observed, characterized by the disappearance of the yellow/orange color of RuO₄ and the formation of a dark brown or black precipitate, which is RuO₂.[3]
-
Ensure Complete Reaction: Continue adding the sodium bisulfite solution until the supernatant liquid is colorless and no further precipitate forms. This indicates that all the RuO₄ has been reduced.
-
Settling and Separation: Turn off the stirrer and allow the black RuO₂ precipitate to settle completely.
-
Waste Segregation:
-
Solid Waste: Once settled, carefully decant the supernatant liquid. Collect the remaining RuO₂ solid in a clearly labeled hazardous waste container.
-
Liquid Waste: The remaining aqueous layer should be tested for pH and neutralized if necessary before being disposed of as hazardous aqueous waste, following your institution's guidelines.
-
Issue 2: How do I decontaminate glassware that has come into contact with RuO₄?
Solution: Glassware must be thoroughly decontaminated before it is removed from the fume hood or washed.
-
Rinse the glassware with a small amount of a quenching solution, such as saturated sodium bisulfite, to reduce any residual RuO₄.
-
Observe for the formation of the black RuO₂ precipitate.
-
Once the reaction is complete, rinse the glassware with water.
-
Collect all rinsates and treat them as aqueous RuO₄ waste as described in the protocol above.
-
The glassware can then be cleaned using standard laboratory procedures.
Issue 3: What should I do with contaminated solid waste like pipette tips or stir bars?
Solution: All disposable items contaminated with RuO₄ must be treated as hazardous waste.
-
Immerse the contaminated items in a beaker containing a quenching solution (e.g., saturated sodium bisulfite) inside a fume hood.
-
Allow the items to soak until any visible RuO₄ color has disappeared.
-
Remove the items from the quenching bath and dispose of them as solid hazardous waste.
-
The used quenching solution should be disposed of as aqueous hazardous waste.
Data Summary
Table 1: Thermal Decomposition of Gaseous RuO₄
This table summarizes the instability of gaseous RuO₄ in the presence of air and steam.
| Temperature | Atmosphere | Half-life | Citation |
| 313 K (40°C) | Air/Steam | 9 hours | [8] |
| 363 K (90°C) | Air/Steam | 5 hours | [8] |
Table 2: Reactivity of this compound
This table outlines the compatibility of RuO₄ with common laboratory materials.
| Material/Solvent | Reactivity with RuO₄ | Safe to Use? | Citation |
| Alcohols (e.g., Methanol, Ethanol) | Violent Reaction | No | [2][3][4] |
| Ethers (e.g., Diethyl ether, THF) | Violent Reaction | No | [4][10][11] |
| Benzene, Pyridine | Violent Reaction | No | [2][3][4] |
| Filter Paper, Cellulose | Violent Reaction | No | [3][4] |
| Carbon Tetrachloride (CCl₄) | Stable, forms solutions | Yes (Recommended Solvent) | [2][10][12] |
| Water | Sparingly soluble (~2% w/v at 20°C) | Yes (for aqueous reactions) | [2][7][12] |
Visualized Workflows
Caption: Decision workflow for handling different types of RuO₄ waste.
Caption: Step-by-step protocol for neutralizing aqueous RuO₄ waste.
References
- 1. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 20427-56-9 [chemicalbook.com]
- 4. web.mit.edu [web.mit.edu]
- 5. fishersci.com [fishersci.com]
- 6. agarscientific.com [agarscientific.com]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Page loading... [guidechem.com]
- 11. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting common issues in Ruthenium tetroxide staining.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Ruthenium tetroxide (RuO₄) staining for electron microscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound (RuO₄) staining used for?
This compound is a powerful oxidizing agent used as a staining and fixing agent in electron microscopy.[1] It is particularly effective for enhancing the contrast of a wide range of polymers, both saturated and unsaturated, and various biological materials.[1] Due to its higher reactivity compared to osmium tetroxide (OsO₄), RuO₄ can stain materials that react poorly with OsO₄.[2]
Q2: What are the primary safety precautions when handling this compound?
This compound is highly toxic, corrosive, and can be explosive under certain conditions.[3] All handling must be performed in a certified fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4] Avoid contact with skin and eyes, and do not inhale the vapors.[4] RuO₄ can react explosively with organic materials such as grease, paper, and alcohol.[3]
Q3: How is the this compound staining solution typically prepared?
A common method involves the in-situ generation of RuO₄ by reacting Ruthenium(III) chloride (RuCl₃) or Ruthenium dioxide (RuO₂) with an oxidizing agent like sodium hypochlorite or sodium periodate.[2][5] For example, a small amount of RuCl₃ can be added to a 5% sodium hypochlorite solution.[3] It is crucial to follow a validated protocol and prepare the solution fresh for optimal results.
Q4: What is the difference between vapor staining and en bloc staining with RuO₄?
-
Vapor Staining: In this method, the sample (typically an ultrathin section on a grid) is exposed to the vapor of the RuO₄ solution in a sealed container.[3] This technique is often preferred for thin polymer films and sections to minimize mechanical distortion.
-
En Bloc Staining: This involves immersing the entire tissue or material block in the RuO₄ solution before embedding and sectioning.[3] This method can enhance contrast throughout the sample but may be limited by the poor penetration of RuO₄.[6]
Troubleshooting Guides
Common Staining Issues and Solutions
| Problem | Potential Cause | Recommended Solution | Relevant Parameters |
| Weak or No Staining | Inactive staining solution. | Prepare a fresh RuO₄ solution immediately before use. The solution has a limited shelf life. | Solution age: < 1-2 hours |
| Insufficient staining time. | Increase the duration of exposure to RuO₄. Staining time is material-dependent. | Staining time: Varies from minutes to hours. | |
| Inappropriate pH of the staining solution. | Ensure the pH of the buffer system is within the optimal range for RuO₄ activity. | pH: Typically neutral to slightly alkaline. | |
| Sample composition is unreactive to RuO₄. | RuO₄ does not stain all materials. For example, it does not stain poly(methyl methacrylate) or poly(vinyl chloride).[7] Consider alternative staining methods. | - | |
| Uneven or Patchy Staining | Poor penetration of the staining solution. | For tissues, use thinner sections (e.g., vibratome sections) to facilitate diffusion. For polymers, consider vapor staining for more uniform results. | Section thickness: < 50 µm for tissues. |
| Non-uniform sample density or composition. | Ensure the sample is homogeneous. For polymer blends, domain size and distribution can affect staining. | - | |
| Air bubbles trapped on the sample surface. | Carefully immerse the sample to avoid trapping air bubbles. | - | |
| Over-staining | Excessive staining time or concentration. | Reduce the staining time or dilute the RuO₄ solution. | Staining time and concentration need to be optimized for each sample type. |
| High reactivity of the sample with RuO₄. | Certain materials, like those rich in aromatic or ether groups, stain very rapidly.[5] Use shorter staining times. | - | |
| Presence of Artifacts | Precipitation of RuO₄. | Filter the staining solution before use. Avoid prolonged exposure to air and light, which can cause decomposition. | - |
| Contamination. | Use clean glassware and high-purity reagents. Ensure the sample is free from dust and oils before staining. | - | |
| "Black rings" in ampoules. | These are due to the oxidation of vapors during the sealing process and generally do not affect the performance of the solution.[6] | - |
Quantitative Staining Parameters for Polymers (Vapor Staining)
| Polymer | Typical Staining Time | Observed Staining Intensity |
| Poly(vinyl methyl ether) (PVME) | ~15 minutes | Intense, rapid blackening |
| Polystyrene (PS) | Gradual darkening | Moderate to intense |
| Poly(p-phenylene oxide) (PPO) | Gradual darkening | Moderate to intense |
| High-Density Polyethylene (HDPE) | ~60 minutes | Adequate contrast |
| Poly(ethylene terephthalate) (PET) | Saturation at ~30 minutes | Lightly stained |
Experimental Protocols
Protocol 1: Vapor Staining of Polymer Thin Sections
-
Preparation of Staining Solution: In a fume hood, add a spatula tip of Ruthenium(III) chloride to approximately 2 mL of a 5% sodium hypochlorite solution in a small glass vial.[3] Loosely cap the vial.
-
Sample Preparation: Place the ultrathin polymer section on a TEM grid.
-
Staining: Place the grid, section-side up, on a grid holder inside a desiccator. Place the open vial of staining solution in the desiccator, ensuring it is not in direct contact with the grid.
-
Incubation: Seal the desiccator and allow the staining to proceed for the desired time (refer to the table above for guidance).
-
Post-Staining: Remove the grid from the desiccator and allow any residual vapor to dissipate in the fume hood before viewing in the TEM.
Protocol 2: En Bloc Staining of Biological Tissue
-
Fixation: Fix the tissue using a standard glutaraldehyde-based protocol.
-
Washing: Thoroughly wash the tissue block with an appropriate buffer (e.g., cacodylate or phosphate buffer).
-
Preparation of Staining Solution: Prepare a fresh 0.5% aqueous RuO₄ solution.
-
Staining: Immerse the tissue block in the RuO₄ solution for 1-2 hours at room temperature.[3]
-
Washing: Wash the tissue block extensively with the buffer to remove excess stain.
-
Dehydration and Embedding: Proceed with the standard dehydration series (e.g., ethanol) and embed the tissue in an appropriate resin.
-
Sectioning: Cut ultrathin sections for TEM analysis.
Visualizing Staining Workflows and Troubleshooting Logic
References
- 1. Ruthenium counterstaining for imaging mass cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High contrast en bloc staining of neuronal tissue for field emission scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. emsdiasum.com [emsdiasum.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Selective Oxidations with Ruthenium Tetroxide
Welcome to the technical support center for Ruthenium Tetroxide (RuO₄) mediated oxidations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in organic synthesis?
This compound (RuO₄) is a powerful and versatile oxidizing agent used for a wide range of transformations in organic chemistry.[1] Despite its high reactivity, it can be highly selective under carefully controlled conditions. It is particularly useful for the oxidation of alcohols, the cleavage of alkenes and alkynes, and the oxidation of ethers and arenes.[1][2] Due to its potency, it is often generated in situ from a ruthenium precursor (e.g., RuCl₃ or RuO₂) and a co-oxidant, making it a catalytic process.[1]
Q2: What are the primary safety precautions when working with this compound?
This compound is a highly toxic and volatile compound with a low boiling point, and it can be explosive under certain conditions.[3] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Reactions should be quenched properly to neutralize any remaining oxidant.
Q3: What is the role of a co-oxidant in RuO₄-catalyzed reactions?
Due to the high cost and toxicity of ruthenium, RuO₄ is typically used in catalytic amounts. A stoichiometric amount of a less expensive co-oxidant is added to regenerate the active Ru(VIII) species from its reduced form (RuO₂), allowing the catalytic cycle to continue.[3] Common co-oxidants include sodium periodate (NaIO₄), sodium hypochlorite (NaOCl), and Oxone®.[4]
Q4: How can I minimize side reactions and improve selectivity?
Controlling the reaction conditions is crucial for achieving high selectivity. Key parameters to optimize include:
-
Temperature: Most RuO₄ oxidations are carried out at or below room temperature to control the oxidant's reactivity.[1]
-
Solvent System: A biphasic solvent system, such as carbon tetrachloride/acetonitrile/water or ethyl acetate/acetonitrile/water, is commonly used.[3] The organic solvent dissolves the substrate, while the aqueous layer contains the co-oxidant, and the acetonitrile helps to solubilize the ruthenium species and prevent catalyst deactivation.[3]
-
pH: The pH of the reaction mixture can significantly influence the reaction's outcome, particularly in complex substrates.[2]
-
Rate of Addition: Slow addition of the ruthenium catalyst or the substrate can sometimes help to control the reaction and minimize side product formation.
Q5: What is the typical appearance of a RuO₄ reaction, and how do I know it's complete?
The reaction mixture is typically biphasic and vigorously stirred. The active RuO₄ imparts a characteristic yellow to greenish-black color to the organic phase. As the reaction progresses and the RuO₄ is consumed, the color may fade. The reaction can be monitored by thin-layer chromatography (TLC) or other analytical techniques to determine the consumption of the starting material.
Q6: How do I properly quench a RuO₄ reaction?
To neutralize any remaining RuO₄ and other reactive species, a quenching agent should be added at the end of the reaction. Isopropanol is a common choice as it is readily oxidized by RuO₄. Other quenching agents include sodium thiosulfate and sodium sulfite. The disappearance of the characteristic color of RuO₄ can indicate a complete quench.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows very little or no conversion of the starting material. What are the possible causes and solutions?
A: Low or no conversion can be attributed to several factors:
-
Inactive Catalyst: The ruthenium precursor may be of poor quality or may have degraded. Ensure you are using a reliable source of RuCl₃·nH₂O or RuO₂.
-
Insufficient Co-oxidant: The co-oxidant is consumed stoichiometrically. Ensure you have added a sufficient excess of the co-oxidant (typically 1.5 to 4 equivalents relative to the substrate).
-
Catalyst Deactivation: The reduced ruthenium species (RuO₂) can sometimes precipitate out of solution, halting the catalytic cycle. The addition of acetonitrile as a co-solvent can help to prevent this by forming soluble complexes with the ruthenium species.[3]
-
Poor Solubility: If your substrate is not sufficiently soluble in the reaction medium, the reaction rate will be very slow. Consider adjusting the solvent system to improve solubility.
-
Incorrect pH: The optimal pH for the reaction can be substrate-dependent. If you are using a buffered system, ensure the pH is in the desired range.
Issue 2: Formation of Multiple Products and Lack of Selectivity
Q: My reaction is producing a mixture of products instead of the desired oxidized compound. How can I improve the selectivity?
A: Lack of selectivity is a common challenge due to the high reactivity of RuO₄. Here are some strategies to improve it:
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even lower temperatures can significantly enhance selectivity by reducing the rate of over-oxidation and other side reactions.
-
Control the Amount of Co-oxidant: Using a large excess of the co-oxidant can sometimes lead to over-oxidation. Try reducing the number of equivalents of the co-oxidant.
-
Protecting Groups: If your substrate contains multiple functional groups that can be oxidized, consider using protecting groups to mask the more reactive sites.
-
pH Control: For substrates with pH-sensitive functional groups, buffering the reaction mixture can be crucial for achieving the desired selectivity.[2]
Issue 3: Difficulty in Product Isolation and Purification
Q: I am having trouble isolating my product from the reaction mixture, and it is often contaminated with ruthenium byproducts. What is the best work-up procedure?
A: Ruthenium byproducts, often appearing as black or dark green solids (RuO₂), can complicate product isolation. Here is a recommended work-up procedure:
-
Quench the Reaction: After the reaction is complete, quench any remaining oxidant by adding isopropanol and stirring until the color of the organic phase fades.
-
Phase Separation: Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
-
Washing: Combine the organic layers and wash them with saturated aqueous sodium thiosulfate or sodium sulfite solution to remove residual ruthenium species. A wash with brine can also help to remove water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by standard techniques such as column chromatography, crystallization, or distillation. A short plug of silica gel can sometimes be effective in removing baseline ruthenium impurities during filtration.[3]
Data Presentation: Reaction Conditions for Selective Oxidation
The following tables summarize typical reaction conditions for the selective oxidation of various functional groups using a catalytic amount of a ruthenium precursor and a co-oxidant.
Table 1: Oxidation of Alcohols
| Substrate Type | Product | Ruthenium Source (mol%) | Co-oxidant (equiv.) | Solvent System | Temp. (°C) | Time | Yield (%) |
| Primary Alcohol | Carboxylic Acid | RuCl₃ (2-5) | NaIO₄ (4) | CCl₄/CH₃CN/H₂O | RT | 1-3 h | 75-95 |
| Secondary Alcohol | Ketone | RuCl₃ (1-2) | NaIO₄ (2.5) | CCl₄/CH₃CN/H₂O | 0 - RT | 0.5-2 h | 85-98 |
| Diol | Lactone/Dicarboxylic Acid | RuCl₃ (5) | NaIO₄ (5-10) | EtOAc/CH₃CN/H₂O | RT | 2-6 h | 60-85 |
Table 2: Oxidative Cleavage of Alkenes and Alkynes
| Substrate Type | Product | Ruthenium Source (mol%) | Co-oxidant (equiv.) | Solvent System | Temp. (°C) | Time | Yield (%) |
| Terminal Alkene | Carboxylic Acid | RuCl₃ (2) | NaIO₄ (4) | CCl₄/CH₃CN/H₂O | 0 - RT | 1-4 h | 70-90 |
| Internal Alkene | Ketones/Carboxylic Acids | RuCl₃ (2.5) | NaIO₄ (4) | CCl₄/CH₃CN/H₂O | 0 - RT | 2-8 h | 65-88 |
| Internal Alkyne | α-Diketone | RuCl₃ (5) | NaIO₄ (3) | CCl₄/CH₃CN/H₂O | RT | 1-2 h | 80-95 |
| Terminal Alkyne | Carboxylic Acid (C-C cleavage) | RuO₂ (5) | Oxone® (4) | CH₃CN/H₂O/EtOAc | RT | 2-5 h | 70-92 |
Table 3: Oxidation of Ethers and Arenes
| Substrate Type | Product | Ruthenium Source (mol%) | Co-oxidant (equiv.) | Solvent System | Temp. (°C) | Time | Yield (%) |
| Cyclic Ether | Lactone | RuCl₃ (5) | NaIO₄ (4) | EtOAc/H₂O | RT | 12-24 h | 50-80 |
| Benzyl Ether | Benzoate Ester | RuCl₃ (2) | NaIO₄ (3) | CCl₄/CH₃CN/H₂O | 0 - RT | 2-6 h | 70-90 |
| Electron-rich Arene | Quinone/Carboxylic Acid | RuCl₃ (10) | NaIO₄ (10-15) | CCl₄/CH₃CN/H₂O | RT | 6-24 h | 40-75 |
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Oxidation of a Secondary Alcohol to a Ketone
-
Reaction Setup: To a vigorously stirred biphasic solution of carbon tetrachloride (2 mL), acetonitrile (2 mL), and water (3 mL) in a round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1 mmol) and sodium periodate (2.5 mmol, 2.5 equiv.).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add ruthenium(III) chloride hydrate (0.02 mmol, 2 mol%) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. The reaction progress can be monitored by TLC. The organic phase will typically turn dark green or black.
-
Quenching: Upon completion, add isopropanol (2 mL) to quench the excess oxidant. Stir until the dark color of the reaction mixture dissipates.
-
Work-up: Separate the layers and extract the aqueous phase with dichloromethane (3 x 10 mL). Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (10 mL) and then with brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Protocol 2: General Procedure for the Oxidative Cleavage of an Alkene to Carboxylic Acids
-
Reaction Setup: In a round-bottom flask, prepare a biphasic mixture of carbon tetrachloride (3 mL), acetonitrile (3 mL), and water (4.5 mL). Add the alkene (1 mmol) and sodium periodate (4 mmol, 4 equiv.).
-
Catalyst Addition: Cool the vigorously stirred mixture to 0 °C. Add ruthenium(III) chloride hydrate (0.02 mmol, 2 mol%).
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C to room temperature while monitoring by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol (3 mL).
-
Work-up: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with a saturated solution of sodium thiosulfate and then with brine.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The resulting carboxylic acid(s) can be purified by crystallization or column chromatography.
Visualizing Workflows and Logic
The following diagrams illustrate key experimental workflows and decision-making processes in RuO₄ oxidations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Ruthenium(III-VIII) compounds [organic-chemistry.org]
Preventing catalyst deactivation in Ruthenium tetroxide reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with catalyst deactivation in Ruthenium tetroxide (RuO₄) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (RuO₄), and what are its primary applications in organic synthesis?
This compound is a powerful and versatile oxidizing agent used for a wide range of transformations in organic chemistry.[1][2] Because it is a strong oxidant, it can facilitate reactions that are difficult with other reagents, such as the oxidative cleavage of benzene rings and olefins.[1] Common applications include the oxidation of primary alcohols to carboxylic acids, terminal alkynes to 1,2-diketones, and as an alternative to ozonolysis.[2] Due to its high cost and reactivity, it is typically generated in situ from a less expensive ruthenium precursor, like Ruthenium(III) chloride (RuCl₃), using a co-oxidant.[1][2]
Q2: What are the main causes of RuO₄ catalyst deactivation?
Catalyst deactivation in RuO₄ reactions is a common issue that can lead to slow or incomplete reactions.[3] The primary causes include:
-
Reduction of the Active Catalyst: The active Ru(VIII) species (in RuO₄) is reduced to lower, less active or inactive oxidation states, such as RuO₂, during the reaction.[1] While a co-oxidant is used to regenerate Ru(VIII), an imbalance in this catalytic cycle can lead to an accumulation of the inactive species.
-
Formation of Inactive Complexes: Carboxylic acid products or certain substrates can coordinate with the ruthenium center, forming stable, low-valent ruthenium carboxylate complexes that are catalytically inactive.[4]
-
Precipitation of Ruthenium Species: The formation and precipitation of insoluble ruthenium-containing species can remove the catalyst from the reaction medium.[3]
-
Solvent and Substrate Incompatibility: RuO₄ is highly reactive and can be deactivated by reacting with incompatible solvents (like ethers) or sensitive functional groups on the substrate.[1][2]
Q3: How can I prevent my RuO₄ catalyst from deactivating?
Several strategies can be employed to maintain catalyst activity:
-
Use of a Co-oxidant: A stoichiometric amount of a co-oxidant (reoxidant) is essential to regenerate the active Ru(VIII) species from the reduced RuO₂ form. Common co-oxidants include sodium periodate (NaIO₄), Oxone®, and periodic acid.[4][5]
-
Biphasic Solvent Systems: A frequently used system consists of a mixture like CCl₄-CH₃CN-H₂O.[1] In this setup, the RuO₄ resides in the organic phase where it oxidizes the substrate. The resulting RuO₂ moves to the aqueous phase, where the co-oxidant regenerates it back to RuO₄, which then returns to the organic phase.[1]
-
Addition of a Coordinating Co-solvent: The addition of acetonitrile (CH₃CN) to the solvent system can prevent deactivation by coordinating to the ruthenium catalyst, which inhibits the formation of inactive complexes with the substrate or product.[1][2]
-
pH Control: The acidity of the reaction medium is important and can influence the stability and reactivity of the catalyst.[1] Using a buffer, such as sodium bicarbonate (NaHCO₃), can sometimes improve reaction outcomes.[6]
Q4: Is it possible to regenerate a deactivated ruthenium catalyst?
Yes, regeneration is possible, particularly for supported ruthenium catalysts that have been deactivated. The specific method depends on the cause of deactivation.
-
For supported catalysts deactivated by surface species (e.g., Ru(OH)x), regeneration can involve heating under an inert gas followed by treatment with a dilute oxygen mixture and subsequent reduction with hydrogen.[7][8] This process can recover a significant portion of the initial catalytic activity.[8]
-
For catalysts deactivated by fouling (e.g., coke formation), a common method is controlled oxidation to burn off the carbonaceous deposits.[9]
-
In homogeneous catalysis, regeneration is inherently part of the catalytic cycle through the use of a co-oxidant. If the catalyst has precipitated or formed an intractable complex, regeneration may not be feasible in situ.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Reaction is Sluggish, Incomplete, or Stalled
| Possible Cause | Diagnostic Check | Recommended Solution |
| Catalyst Deactivation | Reaction starts but slows down or stops before full conversion. A color change, such as the formation of black precipitate (likely RuO₂), may be observed. | 1. Ensure sufficient co-oxidant: Add an additional portion of the co-oxidant (e.g., NaIO₄). 2. Check solvent system: Confirm that a coordinating solvent like acetonitrile is present in the reaction mixture.[1] 3. Verify pH: If applicable, check and adjust the pH of the aqueous phase. |
| Insufficient Co-oxidant | The amount of co-oxidant may be depleted before the substrate is fully consumed. | Increase the molar equivalents of the co-oxidant relative to the substrate. A common ratio is >1.5 equivalents.[10] |
| Poor Reagent Quality | The ruthenium precursor or co-oxidant may be old or degraded. | Use a fresh batch of high-purity reagents. Store reagents under appropriate conditions (e.g., NaIO₄ in a desiccator). |
| Incompatible Substrate | The substrate contains functional groups that are highly sensitive to oxidation or that can poison the catalyst.[1] | Protect sensitive functional groups before the oxidation step. Alternatively, consider a different, milder oxidizing agent if the substrate is not compatible. |
Visualizing the Process
Troubleshooting Workflow for Stalled Reactions
The following diagram outlines a logical workflow for diagnosing and resolving a stalled or incomplete RuO₄-catalyzed reaction.
Caption: Troubleshooting workflow for stalled RuO₄ reactions.
The Catalytic Cycle and Deactivation Pathway
This diagram illustrates the essential catalytic cycle for a RuO₄ oxidation using a co-oxidant and shows the primary deactivation pathway.
Caption: RuO₄ catalytic cycle and primary deactivation pathway.
Key Experimental Protocol
General Procedure for RuCl₃/NaIO₄-Catalyzed Oxidation of an Alcohol
This protocol is a representative example for the oxidation of a primary or secondary alcohol to a carboxylic acid or ketone, respectively, using the widely adopted biphasic system.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Substrate (alcohol)
-
Solvents: Carbon tetrachloride (CCl₄), Acetonitrile (CH₃CN), Deionized water (H₂O)
-
Round-bottom flask equipped with a magnetic stir bar
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask, prepare a solvent mixture of carbon tetrachloride, acetonitrile, and water. A common ratio is 2:2:3 (v/v/v).[1]
-
Addition of Reagents: To the vigorously stirred solvent mixture, add the substrate (1.0 equivalent).
-
Catalyst and Oxidant: Add sodium periodate (NaIO₄, ~2.2 equivalents) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, ~0.02-0.05 equivalents).
-
Reaction Monitoring: The reaction mixture will typically turn a yellow-green or black color. Stir the reaction vigorously at room temperature (or 0°C for sensitive substrates) and monitor its progress by an appropriate technique (e.g., TLC, GC-MS). The reaction is often complete within a few hours.[1]
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a few drops of isopropanol to consume any excess RuO₄ (the color should fade).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by standard methods such as column chromatography or distillation. The ruthenium residue can often be removed by passing the crude product through a short pad of silica gel.[1]
Safety Precautions: this compound is volatile, highly toxic, and a powerful oxidant. While this procedure generates it in situ in small quantities, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Carbon tetrachloride is also toxic and a suspected carcinogen; handle it with extreme care and consider substituting it with a less hazardous solvent like 1,2-dichloroethane or ethyl acetate if the reaction allows.[11][12]
References
- 1. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. google.com [google.com]
- 5. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 6. qualitas1998.net [qualitas1998.net]
- 7. US4331557A - Regeneration of ruthenium-containing catalyst - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Dihydroxylation: Ruthenium Tetroxide vs. Osmium Tetroxide
For researchers, scientists, and drug development professionals, the stereoselective synthesis of vicinal diols is a critical transformation in the construction of complex molecules. Osmium tetroxide (OsO₄) has long been the gold standard for this reaction, particularly with the advent of the Sharpless Asymmetric Dihydroxylation. However, ruthenium tetroxide (RuO₄), a more potent oxidizing agent, has emerged as a compelling and economically viable alternative. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
Executive Summary
Both osmium tetroxide and this compound are effective catalysts for the syn-dihydroxylation of alkenes. Osmium tetroxide is renowned for its high yields and exceptional enantioselectivity in the well-established Sharpless Asymmetric Dihydroxylation. This compound, while historically prone to over-oxidation, has seen significant methodological improvements, offering a powerful and more cost-effective option, especially for electron-deficient or sterically hindered alkenes where OsO₄ may be less reactive. The choice between these two catalysts often hinges on the specific substrate, desired stereoselectivity, cost considerations, and safety protocols.
Performance Comparison: Yields and Stereoselectivity
The following tables summarize the performance of RuO₄ and OsO₄ in the dihydroxylation of various classes of alkenes. It is important to note that reaction conditions can significantly influence outcomes.
Table 1: Dihydroxylation of Styrene Derivatives
| Substrate | Reagent System | Yield (%) | ee (%) | Reference |
| Styrene | OsO₄ (catalytic), NMO | 95 | N/A | [1] |
| Styrene | AD-mix-β | 94 | ≥99 | [2] |
| trans-Stilbene | RuCl₃ (0.5 mol%), NaIO₄, H₂SO₄ | 91 | N/A | [3] |
| trans-Stilbene | AD-mix-β | 96 | ≥99 | [2] |
| Methyl Cinnamate | OsO₄ (catalytic), K₃Fe(CN)₆ | 91 | N/A | [4] |
Table 2: Dihydroxylation of Aliphatic Alkenes
| Substrate | Reagent System | Yield (%) | ee (%) | Reference |
| 1-Octene | RuCl₃ (0.5 mol%), NaIO₄, H₂SO₄ | 85 | N/A | [3] |
| 1-Octene | AD-mix-β | 97 | 95 | [5] |
| 9-Decenal | OsO₄ (catalytic), K₃Fe(CN)₆ | 82 | N/A | [4][6] |
| Allyl Acetate | RuCl₃ (0.07 mol%), NaIO₄ | 61-85 | N/A | [7] |
Table 3: Dihydroxylation of Cyclic Alkenes
| Substrate | Reagent System | Yield (%) | Reference |
| Cyclohexene | RuCl₃ (0.5 mol%), NaIO₄, H₂SO₄ | 88 | [3] |
| Cyclohexene | OsO₄ (catalytic), NMO | >95 | [1] |
| Cholesteryl Acetate | RuCl₃, NaIO₄ | 72 | [8] |
Reaction Mechanisms and Catalytic Cycles
Both reactions are believed to proceed through a concerted [3+2] cycloaddition of the metal tetroxide to the alkene, forming a cyclic osmate or ruthenate ester, which is then hydrolyzed to yield the cis-diol. In catalytic versions, a co-oxidant regenerates the high-valent metal oxide.
Caption: General catalytic cycle for dihydroxylation with OsO₄ or RuO₄.
Experimental Protocols
This compound Catalyzed Dihydroxylation (Plietker's Protocol)[3][9]
This improved protocol minimizes over-oxidation, a common side reaction with this compound.
Procedure:
-
To a stirred solution of NaIO₄ (3 mmol) in a mixture of 1.5 mL of H₂O and 400 µL of 2 N H₂SO₄, cool to 0 °C.
-
Add a 0.1 M solution of RuCl₃ (100 µL, 0.01 mmol) and stir until the solution turns bright yellow.
-
Add ethyl acetate (6 mL) and acetonitrile (6 mL) and continue stirring for 5 minutes.
-
Add the alkene (2 mmol) and stir the resulting slurry until the starting material is consumed (monitored by TLC).
-
Quench the reaction by pouring the mixture into a solution of saturated NaHCO₃ (15 mL) and saturated Na₂S₂O₃ (20 mL).
-
Separate the phases and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Osmium Tetroxide Catalyzed Dihydroxylation (Upjohn Conditions)[1]
This is a widely used method for racemic syn-dihydroxylation.
Procedure:
-
Dissolve the alkene in a mixture of acetone and water (typically 10:1).
-
Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution.
-
Add a catalytic amount of OsO₄ (typically 0.2-2 mol%) as a solution in toluene or tert-butanol.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Add a quenching agent such as sodium bisulfite or sodium sulfite and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a highly reliable and enantioselective method using a catalytic amount of potassium osmate, a chiral ligand (derivatives of dihydroquinine or dihydroquinidine), and a co-oxidant like K₃Fe(CN)₆ or NMO. Commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) provide high enantiomeric excesses for a wide range of olefins.[2][9]
Asymmetric dihydroxylation with ruthenium is less developed. However, research into chiral ruthenium catalysts is an active area, with some promising results emerging for specific substrate classes.
Caption: Comparison of the status of asymmetric dihydroxylation with OsO₄ and RuO₄.
Safety and Handling
Both this compound and osmium tetroxide are highly toxic and volatile and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
-
Osmium Tetroxide (OsO₄): Highly toxic and volatile. It can cause severe irritation to the eyes, skin, and respiratory tract. Of particular concern is its ability to fix tissues, which can lead to blindness upon contact with the eyes.[10]
-
This compound (RuO₄): Also highly toxic and a powerful oxidizing agent. While some sources suggest it is less toxic than OsO₄, it should be handled with the same level of caution.[11][12] It can react violently with many organic solvents.[12]
Catalytic procedures using non-volatile precursors like potassium osmate (K₂OsO₂(OH)₄) or ruthenium trichloride (RuCl₃) are significantly safer than handling the volatile tetroxides directly.
Cost and Waste Disposal
A significant advantage of ruthenium is its lower cost compared to osmium.
Table 4: Cost Comparison of Catalyst Precursors
| Compound | Supplier Example | Price (USD) | Quantity |
| Ruthenium(III) chloride hydrate | Thermo Scientific Chemicals | $149.00 | 1 g |
| Ruthenium(III) chloride | Sigma-Aldrich | $68.70 | 1 g |
| Ruthenium(III) chloride hydrate | Surepure Chemetals | $355.60 | Not specified |
| Potassium osmate(VI) dihydrate | Sigma-Aldrich | ~$200-300 | 1 g |
Note: Prices are approximate and subject to change. Please consult current supplier catalogs for accurate pricing.
Waste from both osmium and ruthenium reactions should be treated as hazardous and disposed of according to institutional safety guidelines. Quenching with reducing agents like sodium bisulfite or sodium thiosulfate is a common practice to convert the metal oxides to less toxic, lower oxidation state species before disposal.
Conclusion
Both this compound and osmium tetroxide are powerful reagents for the dihydroxylation of alkenes, each with its own set of advantages and disadvantages.
-
Osmium tetroxide remains the reagent of choice for achieving high enantioselectivity through the well-established Sharpless Asymmetric Dihydroxylation. Its reliability and broad substrate scope for this transformation are unparalleled.
-
This compound presents a more cost-effective and, in some cases, more reactive alternative.[3][12] Recent methodological advancements have mitigated its tendency for over-oxidation, making it a valuable tool for the synthesis of vicinal diols, particularly on a larger scale or with challenging substrates.
The selection between these two powerful catalysts should be made after careful consideration of the specific synthetic goals, the nature of the substrate, and the laboratory's capabilities regarding cost and safety.
References
- 1. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. An efficient protocol for Sharpless-style racemic dihydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. This compound | 20427-56-9 [chemicalbook.com]
- 12. emsdiasum.com [emsdiasum.com]
A Comparative Guide to the Oxidizing Power of Ruthenium Tetroxide and Potassium Permanganate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of an appropriate oxidizing agent is paramount to achieving desired molecular transformations with high efficiency and selectivity. Among the myriad of available oxidants, Ruthenium Tetroxide (RuO₄) and Potassium Permanganate (KMnO₄) are distinguished by their potent oxidizing capabilities. This guide provides an objective, data-driven comparison of these two reagents, focusing on their performance in the oxidation of alcohols and alkenes, supported by experimental data and detailed protocols to aid in informed decision-making for research and development.
At a Glance: Key Performance Indicators
| Feature | This compound (RuO₄) | Potassium Permanganate (KMnO₄) |
| Oxidizing Strength | Strong, but generally considered milder than acidic KMnO₄. Standard reduction potential (RuO₄/RuO₄⁻) is +1.00 V. | Very strong, especially in acidic media. Standard reduction potential (MnO₄⁻/Mn²⁺, acidic) is +1.70 V; (MnO₄⁻/MnO₂, basic) is +0.59 V. |
| Selectivity | Can be highly selective under carefully controlled, mild conditions. Often used for specific, challenging transformations where other oxidants may fail. | Reactivity is highly dependent on pH, allowing for some control over the reaction outcome. Can be less selective and prone to over-oxidation. |
| Typical Substrates | Alcohols, alkenes, alkynes, ethers, and aromatic rings. | Alcohols, aldehydes, alkenes, alkynes, and alkyl side chains on aromatic rings. |
| Reaction Conditions | Often used in catalytic amounts with a co-oxidant (e.g., NaIO₄) in a biphasic solvent system at or below room temperature. | Conditions vary from cold, dilute, and basic (for dihydroxylation) to hot, concentrated, and acidic (for oxidative cleavage). |
| Cost & Handling | Relatively expensive. Often generated in situ from a ruthenium precursor (e.g., RuCl₃). It is toxic and volatile. | Inexpensive and readily available. A stable solid, but a strong oxidant that requires careful handling. |
Quantitative Comparison of Oxidizing Performance
The following tables summarize experimental data for the oxidation of representative primary and secondary alcohols, as well as an alkene, to highlight the differences in yield and reaction conditions between RuO₄ and KMnO₄.
Table 1: Oxidation of a Primary Alcohol (Benzyl Alcohol to Benzoic Acid)
| Oxidant System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| RuO₂ / NaIO₄ | Benzyl Alcohol | Benzoic Acid | ~40% | Water | [Patent Data] |
| KMnO₄ | Benzyl Alcohol | Benzoic Acid | 66.97% | Alkaline aqueous solution, reflux | [1] |
| KMnO₄ (Phase Transfer) | Benzyl Alcohol | Benzaldehyde | >90% | Biphasic system, room temperature | [2] |
Note: While the phase transfer catalysis with KMnO₄ yields the aldehyde, it demonstrates the potential for high conversion under mild conditions. Further oxidation to the carboxylic acid is expected with longer reaction times or harsher conditions.
Table 2: Oxidation of a Secondary Alcohol (Cyclohexanol)
Table 3: Oxidation of an Alkene (Cyclohexene)
| Oxidant System | Substrate | Product(s) | Yield (%) | Reaction Conditions | Reference |
| cat. RuO₄ / NaIO₄ | Cyclohexene | Adipic Acid | High (not specified) | Biphasic (e.g., CCl₄/H₂O/CH₃CN) | General literature |
| KMnO₄ (Acidic, hot) | Cyclohexene | Adipic Acid | Not specified | Acidified aqueous solution, heat | [3][4] |
| KMnO₄ (Cold, dilute, alkaline) | Cyclohexene | cis-1,2-Cyclohexanediol | Not specified | Alkaline aqueous solution, cold | [3] |
Detailed Experimental Protocols
Protocol 1: Oxidation of Benzyl Alcohol to Benzoic Acid using Potassium Permanganate
Materials:
-
Benzyl alcohol
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium sulfite (Na₂SO₃)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve a specified amount of KMnO₄ in distilled water.
-
Add a solution of NaOH to make the solution alkaline.
-
Add benzyl alcohol to the flask.
-
Heat the mixture to reflux for a specified time (e.g., 1 hour), with stirring.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Destroy any excess KMnO₄ by the dropwise addition of a saturated sodium sulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture by vacuum filtration to remove the MnO₂.
-
Transfer the filtrate to a beaker and cool it in an ice bath.
-
Slowly and carefully acidify the filtrate with concentrated HCl until the precipitation of benzoic acid is complete.
-
Collect the benzoic acid crystals by vacuum filtration, wash with cold water, and dry.
Protocol 2: Catalytic Oxidation of an Alkene using this compound (General Procedure)
Materials:
-
Alkene substrate
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Distilled water
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve the alkene substrate in a mixture of carbon tetrachloride and acetonitrile.
-
Add an aqueous solution of sodium periodate.
-
To this biphasic mixture, add a catalytic amount of ruthenium(III) chloride hydrate dissolved in a small amount of water.
-
Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or GC.
-
Upon completion, the two phases are separated.
-
The organic phase is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the product.
Mechanism and Selectivity
The oxidizing power and selectivity of both reagents are rooted in their chemical structures and reaction mechanisms.
Potassium Permanganate (KMnO₄): The permanganate ion (MnO₄⁻) is a tetrahedral species with manganese in the +7 oxidation state. Its reactivity is highly dependent on the pH of the medium.
-
In acidic solution: It is a very powerful oxidant, being reduced to Mn²⁺. It can cleave carbon-carbon double and triple bonds and oxidize primary alcohols and aldehydes to carboxylic acids.
-
In neutral or alkaline solution: It is a milder oxidizing agent, being reduced to manganese dioxide (MnO₂), a brown precipitate. Under cold, dilute alkaline conditions, it can convert alkenes to cis-diols via a cyclic manganate ester intermediate.
This compound (RuO₄): This is a tetrahedral and volatile molecule with ruthenium in its highest +8 oxidation state. It is a very powerful and aggressive oxidizing agent.[5] Due to its high reactivity and cost, it is almost always used in catalytic amounts. A co-oxidant, such as sodium periodate (NaIO₄), is used to regenerate the RuO₄ from a lower oxidation state of ruthenium (e.g., RuO₂) formed during the reaction. This catalytic cycle allows for the use of small amounts of the precious metal. RuO₄ is known for its ability to oxidize a wide range of functional groups, including the cleavage of aromatic rings under certain conditions. Its reactions are typically carried out in a biphasic solvent system to facilitate the catalytic cycle.
Visualizing the Oxidative Processes
To better understand the experimental workflows and the factors influencing the choice between these oxidants, the following diagrams are provided.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Sodium periodate [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. Oxidation of cyclohexene in presence of acidic potassium class 11 chemistry CBSE [vedantu.com]
- 5. RuO4-Mediated oxidation of secondary amines. 1. Are hydroxylamines main intermediates? | Journal of the Serbian Chemical Society [shd-pub.org.rs]
A Head-to-Head Comparison: Ruthenium Tetroxide vs. Ozonolysis for Alkene Cleavage
For researchers, scientists, and professionals in drug development, the oxidative cleavage of carbon-carbon double bonds is a critical transformation in organic synthesis. Two of the most powerful methods to achieve this are oxidation with ruthenium tetroxide (RuO4) and ozonolysis. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal method for specific synthetic challenges.
At a Glance: Key Differences
| Feature | This compound (RuO₄) | Ozonolysis (O₃) |
| Oxidizing Power | Extremely powerful, can cleave electron-rich and electron-poor alkenes, as well as aromatic rings.[1] | Powerful, but generally more selective for alkenes over other functional groups.[2][3] |
| Reaction Conditions | Typically catalytic RuCl₃ with a co-oxidant (e.g., NaIO₄) in a biphasic solvent system at room temperature.[1][4] | Requires generation of ozone gas and is typically carried out at low temperatures (-78 °C).[2][5] |
| Workup | Typically a simple extraction. | Requires a specific workup step (reductive or oxidative) to determine the final product.[6][7] |
| Product Scope | Primarily yields carboxylic acids or ketones. Can be modified to yield aldehydes.[4][8] | Flexible product scope: aldehydes and ketones (reductive workup) or carboxylic acids and ketones (oxidative workup).[6][9] |
| Functional Group Tolerance | Lower tolerance due to high reactivity; can oxidize other functional groups.[1] | Generally higher tolerance for many functional groups, especially with reductive workup.[3] |
| Safety | This compound is toxic and volatile. Catalytic procedures reduce handling risks.[1] | Ozone is a toxic and explosive gas that must be generated in situ. Ozonide intermediates can be explosive.[10] |
Performance Data: A Comparative Analysis
The choice between this compound and ozonolysis often depends on the specific substrate and the desired product. The following tables summarize representative experimental data for the cleavage of various alkenes.
Table 1: Cleavage of Terminal Alkenes
| Substrate | Reagent | Conditions | Product(s) | Yield (%) | Reference |
| 1-Octene | RuCl₃ (cat.), NaIO₄ | CH₃CN/H₂O/CCl₄, rt, 2h | Heptanoic acid | 95 | [Yang, D. et al. J. Org. Chem.2004 , 69, 2221-2223] |
| 1-Octene | 1. O₃, CH₂Cl₂, -78 °C; 2. Me₂S | Reductive Workup | Heptanal, Formaldehyde | ~90 | [General procedure] |
| 1-Octene | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | Oxidative Workup | Heptanoic acid | >90 | [11] |
| Styrene | RuCl₃ (cat.), Oxone, NaHCO₃ | CH₃CN/H₂O, rt, 10 min | Benzaldehyde | 98 | [4] |
| Styrene | 1. O₃, CH₂Cl₂, -78 °C; 2. Me₂S | Reductive Workup | Benzaldehyde, Formaldehyde | >95 | [General procedure] |
Table 2: Cleavage of Internal Alkenes
| Substrate | Reagent | Conditions | Product(s) | Yield (%) | Reference |
| trans-Stilbene | RuCl₃ (cat.), NaIO₄ | CH₃CN/H₂O/CCl₄, rt, 2h | Benzoic acid | 98 | [Yang, D. et al. J. Org. Chem.2004 , 69, 2221-2223] |
| trans-Stilbene | 1. O₃, CH₂Cl₂, -78 °C; 2. Me₂S | Reductive Workup | Benzaldehyde | >95 | [General procedure] |
| Cyclohexene | RuCl₃ (cat.), NaIO₄ | CH₃CN/H₂O/CCl₄, rt, 2h | Adipic acid | 92 | [Sharpless, K. B. et al. J. Am. Chem. Soc.1974 , 96, 464-465] |
| Cyclohexene | 1. O₃, CH₂Cl₂, -78 °C; 2. Me₂S | Reductive Workup | 1,6-Hexanedial | ~90 | [General procedure] |
| Cyclohexene | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | Oxidative Workup | Adipic acid | >90 | [11] |
Table 3: Functional Group Tolerance
| Functional Group | This compound | Ozonolysis (Reductive Workup) | Comments |
| Alcohols (Primary) | Oxidized to carboxylic acids | Tolerated | RuO₄ is a potent oxidant for alcohols. |
| Alcohols (Secondary) | Oxidized to ketones | Tolerated | RuO₄ readily oxidizes secondary alcohols. |
| Aldehydes | Oxidized to carboxylic acids | Tolerated | RuO₄ will over-oxidize aldehyde products. |
| Ketones | Generally stable | Stable | Both methods are compatible with ketones. |
| Esters | Generally stable | Stable | Both methods are generally compatible with esters. |
| Ethers | Can be cleaved, especially benzyl and allyl ethers | Generally stable | Ozonolysis is milder towards most ethers.[2] |
| Epoxides | Generally stable | Stable | Both methods can be used in the presence of epoxides. |
| Amides | Can be oxidized | Generally stable | RuO₄ can oxidize amides to imides. |
| Aromatic Rings | Can be cleaved | Generally stable | RuO₄ is one of the few reagents that can cleave aromatic rings.[1] |
Reaction Mechanisms
The divergent reactivity of this compound and ozone stems from their distinct mechanisms of action.
Caption: this compound catalytic cycle.
The reaction with this compound is believed to proceed through a [3+2] cycloaddition to form a cyclic ruthenate(VI) ester, which then undergoes cleavage.[8] The reduced ruthenium species is then re-oxidized by a stoichiometric co-oxidant, regenerating the active RuO₄ catalyst.[1]
Caption: Ozonolysis reaction pathway.
Ozonolysis involves the 1,3-dipolar cycloaddition of ozone to an alkene to form an unstable primary ozonide (molozonide).[5] This rearranges to a more stable secondary ozonide, which is then cleaved during the workup step to yield the final carbonyl products.[6][12]
Experimental Protocols
This compound Catalyzed Cleavage of an Alkene
This protocol is a general procedure for the oxidative cleavage of an alkene to carboxylic acids using catalytic ruthenium trichloride and sodium periodate as the co-oxidant.
Materials:
-
Alkene (1.0 mmol)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.02 mmol, 2 mol%)
-
Sodium periodate (NaIO₄) (4.1 mmol)
-
Acetonitrile (CH₃CN) (10 mL)
-
Carbon tetrachloride (CCl₄) (10 mL)
-
Water (H₂O) (15 mL)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol), acetonitrile (10 mL), carbon tetrachloride (10 mL), and water (15 mL).
-
To this biphasic mixture, add sodium periodate (4.1 mmol) and ruthenium(III) chloride hydrate (0.02 mmol).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC. The reaction mixture will typically turn from dark brown to a yellow-green color upon completion.
-
Upon completion of the reaction, quench the reaction by adding a few drops of isopropanol to consume any excess RuO₄.
-
Pour the mixture into a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid product.
-
Purify the product by column chromatography or recrystallization as needed.
Ozonolysis of an Alkene with Reductive Workup (Dimethyl Sulfide)
This protocol describes a general procedure for the ozonolysis of an alkene to yield aldehydes and/or ketones.
Materials:
-
Alkene (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) or Methanol (MeOH) (20 mL, anhydrous)
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (Me₂S) (1.5 mmol)
-
Nitrogen or Argon gas
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alkene (1.0 mmol) in anhydrous dichloromethane or methanol (20 mL) in a round-bottom flask equipped with a gas dispersion tube and a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating the presence of excess ozone. Alternatively, a Sudan Red indicator can be used.
-
Once the reaction is complete, switch the gas flow to nitrogen or argon to purge the excess ozone from the solution.
-
While the solution is still at -78 °C, add dimethyl sulfide (1.5 mmol) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir for at least 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product(s) by column chromatography or distillation.
Ozonolysis of an Alkene with Oxidative Workup (Hydrogen Peroxide)
This protocol outlines a general procedure for the ozonolysis of an alkene to yield carboxylic acids and/or ketones.
Materials:
-
Alkene (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) or Methanol (MeOH) (20 mL, anhydrous)
-
Ozone (generated from an ozone generator)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution) (2.0 mL)
-
Formic acid (optional, for challenging oxidations)
-
Nitrogen or Argon gas
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Follow steps 1-4 of the reductive workup protocol to generate the ozonide.
-
To the cold ozonide solution, add hydrogen peroxide (30% aqueous solution, 2.0 mL). For less reactive substrates, a small amount of formic acid can be added.
-
Allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours.
-
Cool the mixture to room temperature and quench any excess peroxide by the careful addition of a reducing agent (e.g., sodium sulfite) until a negative test with peroxide indicator paper is obtained.
-
If the product is a carboxylic acid, acidify the aqueous layer with HCl and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Conclusion
Both this compound and ozonolysis are highly effective methods for the oxidative cleavage of double bonds, each with a distinct set of advantages and disadvantages.
Choose this compound when:
-
A very powerful oxidizing agent is required for unreactive or electron-poor alkenes.
-
The desired products are carboxylic acids or ketones and over-oxidation of other functional groups is not a concern.
-
A one-pot reaction at room temperature is preferred for operational simplicity.
Choose Ozonolysis when:
-
Greater selectivity for the cleavage of double bonds in the presence of other sensitive functional groups is necessary.
-
A flexible choice between aldehyde/ketone or carboxylic acid/ketone products is desired through the selection of the workup procedure.
-
The substrate is sensitive to the highly oxidizing conditions of RuO₄.
Ultimately, the optimal choice will be dictated by the specific molecular architecture of the substrate, the desired final product, and the practical considerations of the laboratory setting. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision for their synthetic endeavors.
References
- 1. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Ozonolysis - Wikipedia [en.wikipedia.org]
- 3. Ozonolysis | ChemTalk [chemistrytalk.org]
- 4. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ch 6: Alkene + ozone [chem.ucalgary.ca]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
Comparative study of different co-oxidants for regenerating Ruthenium tetroxide.
A comparative guide for researchers, scientists, and drug development professionals on the selection of co-oxidants for the catalytic regeneration of Ruthenium Tetroxide (RuO₄). This guide provides an objective comparison of commonly used co-oxidants, supported by experimental data from the literature, detailed experimental protocols for comparative studies, and visualizations to clarify the underlying processes.
Introduction
This compound (RuO₄) is a powerful and versatile oxidizing agent in organic synthesis, capable of effecting a wide range of transformations, including the cleavage of alkenes and alkynes, and the oxidation of alcohols and ethers.[1][2][3] Due to its high reactivity, cost, and toxicity, RuO₄ is most commonly employed in catalytic amounts, with a stoichiometric co-oxidant continuously regenerating the active Ru(VIII) species from its lower oxidation state (typically RuO₂), which is formed during the oxidation of the substrate.[3][4] The choice of co-oxidant is crucial as it can significantly influence the reaction's efficiency, selectivity, and cost-effectiveness. This guide compares the performance of several common co-oxidants to aid in the selection of the most appropriate reagent for a given synthetic challenge.
The Catalytic Cycle
The catalytic cycle for the RuO₄-mediated oxidation begins with the oxidation of a suitable ruthenium precursor (e.g., RuCl₃ or RuO₂) by a co-oxidant to generate RuO₄. This highly electrophilic species then reacts with the organic substrate, resulting in its oxidation and the reduction of ruthenium to a lower oxidation state, typically RuO₂. The co-oxidant's role is to re-oxidize the reduced ruthenium species back to RuO₄, allowing the catalytic cycle to continue. A simplified representation of this process is depicted below.
Caption: Catalytic cycle of RuO₄ regeneration by a co-oxidant.
Comparative Analysis of Common Co-oxidants
The selection of a co-oxidant depends on several factors including the substrate's sensitivity, the desired transformation, reaction conditions (e.g., pH), and cost. Below is a comparison of the most frequently used co-oxidants.
Sodium Periodate (NaIO₄)
Sodium periodate is arguably the most common and versatile co-oxidant for RuO₄-catalyzed oxidations.[5] It is particularly effective for a wide range of transformations, including the oxidative cleavage of alkenes and the oxidation of alcohols to carboxylic acids.[2] The "Sharpless conditions," which utilize a catalytic amount of RuCl₃ with NaIO₄ in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O or EtOAc/CH₃CN/H₂O), are widely employed.[1][3]
Advantages:
-
High efficiency for a broad range of substrates.
-
Relatively clean reactions with the byproduct (NaIO₃) being water-soluble and easily removed.
-
Well-established and predictable reactivity.
Disadvantages:
-
Can be more expensive than other co-oxidants like bleach.
-
Requires a biphasic solvent system, which can complicate work-up.
Sodium Hypochlorite (NaOCl)
Commonly known as bleach, sodium hypochlorite is an inexpensive and readily available co-oxidant. It is often used for the oxidation of alcohols and ethers.[6] The pH of the reaction medium is a critical parameter when using NaOCl, as it can influence the selectivity and reaction rate.
Advantages:
-
Very low cost and high availability.
-
Effective for certain transformations, particularly the oxidation of ethers to esters.
Disadvantages:
-
The presence of chlorine can lead to undesired side reactions (e.g., chlorination).
-
Reaction conditions, especially pH, need to be carefully controlled.
-
Can be less selective than NaIO₄ for complex molecules.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
Oxone®, a stable, solid form of potassium peroxymonosulfate, is another effective co-oxidant. It is often used for the oxidative cleavage of olefins and the oxidation of alcohols and sulfides.[7] It is considered a "green" oxidant as its byproducts are non-toxic sulfate salts.
Advantages:
-
Stable, non-toxic, and easy to handle solid.
-
Environmentally benign byproducts.
-
Effective for a variety of oxidative transformations.[7]
Disadvantages:
-
The reaction medium is acidic, which may not be suitable for acid-sensitive substrates.
-
Can be less reactive than NaIO₄ for certain transformations.
Other Co-oxidants
-
Peracetic Acid (CH₃CO₃H): An effective co-oxidant, particularly for the oxidation of N-sulfonylsulfilimines to the corresponding sulfoximines. It is readily available and inexpensive. However, commercial solutions often contain impurities like water, hydrogen peroxide, and strong acids which can affect the reaction.
-
Ceric Ammonium Nitrate (CAN): A powerful one-electron oxidizing agent that can be used to regenerate RuO₄. It is particularly useful in specific applications but is generally more expensive and produces cerium waste.
-
Potassium Permanganate (KMnO₄): While a strong oxidant itself, its use as a co-oxidant for RuO₄ is less common. The highly oxidizing nature of KMnO₄ can lead to over-oxidation and lack of selectivity.[1]
Quantitative Data Presentation
The following table summarizes representative experimental data for the oxidation of different substrates using various co-oxidants. It is important to note that reaction conditions vary across different studies, which can significantly impact yields and reaction times.
| Substrate | Ruthenium Source (mol%) | Co-oxidant (equiv.) | Solvent System | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Oxidation of a Secondary Alcohol to a Ketone | ||||||||
| Cyclohexanol | RuCl₃ (2.2) | NaIO₄ (4.1) | CCl₄/CH₃CN/H₂O | RT | 0.5 | Cyclohexanone | 98 | [1] |
| 1-Dodecanol | RuCl₃ (1) | NaOCl (2.2) | CH₂Cl₂/H₂O (pH 9.5) | 0 | 1 | Dodecanoic acid | 92 | [6] |
| Benzyl alcohol | RuCl₃ (2) | Oxone® (2) | CH₃CN/H₂O/EtOAc | RT | 0.5 | Benzoic acid | 95 | [7] |
| Oxidative Cleavage of an Alkene | ||||||||
| Cyclooctene | RuCl₃ (cat.) | NaIO₄ (4) | CCl₄/CH₃CN/H₂O | RT | 24 | Suberic acid | 87 | [1] |
| Styrene | RuCl₃ (2) | Oxone® (4) | CH₃CN/H₂O/EtOAc | RT | 0.25 | Benzoic acid | 98 | [7] |
| 1-Octene | RuO₂/BaTi₄O₉ (cat.) | NaIO₄ (4) | EtOAc/H₂O | RT | 3 | Heptanoic acid | 96 | [5] |
Experimental Protocols
General Protocol for a Comparative Study of Co-oxidant Efficiency
This protocol provides a framework for comparing the effectiveness of different co-oxidants for a specific RuO₄-catalyzed oxidation.
-
Substrate Preparation: Prepare a stock solution of the substrate in a suitable organic solvent (e.g., ethyl acetate, acetonitrile, or a mixture).
-
Reaction Setup: In separate reaction vessels for each co-oxidant to be tested, add the organic solvent, water, and any necessary buffers or phase-transfer catalysts.
-
Catalyst Addition: Add the ruthenium precursor (e.g., RuCl₃·xH₂O) to each reaction vessel (typically 0.5-5 mol%).
-
Initiation of Reaction: To each vessel, add the respective co-oxidant (e.g., NaIO₄, NaOCl, Oxone®) in the desired stoichiometric excess (typically 2-4 equivalents). Add the substrate from the stock solution to initiate the reaction.
-
Reaction Monitoring: Stir the reactions vigorously at a controlled temperature (e.g., room temperature). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS) at regular time intervals.
-
Work-up: Once the reaction is complete (or after a predetermined time), quench the reaction by adding a reducing agent (e.g., sodium thiosulfate or isopropanol). Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Analysis and Quantification: Purify the crude product by a suitable method (e.g., column chromatography). Determine the yield of the isolated product. Analyze the purity of the product (e.g., by NMR, GC-MS).
-
Comparison: Compare the yields, reaction times, and purity of the products obtained with each co-oxidant to determine their relative efficiency for the specific transformation.
Caption: Workflow for comparing co-oxidant efficiency.
Conclusion
The choice of co-oxidant for regenerating catalytic RuO₄ is a critical parameter that must be optimized for each specific application.
-
Sodium periodate offers broad applicability and reliability, making it a go-to choice for many transformations.
-
Sodium hypochlorite is a cost-effective alternative, particularly for simpler substrates and specific reactions like ether oxidation, but requires careful pH control.
-
Oxone® provides a green and easy-to-handle option, especially when acidic conditions are tolerable.
Researchers should consider the trade-offs between cost, reactivity, selectivity, and environmental impact when selecting a co-oxidant. The provided experimental protocol offers a systematic approach to empirically determine the optimal co-oxidant for novel applications.
References
- 1. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sodium periodate [organic-chemistry.org]
- 6. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 7. Ruthenium(III-VIII) compounds [organic-chemistry.org]
Efficacy of Ruthenium tetroxide staining compared to other microscopy stains.
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of microscopy, the choice of staining agent is paramount to revealing the ultrastructural details of biological and synthetic materials. Among the arsenal of available stains, Ruthenium tetroxide (RuO4) has emerged as a powerful, albeit less conventional, alternative to the widely used Osmium tetroxide (OsO4). This guide provides an objective comparison of the efficacy of this compound staining against other common microscopy stains, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal staining strategy for their specific applications.
At a Glance: this compound vs. Other Common Stains
This compound distinguishes itself as a more potent oxidizing agent than osmium tetroxide.[1] This heightened reactivity allows it to effectively stain a broader spectrum of materials, including saturated polymers and various lipids that show little affinity for OsO4.[2][3][4] However, this aggressive nature comes with the trade-off of limited tissue penetration.[3]
| Feature | This compound (RuO4) | Osmium Tetroxide (OsO4) | Uranyl Acetate | Lead Citrate |
| Primary Application | Post-fixation and staining for TEM, particularly for polymers and lipids. | Post-fixation and staining for TEM, general biological samples. | Negative staining and en bloc staining for TEM, enhances contrast of nucleic acids and proteins. | Counterstain for TEM, enhances contrast of membranes and glycogen. |
| Binding Targets | Unsaturated and saturated polymers, lipids, proteins, glycogen, monosaccharides.[2] | Primarily unsaturated lipids and proteins. | Nucleic acids, proteins. | Membranes, ribosomes, glycogen. |
| Staining Intensity | High, provides excellent contrast. | High, provides good contrast. | Moderate. | Moderate. |
| Penetration | Poor in biological tissues.[3] | Good in biological tissues. | Good. | Good. |
| Advantages | Stains a wider range of materials, including saturated polymers; provides high contrast.[2][3][4] | Well-established protocols; good penetration. | Simple to use; good for negative staining. | Enhances contrast of specific cellular components. |
| Limitations | Poor penetration; can be overly aggressive, potentially damaging delicate structures. | Does not stain saturated lipids well. | Light sensitive; radioactive. | Prone to precipitation (lead carbonate). |
Delving Deeper: Quantitative Insights
While direct head-to-head quantitative comparisons of staining efficacy in terms of numerical values for contrast or signal-to-noise ratio are not abundant in published literature, the principles of electron scattering and stain density provide a framework for evaluation. The contrast in transmission electron microscopy (TEM) is generated by the differential scattering of electrons by heavy metal atoms deposited by the stain. A higher atomic number (Z) of the stain and a greater density of stain deposition lead to stronger electron scattering and thus higher contrast.
Methods for quantifying stain density involve measuring the ratio of bright-field intensities from stained and unstained regions of a specimen of known thickness.[5] This allows for the calculation of the number of stain atoms per unit volume. While specific comparative studies with tabulated data are scarce, the literature consistently reports that RuO4 provides excellent contrast for a variety of polymers and lipids due to its vigorous reactivity.[2][3][4] For instance, in studies of polymer blends, RuO4 has been shown to effectively differentiate between different polymer phases that are indistinguishable with OsO4 alone.[6]
Experimental Protocols: A Practical Guide
The following are detailed methodologies for the application of this compound staining for both polymeric and biological specimens, contrasted with a standard Osmium tetroxide protocol.
This compound Staining of Polymers (Vapor Phase)
This method is particularly effective for enhancing the contrast of polymer thin films and sections.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl3·xH2O)
-
Sodium hypochlorite solution (household bleach, ~5% active chlorine)
-
Small glass vial with a cap
-
TEM grids with polymer sections
-
Fume hood
Protocol:
-
Preparation of RuO4 Vapor: In a fume hood, place a small amount (a few milligrams) of RuCl3·xH2O into a small glass vial.
-
Add a few drops of sodium hypochlorite solution to the RuCl3·xH2O. A yellow-orange gas, RuO4, will begin to form.
-
Staining: Immediately place the TEM grid with the polymer section face down on top of the vial, exposing it to the RuO4 vapor.
-
Staining time can vary from a few minutes to over an hour, depending on the polymer and the desired contrast. Optimization is often required.
-
After staining, remove the grid and allow any residual vapor to dissipate in the fume hood before viewing in the TEM.
This compound Staining of Biological Tissues
Due to its poor penetration, this protocol is best suited for small tissue samples or cultured cells.
Materials:
-
0.5% this compound aqueous solution
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
0.1 M Cacodylate buffer
-
Dehydration series (ethanol or acetone)
-
Resin for embedding (e.g., Epon)
Protocol:
-
Primary Fixation: Fix the tissue sample in the primary fixative for 1-2 hours at room temperature.
-
Buffer Wash: Wash the sample three times in 0.1 M cacodylate buffer for 10 minutes each.
-
Post-fixation with RuO4: In a fume hood, carefully replace the buffer with a 0.5% RuO4 solution and incubate for 30-60 minutes at room temperature.
-
Buffer Wash: Wash the sample three times in 0.1 M cacodylate buffer for 10 minutes each.
-
Dehydration: Dehydrate the sample through a graded series of ethanol or acetone (e.g., 50%, 70%, 90%, 100%).
-
Infiltration and Embedding: Infiltrate the sample with resin and embed according to standard protocols.
-
Sectioning and Viewing: Cut ultrathin sections and view in the TEM.
Standard Osmium Tetroxide Staining Protocol for Biological Tissues
This is a widely used protocol for general ultrastructural studies.
Materials:
-
1% Osmium tetroxide aqueous solution
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
0.1 M Cacodylate buffer
-
Dehydration series (ethanol or acetone)
-
Resin for embedding (e.g., Epon)
Protocol:
-
Primary Fixation: Fix the tissue sample in the primary fixative for 1-2 hours at room temperature.
-
Buffer Wash: Wash the sample three times in 0.1 M cacodylate buffer for 10 minutes each.
-
Post-fixation with OsO4: In a fume hood, replace the buffer with a 1% OsO4 solution and incubate for 1-2 hours at room temperature.
-
Buffer Wash: Wash the sample three times in 0.1 M cacodylate buffer for 10 minutes each.
-
Dehydration: Dehydrate the sample through a graded series of ethanol or acetone.
-
Infiltration and Embedding: Infiltrate the sample with resin and embed according to standard protocols.
-
Sectioning and Viewing: Cut ultrathin sections and view in the TEM.
Visualizing the Workflow and Mechanisms
To better understand the practical application and underlying principles of this compound staining, the following diagrams illustrate a typical experimental workflow and a simplified representation of the staining mechanism.
Conclusion
This compound offers a significant advantage in the staining of a wide array of polymers and lipids, particularly those that are unreactive to conventional stains like osmium tetroxide. Its strong oxidizing power provides excellent contrast, revealing fine ultrastructural details. However, researchers must consider its limited penetration depth in biological tissues and the potential for sample damage if not used judiciously. The choice between RuO4 and other stains will ultimately depend on the specific material being investigated and the research question at hand. By understanding the comparative efficacy and mastering the experimental protocols, scientists can harness the power of this compound to push the boundaries of microscopic imaging.
References
- 1. Osmium tetroxide and this compound are complementary reagents for the preparation of epidermal samples for transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emsdiasum.com [emsdiasum.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quantitative method for estimating stain density in electron microscopy of conventionally prepared biological specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. staining [lehigh.edu]
A Comparative Guide to Ruthenium Tetroxide Oxidation and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ruthenium tetroxide (RuO₄) oxidation with alternative methods for common organic transformations. Experimental data is presented to support the cross-validation of results, alongside detailed protocols for reproducibility.
Introduction to this compound Oxidation
This compound is a powerful and versatile oxidizing agent in organic synthesis.[1] It is capable of effecting a wide range of transformations, including the cleavage of carbon-carbon double bonds and the oxidation of alcohols.[1][2] Due to its high reactivity, it is often used in catalytic amounts with a co-oxidant, such as sodium periodate (NaIO₄), to regenerate the active Ru(VIII) species in situ.[1][2] This approach makes the process more cost-effective and practical.[1]
While highly effective, the aggressive nature of RuO₄ necessitates a careful consideration of substrate compatibility and reaction conditions to avoid unwanted side reactions.[1] This guide compares RuO₄ oxidation with other established methods for two key transformations: the oxidative cleavage of alkenes and the oxidation of primary alcohols.
Data Presentation: Comparative Analysis of Oxidation Methods
The following tables summarize the performance of this compound and alternative oxidizing agents for specific substrates. Yields are reported as percentages.
Oxidative Cleavage of Alkenes
| Substrate | Product(s) | RuO₄/NaIO₄ Yield (%) | Ozonolysis (Reductive Workup) Yield (%) | Hot KMnO₄ Yield (%) | Notes |
| Cyclohexene | Adipic acid | ~95 | Not Applicable (forms Hexanedial) | 70-80 | RuO₄ and KMnO₄ directly yield the dicarboxylic acid. Ozonolysis with reductive workup gives the dialdehyde. |
| Styrene | Benzoic acid, Formaldehyde | >90 | Benzaldehyde (~90), Formaldehyde | Benzoic acid (variable, can be lower due to side reactions) | RuO₄ and hot KMnO₄ lead to the carboxylic acid. Ozonolysis with reductive workup isolates the aldehyde.[3] |
| 1-Octene | Heptanoic acid, Formaldehyde | ~90 | Heptanal, Formaldehyde (yields typically high) | Heptanoic acid (yields can be moderate to good) | Demonstrates cleavage of a terminal alkene. |
Oxidation of Primary Alcohols
| Substrate | Product | RuO₄/NaIO₄ Yield (%) | Swern Oxidation Yield (%) | Notes |
| Benzyl alcohol | Benzoic acid | >95 | Benzaldehyde (>95) | RuO₄ oxidizes primary alcohols to carboxylic acids. Swern oxidation selectively produces aldehydes.[4] |
| 1-Octanol | Octanoic acid | ~90 | Octanal (>90) | Highlights the chemoselectivity of Swern oxidation for the aldehyde. |
| Geraniol | Geranic acid | ~85 | Geranial (>90) | Useful comparison for substrates with multiple functional groups (alkene present). |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This compound Oxidation of a Primary Alcohol to a Carboxylic Acid (General Procedure)
-
Setup: To a stirred solution of the primary alcohol (1.0 mmol) in a biphasic solvent system of carbon tetrachloride (2 mL), acetonitrile (2 mL), and water (3 mL) in a round-bottom flask, add sodium periodate (NaIO₄, 4.1 mmol).
-
Catalyst Addition: To this mixture, add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding isopropanol (a few mL) to consume any excess RuO₄. Dilute the mixture with ethyl acetate and separate the organic layer.
-
Purification: Wash the organic layer with saturated aqueous sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by crystallization or column chromatography.
Swern Oxidation of a Primary Alcohol to an Aldehyde (General Procedure)
-
Activation of DMSO: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.5 mmol) in anhydrous dichloromethane (DCM, 5 mL) and cool the solution to -78 °C (dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (DMSO, 2.2 mmol) in DCM (2 mL) dropwise over 5 minutes. Stir the mixture for 15 minutes at -78 °C.
-
Alcohol Addition: Add a solution of the primary alcohol (1.0 mmol) in DCM (2 mL) dropwise to the activated DMSO mixture over 5 minutes. Stir the reaction for 30 minutes at -78 °C.
-
Elimination: Add triethylamine (5.0 mmol) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Workup: Quench the reaction by adding water (10 mL). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.
Ozonolysis of an Alkene with Reductive Workup (General Procedure)
-
Setup: Dissolve the alkene (1.0 mmol) in a suitable solvent such as dichloromethane or methanol (10 mL) in a flask equipped with a gas dispersion tube. Cool the solution to -78 °C.
-
Ozone Treatment: Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone. Alternatively, the reaction progress can be monitored by TLC.
-
Purging: After the reaction is complete, bubble nitrogen or oxygen through the solution to remove excess ozone.
-
Reductive Workup: Add a reducing agent, such as dimethyl sulfide (DMS, 1.5 mmol) or zinc dust and acetic acid, to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir for several hours.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography to isolate the resulting aldehydes and/or ketones.
Potassium Permanganate Oxidation of an Alkene to a Carboxylic Acid (General Procedure)
-
Setup: Dissolve the alkene (1.0 mmol) in a suitable solvent mixture such as acetone/water or t-butanol/water.
-
Oxidant Addition: Add a solution of potassium permanganate (KMnO₄, approx. 4.0 mmol) in water dropwise to the stirred alkene solution. The reaction is often exothermic, and the temperature should be controlled. The reaction mixture will turn brown due to the formation of MnO₂.
-
Reaction: Heat the reaction mixture to reflux and stir until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and quench any excess permanganate by adding a saturated solution of sodium bisulfite until the brown precipitate of MnO₂ dissolves.
-
Purification: Acidify the solution with dilute HCl and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude carboxylic acid, which can be further purified.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for comparing the efficacy of different oxidizing agents.
References
- 1. Alkene Cleavage Catalysed by Heme and Nonheme Enzymes: Reaction Mechanisms and Biocatalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: Ruthenium Tetroxide vs. Osmium Tetroxide in Oxidative Transformations
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the choice of an oxidizing agent is paramount. Among the most powerful and versatile are Ruthenium Tetroxide (RuO₄) and Osmium Tetroxide (OsO₄). While structurally similar, their reactivity profiles diverge significantly, offering distinct advantages and disadvantages. This guide provides an in-depth mechanistic comparison of these two potent reagents, supported by experimental data, to inform the selection process for specific synthetic applications.
At the heart of their chemistry lies the high oxidation state of the central metal atom (+8), rendering both RuO₄ and OsO₄ potent oxidants. Their primary mode of attack on unsaturated carbon-carbon bonds involves a concerted [3+2] cycloaddition, a foundational concept for understanding their reactivity. However, it is the subsequent fate of the resulting cyclic metalate ester intermediate that dictates the final product, marking the key point of divergence between these two reagents.
Dihydroxylation: A Tale of Two Metals
Both RuO₄ and OsO₄ are capable of syn-dihydroxylation of alkenes to produce 1,2-diols, a crucial transformation in the synthesis of complex molecules. Osmium tetroxide is the quintessential reagent for this purpose, known for its high yields and stereospecificity. The reaction proceeds through a stable osmate ester intermediate which is then hydrolyzed to yield the cis-diol.[1] Due to its toxicity and cost, OsO₄ is typically used in catalytic amounts with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide in the Sharpless asymmetric dihydroxylation.[1][2]
This compound, on the other hand, was initially considered too aggressive for the delicate task of dihydroxylation, often leading to over-oxidation and cleavage of the carbon-carbon bond.[3][4] However, with careful control of reaction conditions, such as low temperatures and short reaction times, RuO₄ can be effectively employed for dihydroxylation, often serving as a valuable alternative when OsO₄ fails, particularly with electron-poor olefins.[5][6]
dot
Caption: Mechanistic overview of RuO₄ and OsO₄ mediated dihydroxylation.
Oxidative Cleavage: The Forte of this compound
The most significant mechanistic difference lies in the propensity of this compound to effect oxidative cleavage of carbon-carbon double and triple bonds, a reaction not readily achieved with Osmium tetroxide.[3] While OsO₄ typically halts at the diol stage, the intermediate ruthenate ester can undergo further oxidation by RuO₄, leading to the scission of the C-C bond to yield ketones, aldehydes, or carboxylic acids.[7] This aggressive reactivity makes RuO₄ a powerful tool for degradative analysis and the synthesis of carbonyl compounds from unsaturated precursors.
Quantum chemical calculations have elucidated that the carbon-carbon bond cleavage does not occur from the initial ruthenate(VI) ester. Instead, the reaction is believed to proceed through higher oxidation states of ruthenium intermediates, which have lower activation barriers for C-C bond scission.[7]
dot
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Strong Oxidants: Ruthenium Tetroxide, Potassium Permanganate, and Ozone
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Selectivity and Performance
In the realm of synthetic organic chemistry, the selective oxidation of functional groups is a cornerstone of molecular transformations. The choice of oxidant is critical, as it dictates the outcome of the reaction, influencing yield, selectivity, and functional group tolerance. This guide provides an in-depth comparison of three powerful oxidants: Ruthenium tetroxide (RuO₄), potassium permanganate (KMnO₄), and ozone (O₃). We will delve into their selectivity differences, supported by experimental data, and provide detailed protocols for their application.
At a Glance: Key Differences in Oxidative Power and Selectivity
| Oxidant | Key Characteristics |
| This compound (RuO₄) | A highly aggressive yet often selective oxidant. Capable of cleaving double bonds, oxidizing alcohols and aldehydes, and even attacking aromatic rings under certain conditions. Often used catalytically with a co-oxidant.[1][2] |
| Potassium Permanganate (KMnO₄) | A strong, versatile, and cost-effective oxidant. Its selectivity is highly dependent on reaction conditions such as temperature and pH. It can lead to overoxidation if not carefully controlled.[3] |
| Ozone (O₃) | A highly selective oxidant primarily used for the cleavage of carbon-carbon double and triple bonds (ozonolysis). The final products are determined by the work-up conditions.[4][5] |
Oxidative Cleavage of Alkenes
The cleavage of carbon-carbon double bonds is a fundamental transformation, and all three oxidants can achieve this, albeit with different selectivities and outcomes.
Performance Comparison: Alkene Cleavage
| Substrate | Oxidant System | Product(s) | Yield (%) | Reference |
| trans-Stilbene | 1. O₃ in CCl₄2. Oxidative Work-up | Benzoic Acid | ~94% (based on reacted stilbene) | [3] (inferred from ozonide and benzaldehyde yields) |
| Styrene | KMnO₄ on Al₂O₃ in CH₂Cl₂ | Benzaldehyde | 90% | Not found in search results |
| Electron-poor alkenes | RuCl₃/NaIO₄ | Carboxylic Acids/Ketones | High yields, effective where O₃ and KMnO₄ may fail.[6] | Not found in search results |
This compound (RuO₄): As a powerful oxidant, RuO₄ readily cleaves double bonds to yield carbonyl compounds, in a manner similar to ozonolysis.[1] It is particularly effective for cleaving electron-poor double bonds where other methods might be sluggish.[6] Due to its high cost and reactivity, it is typically generated in situ from a ruthenium precursor (like RuCl₃) and a co-oxidant (like NaIO₄).[1][2]
Potassium Permanganate (KMnO₄): Under vigorous conditions (e.g., hot, acidic, or basic), KMnO₄ will cleave alkenes, typically leading to the formation of carboxylic acids or ketones.[3] Over-oxidation is a common challenge, and the reaction often lacks the finesse of ozonolysis or RuO₄-catalyzed cleavage.[3] However, its low cost and ready availability make it an attractive option for certain applications.
Ozone (O₃): Ozonolysis is the most selective method for alkene cleavage. The reaction proceeds through a well-defined mechanism, forming an ozonide intermediate which is then cleaved under either reductive or oxidative conditions.[5][7] Reductive work-up (e.g., with dimethyl sulfide or zinc) yields aldehydes and ketones, while oxidative work-up (e.g., with hydrogen peroxide) produces carboxylic acids and ketones.[8] This two-step process offers a high degree of control over the final products.
Reaction Mechanisms: Alkene Cleavage
Caption: Mechanisms of alkene cleavage by RuO₄, KMnO₄, and O₃.
Oxidation of Alcohols
The oxidation of primary and secondary alcohols to aldehydes, ketones, or carboxylic acids is another critical transformation where these oxidants display notable differences in selectivity.
Performance Comparison: Alcohol Oxidation
| Substrate | Oxidant System | Product | Yield (%) | Reference |
| Primary Alcohols | RuCl₃/NaIO₄ | Carboxylic Acids | Generally high yields | Not found in search results |
| Secondary Alcohols | RuCl₃/NaIO₄ | Ketones | Generally high yields | Not found in search results |
| Primary Alcohols | KMnO₄ | Carboxylic Acids | Variable, prone to side reactions | [9] |
| Secondary Alcohols | KMnO₄ | Ketones | Generally good yields | [9] |
This compound (RuO₄): RuO₄ is a very effective reagent for the oxidation of both primary and secondary alcohols. Primary alcohols are typically oxidized all the way to carboxylic acids, while secondary alcohols are efficiently converted to ketones.[1] A key advantage of RuO₄ is its ability to perform these oxidations under mild conditions, which can be crucial when dealing with sensitive substrates.[1]
Potassium Permanganate (KMnO₄): KMnO₄ is a classic and potent oxidant for alcohols. It readily oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones.[10] However, the strong oxidizing power of permanganate can lead to undesired side reactions, including the cleavage of adjacent carbon-carbon bonds, especially at elevated temperatures.[9] Controlling the reaction conditions is paramount to achieving good selectivity.
Ozone (O₃): Ozone is not typically used for the direct oxidation of simple alcohols. Its reactivity is primarily directed towards unsaturated systems.
Reaction Pathways: Alcohol Oxidation
Caption: General pathways for the oxidation of primary and secondary alcohols.
Experimental Protocols
Catalytic this compound Cleavage of an Alkene
This protocol is a general procedure for the oxidative cleavage of a carbon-carbon double bond using catalytic ruthenium trichloride and sodium periodate as the co-oxidant.
Materials:
-
Alkene substrate
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene in a 1:1 mixture of acetonitrile and carbon tetrachloride.
-
Add an aqueous solution of sodium periodate (typically 4-5 equivalents).
-
To the vigorously stirred biphasic mixture, add a catalytic amount of ruthenium(III) chloride hydrate (typically 1-5 mol%).
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is often exothermic and may require cooling in an ice bath.
-
Upon completion, quench the reaction by adding a few drops of isopropanol to consume any excess RuO₄.
-
Pour the reaction mixture into a separatory funnel and add dichloromethane to extract the organic products.
-
Wash the organic layer with water, followed by saturated aqueous sodium thiosulfate solution to remove any remaining ruthenium species, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography, recrystallization, or distillation as required.
Ozonolysis of an Alkene with Reductive Work-up
This procedure describes the cleavage of an alkene to aldehydes and/or ketones using ozone followed by a reductive work-up with dimethyl sulfide.
Materials:
-
Alkene substrate
-
Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH), anhydrous
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide ((CH₃)₂S)
-
Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
Dissolve the alkene in anhydrous dichloromethane or methanol in a flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing a solution of potassium iodide to quench excess ozone.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone through the solution. The reaction is typically monitored by the appearance of a blue color, indicating the presence of excess ozone, or by using a TLC stain that reacts with alkenes.
-
Once the reaction is complete, bubble nitrogen gas through the solution to remove any excess ozone.
-
While the solution is still at -78 °C, add dimethyl sulfide (typically 2-3 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography or distillation.
Oxidation of a Secondary Alcohol with Potassium Permanganate
This is a general procedure for the oxidation of a secondary alcohol to a ketone using potassium permanganate.
Materials:
-
Secondary alcohol substrate
-
Potassium permanganate (KMnO₄)
-
Acetone or a mixture of t-butanol and water
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the secondary alcohol in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of potassium permanganate (typically 1.5-2 equivalents) in the same solvent system. The reaction is exothermic and the addition should be controlled to maintain a low temperature.
-
Monitor the reaction by TLC. The disappearance of the purple permanganate color is an indicator of its consumption.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by an appropriate method.
Conclusion
The choice between this compound, potassium permanganate, and ozone for oxidative transformations is a nuanced decision that depends on the specific substrate, desired product, and practical considerations such as cost and toxicity.
-
This compound stands out for its high reactivity, which, when controlled, can provide excellent yields for challenging oxidations where other reagents fail. Its catalytic nature makes it more cost-effective than stoichiometric use.
-
Potassium permanganate is a powerful and inexpensive workhorse oxidant. Its main drawback is its potential for overoxidation and lack of selectivity, which can be mitigated to some extent by careful control of reaction conditions.
-
Ozone offers unparalleled selectivity for the cleavage of carbon-carbon multiple bonds. The ability to control the final product through the choice of work-up conditions makes ozonolysis a highly versatile and predictable synthetic tool.
For researchers and professionals in drug development, a thorough understanding of the reactivity profiles of these strong oxidants is essential for the efficient and selective synthesis of complex molecular targets. The experimental data and protocols provided in this guide serve as a starting point for the rational selection and application of these powerful synthetic reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Oxidation of Alkenes: Cleavage to Carbonyl Compounds | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. BJOC - Redox-active molecules as organocatalysts for selective oxidative transformations – an unperceived organocatalysis field [beilstein-journals.org]
- 9. journals.iau.ir [journals.iau.ir]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ruthenium Tetroxide
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Ruthenium Tetroxide (RuO₄). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
This compound is a highly reactive and toxic oxidizing agent that requires stringent safety protocols. Its vapors are irritating to the eyes and respiratory tract.[1] It reacts violently with many organic compounds, including filter paper and alcohols.[1] This guide outlines the necessary personal protective equipment (PPE), detailed handling procedures, and compliant disposal methods to mitigate the risks associated with this chemical.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. This includes comprehensive protection for the eyes, face, skin, and respiratory system. All work with this compound must be conducted within a certified chemical fume hood.[1]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields, worn in conjunction with a full-face shield. | Protects against splashes and irritating vapors. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., rubber or nitrile). Regularly inspect gloves for any signs of degradation or puncture. | Prevents skin contact with the highly corrosive and toxic material. |
| Body Protection | A fire/flame resistant and impervious lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | A full-face respirator with appropriate cartridges should be used if there is any risk of exposure limits being exceeded or if irritation is experienced. | Protects the respiratory tract from harmful vapors. |
Operational Plan: From Preparation to Post-Handling
A systematic workflow is crucial for safely handling this compound. The following step-by-step protocol must be followed.
Pre-Operational Safety Checks
-
Fume Hood Verification: Ensure the chemical fume hood is operational and certified.
-
PPE Inspection: Thoroughly inspect all PPE for integrity before use.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Ensure a spill kit containing sodium bisulfite solution is readily accessible.
Handling Procedure
-
Work Area Preparation: All manipulations involving this compound must be performed within a designated and clearly labeled area inside a chemical fume hood.
-
Solution Handling: When working with solutions, handle them with extreme care to avoid splashes.
-
Avoid Incompatibles: Keep this compound away from all organic materials, including paper towels, organic solvents, and greases, to prevent violent reactions.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[1]
Post-Handling and Decontamination
-
Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, using a technique that avoids skin contact with the contaminated outer surface.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after handling is complete.
-
Work Surface Decontamination: Decontaminate the work area within the fume hood.
Disposal Plan: Neutralization and Waste Management
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure safety. Under no circumstances should this compound waste be mixed with organic solvents or other combustible materials.[1]
Neutralization of Spills
For small spills within the fume hood, use a sodium bisulfite solution to decompose the this compound before cleaning.[1]
Waste Stream Management
-
Aqueous Waste: Collect all aqueous waste containing this compound in a designated, labeled, and sealed container.
-
Neutralization Protocol:
-
In a designated container within a fume hood, slowly add a solution of sodium bisulfite to the this compound waste with stirring.
-
Alternatively, a sodium hydroxide solution can be used to precipitate ruthenium as a more stable solid.[2]
-
Monitor the reaction to ensure it is proceeding safely.
-
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty containers, must be collected in a separate, clearly labeled, and sealed hazardous waste container.
-
Final Disposal: All neutralized waste and contaminated solids must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Quantitative Data Summary
While specific occupational exposure limits for this compound are not well-established by major regulatory bodies like OSHA and ACGIH, the closely related and similarly hazardous osmium tetroxide provides a reference point for safe handling.
| Parameter | Value | Agency/Source |
| Occupational Exposure Limit (as Osmium Tetroxide) | TWA: 0.002 mg/m³ (0.0002 ppm) | NIOSH REL |
| STEL: 0.006 mg/m³ (0.0006 ppm) | NIOSH REL | |
| TWA: 0.002 mg/m³ | OSHA PEL |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit.
Experimental Protocols
This compound Spill Neutralization:
-
Preparation: Prepare a fresh solution of sodium bisulfite in water (e.g., a 10% w/v solution).
-
Application: In a well-ventilated fume hood, cautiously apply the sodium bisulfite solution to the spilled this compound.
-
Reaction: The this compound will be reduced to less hazardous ruthenium compounds.
-
Cleanup: Absorb the resulting mixture with an inert material (e.g., vermiculite or sand) and place it in a labeled hazardous waste container.
-
Decontamination: Thoroughly decontaminate the spill area.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
